Ethylmagnesium Bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
magnesium;ethane;bromide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIJBUGBVQZNTB-UHFFFAOYSA-M | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883607 | |
| Record name | Ethylmagnesium bromide | |
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Molecular Weight |
133.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown solution in ether; [MSDSonline] | |
| Record name | Ethyl magnesium bromide | |
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CAS No. |
925-90-6 | |
| Record name | Ethyl magnesium bromide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromoethyl- | |
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| Record name | Ethylmagnesium bromide | |
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| Record name | Bromoethylmagnesium | |
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Foundational & Exploratory
What are the fundamental properties of Ethylmagnesium Bromide?
Ethylmagnesium Bromide: A Comprehensive Technical Guide
Abstract
This compound (EtMgBr), a prototypical Grignard reagent, is a cornerstone of modern organic synthesis, prized for its potent nucleophilicity and basicity.[1][2][3] This organomagnesium halide is indispensable for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[2] Typically supplied as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), its high reactivity necessitates handling under strictly anhydrous and inert conditions.[1][2][4] This guide provides an in-depth examination of the fundamental properties, molecular structure, reactivity, and key experimental protocols associated with this compound, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Structural Properties
This compound is a commercially available reagent, most commonly handled as a solution.[3][5] Its inherent instability in pure form means its properties are often described in the context of its solvent system. The defining feature of its reactivity is the highly polarized carbon-magnesium bond, which imparts a significant carbanionic character to the ethyl group, making it a powerful nucleophile and a strong base.[2][6]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized below. Data for solutions are typical and may vary by supplier and concentration.
| Property | Value | Citations |
| Chemical Formula | C₂H₅MgBr | [1][4][5] |
| Molar Mass | 133.27 g/mol | [1][5] |
| CAS Number | 925-90-6 | [1][5] |
| Appearance | Colorless to pale yellow or dark brown solution in ether or THF | [1][3][4] |
| Density (3.0M in Ether) | ~1.02 g/mL at 25 °C | [7][8] |
| Boiling Point (Ether) | 34.6 °C (as a solution in diethyl ether) | [7][8][9] |
| Melting Point | ~15 °C (for dietherate solid); -116.3 °C (solution) | [8][9][10] |
| Flash Point (in Ether) | -40 °C to -45 °C | [1][11] |
| Solubility | Miscible with ethers, hydrocarbons; reacts violently with water. | [3][9][12] |
Molecular Structure and the Schlenk Equilibrium
In the solid state, the crystal structure of this compound dietherate reveals a monomeric species where the magnesium atom is tetrahedrally coordinated to the ethyl group, a bromine atom, and two molecules of diethyl ether.[10]
In solution, Grignard reagents exist in a complex dynamic state known as the Schlenk equilibrium. This equilibrium involves the monomeric organomagnesium halide (RMgX), a dimeric form, and the redistribution products: dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).[13][14] The position of this equilibrium is influenced by the solvent, concentration, and temperature.
Caption: The Schlenk equilibrium for Grignard reagents in solution.
Reactivity and Reaction Mechanisms
This compound serves as a synthetic equivalent of an ethyl anion synthon.[5] Its reactivity is dominated by two primary modes: nucleophilic addition to electrophilic carbons and acting as a strong base to deprotonate acidic hydrogens.[1][5]
Nucleophilic Addition to Carbonyls
A hallmark reaction of this compound is its addition to the electrophilic carbon of a carbonyl group.[2] This reaction is a fundamental method for creating new carbon-carbon bonds and synthesizing alcohols.[15] The general mechanism involves the attack of the carbanionic ethyl group on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.
Reaction with Esters: Double Addition
Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols.[18][19][20] The first equivalent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) as a leaving group to form a ketone.[18][20] This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after workup.[18][21] It is generally not possible to stop the reaction at the ketone stage.[18]
Caption: Reaction pathway of an ester with two equivalents of EtMgBr.
Experimental Protocols
All procedures involving this compound must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using flame-dried or oven-dried glassware.[2] Solvents must be anhydrous.
General Workflow for Grignard Synthesis and Reaction
The following diagram illustrates a typical workflow for preparing a Grignard reagent and using it in a subsequent reaction.
Caption: General experimental workflow for Grignard synthesis and reaction.
Protocol: Synthesis of this compound (1 M Solution)
This protocol describes a lab-scale preparation of approximately 2 mL of a 1 M solution in diethyl ether.[4][22]
Materials:
-
Magnesium turnings: 53.5 mg (2.2 mmol)
-
Bromoethane (B45996): 360 mg (0.25 mL, 3.3 mmol)
-
Anhydrous diethyl ether
-
Screw-capped test tube, graduated
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Prepare Bromoethane Solution: In a dry, sealed vial, dilute 360 mg of bromoethane with anhydrous diethyl ether to a total volume of 3 mL.[4]
-
Setup: Place 53.5 mg of magnesium turnings into a dry, screw-capped graduated test tube under an inert atmosphere.
-
Initiation: Add 0.1 mL of anhydrous diethyl ether to the magnesium, followed by 0.2 mL of the bromoethane solution via syringe.[4] The mixture should become cloudy and begin to boil within 2-3 minutes, indicating reaction initiation.[4] If the reaction does not start, gentle warming may be required.
-
Addition: Once initiated, add the remaining bromoethane solution dropwise while continuously stirring (e.g., with a vortex mixer or magnetic stirrer) to maintain a gentle reflux.[4][22]
-
Completion: Continue addition until the total volume reaches the 2.2 mL mark. By this point, most of the magnesium should be consumed. The resulting clear to pale yellow solution is approximately 1 M this compound.[4]
Protocol: Titration of this compound
The concentration of Grignard reagents can decrease over time, and accurate determination is crucial for stoichiometry. This titration method uses menthol (B31143) as a proton source and 1,10-phenanthroline (B135089) as an indicator.[23][24]
Materials:
-
(-)-Menthol, accurately weighed (~156 mg, 1 mmol)
-
1,10-phenanthroline (~2-4 mg)
-
Anhydrous THF
-
Flame-dried 50 mL round-bottomed flask with septum and stir bar
-
1 mL syringe for titration
-
Inert gas supply
Procedure:
-
Setup: To the flame-dried flask, add the accurately weighed menthol and the 1,10-phenanthroline indicator.[24] Seal the flask with a septum and flush with inert gas.
-
Solvent Addition: Add 10-15 mL of anhydrous THF via syringe and stir to dissolve the solids.[24]
-
Titration: Using a 1 mL syringe, carefully add the prepared this compound solution dropwise to the stirring menthol solution.[24]
-
Endpoint: The endpoint is reached upon the first appearance of a persistent (lasting >1 minute) violet or burgundy color.[23][24]
-
Calculation: The molarity of the Grignard reagent is calculated as follows: Molarity (M) = (moles of menthol) / (Volume of EtMgBr solution added in L)
Safety and Handling
This compound is a hazardous substance that requires stringent safety protocols.
-
Flammability: Solutions are highly flammable, with a low flash point.[1][25] Keep away from all ignition sources and use spark-proof equipment.[11][26]
-
Reactivity with Water: Reacts violently and spontaneously with water and protic solvents, releasing flammable ethane (B1197151) gas.[1][12][25] All operations must be conducted under anhydrous conditions.[2][11]
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[1][26][27]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[11][26]
-
Handling: All manipulations should be performed in a chemical fume hood under an inert atmosphere.[1][11] Use syringe and cannula techniques for transfers.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert gas, away from water and incompatible materials.[11][26]
References
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 925-90-6 [chemicalbook.com]
- 4. This compound: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. This compound solution 3.0 M in diethyl ether EtMgBr solution [sigmaaldrich.com]
- 8. americanelements.com [americanelements.com]
- 9. This compound CAS#: 925-90-6 [m.chemicalbook.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. The reaction of ethyl magnesium bromide with water class 11 chemistry CBSE [vedantu.com]
- 13. This compound | 925-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. Write the structures of the products of reaction of ethylmagnesium bromid.. [askfilo.com]
- 17. quora.com [quora.com]
- 18. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 19. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 25. assets.thermofisher.com [assets.thermofisher.com]
- 26. echemi.com [echemi.com]
- 27. cloudfront.zoro.com [cloudfront.zoro.com]
The Genesis of a Cornerstone in Synthesis: A Technical Guide to the History and Discovery of Ethylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of organic chemistry, few discoveries have had as profound and lasting an impact as that of the organomagnesium halides, universally known as Grignard reagents. This whitepaper delves into the history and discovery of a archetypal example, Ethylmagnesium Bromide (EtMgBr), tracing its origins from the seminal work of Victor Grignard to its establishment as an indispensable tool in synthetic chemistry. We will explore the early experimental protocols, the evolution of its synthesis, and the quantitative understanding of this remarkable reagent.
Historical Context: A Breakthrough in Organometallic Chemistry
The late 19th century saw a burgeoning interest in organometallic compounds, yet their synthesis was often fraught with difficulty, yielding reactive and sometimes pyrophoric substances. It was against this backdrop that French chemist Philippe Barbier was investigating the reaction of methylheptenone with methyl iodide in the presence of magnesium. While he observed the desired addition reaction, the results were often unpredictable. He tasked his student, Victor Grignard, with investigating this reaction.
In a pivotal departure from Barbier's one-pot approach, Grignard meticulously investigated the reaction of magnesium with an organic halide in diethyl ether before the addition of the carbonyl compound. This led to his groundbreaking discovery in 1900: the formation of a soluble and relatively stable organomagnesium species. His findings were first published in the Comptes rendus de l'Académie des sciences.[1] This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided chemists with a reliable method for generating a potent carbon nucleophile, revolutionizing the field of organic synthesis.[1][2] this compound was among the first and most fundamental of these new reagents.
The Chemistry of this compound
This compound is formed through the reaction of ethyl bromide with magnesium metal in an ethereal solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium atom inserts into the carbon-bromine bond, inverting the polarity of the ethyl group from electrophilic to strongly nucleophilic.
Formation of this compound
Figure 1: Formation of this compound.
The resulting Grignard reagent exists in solution as a complex equilibrium of various species, as described by the Schlenk equilibrium. This equilibrium involves the monomeric this compound, the dimeric species, and diethylmagnesium (Et₂Mg) and magnesium bromide (MgBr₂).
Schlenk Equilibrium
Figure 2: The Schlenk Equilibrium for this compound.
Experimental Protocols
Grignard's Original Synthesis of this compound (circa 1901)
Victor Grignard's doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures," provides insight into the earliest systematic preparation of these reagents.[1][3][4] The following is a generalized protocol based on his early work.
Experimental Workflow: Grignard's Original Method
Figure 3: Workflow for Grignard's original synthesis.
Methodology:
-
Apparatus: A flask equipped with a reflux condenser and a dropping funnel was used. All glassware was meticulously dried.
-
Reagents:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
-
Procedure:
-
Magnesium turnings were placed in the flask and covered with anhydrous diethyl ether.
-
A small amount of ethyl bromide was added to initiate the reaction. Initiation was often the most critical and sometimes challenging step. Grignard noted that the reaction could be slow to start but would then proceed vigorously.
-
Once the reaction commenced, characterized by the solution turning cloudy and the evolution of heat, the remaining ethyl bromide, diluted with anhydrous ether, was added dropwise at a rate sufficient to maintain a gentle reflux.
-
After the addition was complete, the mixture was typically heated for a short period to ensure complete reaction of the magnesium.
-
The resulting grayish solution of this compound was then used directly for subsequent reactions.
-
Quantitative Analysis in the Early 20th Century
Early methods for determining the concentration of Grignard reagents were crucial for stoichiometric control in subsequent reactions. The most common method was acid-base titration. A known volume of the Grignard solution was hydrolyzed with a known excess of standardized acid. The unreacted acid was then back-titrated with a standard base.
Titration of this compound
| Step | Procedure |
| 1. Hydrolysis | A measured aliquot of the EtMgBr solution is added to a known excess of standard aqueous acid (e.g., HCl or H₂SO₄). |
| 2. Neutralization | The strong base (Et⁻) reacts with the acid: EtMgBr + 2H⁺ → EtH + Mg²⁺ + HBr. |
| 3. Back-Titration | The remaining excess acid is titrated with a standardized solution of a strong base (e.g., NaOH) using an indicator. |
| 4. Calculation | The amount of acid consumed by the Grignard reagent is determined, and from this, the molar concentration of the EtMgBr is calculated. |
Data Presentation: A Century of Synthesis
Quantitative data from Grignard's original publications are often descriptive rather than tabular. However, analysis of his and subsequent early 20th-century work allows for the compilation of representative data. Below is a comparative table summarizing typical conditions and yields for the synthesis of this compound, contrasting the early 20th-century methods with modern laboratory practices.
| Parameter | Early 20th Century (Grignard's Era) | Modern Laboratory Protocol |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |
| Initiation | Often spontaneous; sometimes required heating or the addition of iodine crystals. | Mechanical stirring, crushing of Mg turnings, use of initiators (e.g., I₂, 1,2-dibromoethane). |
| Reactant Ratio (EtBr:Mg) | Typically a slight excess of magnesium. | Often a slight excess of magnesium (e.g., 1.05-1.2 equivalents). |
| Concentration | Generally prepared and used directly; concentrations were determined by titration. | Commercially available in standardized concentrations (e.g., 1.0 M, 3.0 M in ether or THF). |
| Yield | Reported as "good" or "quantitative" based on subsequent reactions. | Typically >90-95% based on titration. |
| Work-up | Direct use in the next synthetic step. | Storage under an inert atmosphere (Nitrogen or Argon). |
Conclusion
The discovery of this compound by Victor Grignard was a watershed moment in organic chemistry. His systematic and meticulous approach transformed a problematic reaction into a robust and reliable synthetic method. The principles established over a century ago for the preparation and handling of this Grignard reagent remain fundamental to its use today. While modern techniques have refined the process, the core of Grignard's discovery—the controlled formation of a powerful organometallic nucleophile—continues to be a cornerstone of synthetic chemistry, enabling the construction of complex molecules that are vital to research, science, and drug development.
References
The Schlenk Equilibrium of Ethylmagnesium Bromide: A Technical Guide to Solvent-Dependent Speciation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Schlenk equilibrium, a fundamental concept in organometallic chemistry, dictates the solution-state composition of Grignard reagents, including the widely utilized ethylmagnesium bromide (EtMgBr). This equilibrium between the parent Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species is profoundly influenced by the coordinating solvent. This technical guide provides an in-depth analysis of the Schlenk equilibrium for this compound, with a comparative focus on its behavior in two common ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O). This document summarizes available quantitative data, details relevant experimental protocols, and employs visualizations to elucidate the complex relationships governing the solution structure of this critical reagent.
Introduction to the Schlenk Equilibrium
The Schlenk equilibrium describes the disproportionation of an organomagnesium halide in solution. For this compound, the equilibrium is represented as:
2 EtMgBr ⇌ Et₂Mg + MgBr₂
The position of this equilibrium is critical as it determines the concentration of the various magnesium-containing species in solution, each of which can exhibit different reactivity and solubility.[1] The equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), the concentration, the temperature, and most significantly, the solvent.[1]
The Role of the Solvent: THF vs. Diethyl Ether
Ethereal solvents are essential for the formation and stabilization of Grignard reagents as they coordinate to the magnesium center.[1] However, the specific choice of ether, typically between tetrahydrofuran (THF) and diethyl ether, has a pronounced effect on the position of the Schlenk equilibrium.
Tetrahydrofuran (THF)
THF is a stronger Lewis base than diethyl ether and a better solvating agent for magnesium cations. This strong solvation, particularly of the magnesium bromide (MgBr₂) species, shifts the Schlenk equilibrium significantly to the right.[2] In THF, solutions of this compound contain a substantial proportion of diethylmagnesium (Et₂Mg) and solvated magnesium bromide. For some Grignard reagents in THF, the equilibrium constant (K) has been estimated to be approximately 4, indicating a significant presence of the disproportionation products.[3] This high degree of disproportionation is attributed to the ability of THF to effectively stabilize the resulting magnesium halide.[2]
Diethyl Ether
In contrast to THF, the Schlenk equilibrium for many Grignard reagents in diethyl ether lies predominantly to the left, favoring the mixed organomagnesium halide species (EtMgBr).[1] While direct quantitative data for the equilibrium constant of this compound in diethyl ether is scarce, studies on analogous systems suggest that the equilibrium is heavily skewed towards the EtMgBr form. This makes the determination of a precise equilibrium constant challenging. The weaker solvating power of diethyl ether compared to THF is insufficient to drive the equilibrium towards the formation of significant quantities of Et₂Mg and MgBr₂.
Quantitative Data on Species Distribution
| Solvent | Predominant Species | Relative Position of Equilibrium (2 EtMgBr ⇌ Et₂Mg + MgBr₂) | Notes |
| Tetrahydrofuran (THF) | EtMgBr, Et₂Mg, MgBr₂ | Shifted significantly to the right | Strong solvation of MgBr₂ by THF drives the disproportionation. The equilibrium constant for analogous systems is reported to be around 4.[2][3] |
| Diethyl Ether | EtMgBr | Lies predominantly to the left | Weaker solvation of MgBr₂ compared to THF. The concentration of Et₂Mg and MgBr₂ is generally low, making the determination of K difficult.[1] |
Experimental Methodologies for Studying the Schlenk Equilibrium
Several experimental techniques are employed to investigate the Schlenk equilibrium and quantify the species in solution. These include Nuclear Magnetic Resonance (NMR) spectroscopy, titration methods, and colligative property measurements.
Detailed Protocol: NMR Spectroscopy for Equilibrium Analysis
NMR spectroscopy is a powerful, non-invasive technique for characterizing the species present in a Grignard solution at equilibrium. Temperature-dependent NMR studies can also provide thermodynamic data (ΔH and ΔS) for the equilibrium.[4]
Objective: To determine the relative concentrations of EtMgBr, Et₂Mg, and MgBr₂ in a solution of this compound in a given solvent at various temperatures.
Materials and Reagents:
-
This compound solution in the desired solvent (THF or diethyl ether)
-
Anhydrous, deuterated solvent (e.g., THF-d₈ or Et₂O-d₁₀)
-
NMR tubes with appropriate seals for air-sensitive samples (e.g., J. Young tubes)
-
Internal standard (optional, for absolute concentration determination)
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox or using Schlenk line techniques, prepare a solution of this compound of known concentration in the chosen anhydrous, deuterated solvent.
-
Transfer the solution to an NMR tube and seal it securely to prevent contamination from air and moisture.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra of the sample at a series of controlled temperatures (e.g., from -20 °C to 30 °C in 10 °C increments).
-
Ensure the system has reached thermal equilibrium at each temperature before acquiring the spectrum.
-
Acquire spectra with appropriate parameters (e.g., sufficient relaxation delay) to ensure quantitative integration of the signals.
-
-
Data Analysis:
-
Identify the characteristic signals for the ethyl groups of EtMgBr and Et₂Mg. These species will have distinct chemical shifts.
-
Integrate the signals corresponding to the α-CH₂ or β-CH₃ protons of both EtMgBr and Et₂Mg.
-
Calculate the relative concentrations of EtMgBr and Et₂Mg from the integral values. The concentration of MgBr₂ can be inferred based on the stoichiometry of the equilibrium.
-
The equilibrium constant, K = [Et₂Mg][MgBr₂] / [EtMgBr]², can then be calculated at each temperature.
-
-
Thermodynamic Analysis (Van't Hoff Plot):
-
Plot ln(K) versus 1/T (where T is the temperature in Kelvin).
-
The slope of the resulting line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. This allows for the determination of the standard enthalpy and entropy of the Schlenk equilibrium.
-
Visualizing the Schlenk Equilibrium and Experimental Workflow
The Schlenk Equilibrium Pathway
Caption: The Schlenk equilibrium pathway for this compound.
Solvent Influence on the Equilibrium
Caption: Influence of THF vs. Diethyl Ether on the Schlenk Equilibrium.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis of the Schlenk equilibrium.
Conclusion
The solvent plays a paramount role in determining the solution-state structure of this compound. In THF, the Schlenk equilibrium is significantly shifted towards the disproportionation products, diethylmagnesium and magnesium bromide, due to the strong solvating power of THF. Conversely, in diethyl ether, the equilibrium favors the parent this compound species. This solvent-dependent behavior has profound implications for the reactivity, kinetics, and selectivity of reactions involving this ubiquitous Grignard reagent. A thorough understanding of the Schlenk equilibrium is therefore essential for researchers and professionals in drug development and organic synthesis to ensure reproducibility and optimize reaction outcomes. The experimental protocols and visualizations provided in this guide serve as a foundational resource for further investigation and application of this compound in various chemical contexts.
References
In-Depth Technical Guide to the Physical Properties of Ethylmagnesium Bromide Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethylmagnesium Bromide (EtMgBr), a primary Grignard reagent. The information is intended for professionals in research and development who utilize this versatile organometallic compound in synthetic chemistry. This document details its physical characteristics, behavior in solution, core reactivity, and the necessary experimental protocols for accurately measuring its properties under controlled conditions.
Physical and Chemical Properties
This compound is almost exclusively supplied and used as a solution in anhydrous ethereal solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF).[1][2] Its physical properties are therefore characteristic of the solution rather than the isolated compound, which is unstable. Solutions are typically clear to faintly turbid and may range from colorless to pale yellow or brown.[3][4][5]
Quantitative Physical Data
The physical properties of this compound solutions are highly dependent on the solvent and concentration. The following tables summarize key quantitative data for commonly available commercial solutions.
Table 1: Density of this compound Solutions
| Concentration & Solvent | Density (g/mL) | Temperature (°C) |
| 3.0 M in Diethyl Ether | 1.02 | 25 |
| 1.0 M in Diethyl Ether | 0.83 | 20 |
| 3.0 M in Diethyl Ether (approx.) | ~1.01 | Not Specified |
| 0.9 M in THF | 1.010 | Not Specified |
| 1.0 M in THF | Not Specified | Not Specified |
(Data sourced from references[3][6][7][8][9])
Table 2: Thermal and Safety Properties
| Property | Value | Solvent / Conditions |
| Boiling Point | 34.6 °C | For 3.0 M solution in Diethyl Ether (at 1.013 hPa) |
| Melting Point | -116.3 °C | General, likely refers to the solvent |
| Flash Point | ~ -40 to -45 °C | In Diethyl Ether |
(Data sourced from references[1][5][6][8][10])
Solubility and Stability
This compound solutions are prepared in anhydrous polar aprotic solvents, most commonly diethyl ether and tetrahydrofuran (THF) .[1][2][11] THF is often preferred as it can offer greater stability.[4] These ether solvents are crucial as they solvate the magnesium center, stabilizing the reagent.[11]
The reagent is highly sensitive to air and moisture and reacts vigorously with protic solvents such as water and alcohols.[5][11][12] This reactivity is due to its nature as a very strong base. Contact with water results in the rapid protonation of the ethyl group to form ethane (B1197151) gas, which is flammable.[1][5] Due to this sensitivity, it must be stored and handled under an inert atmosphere (e.g., nitrogen or argon).[1][11][12]
Chemical Structure and Behavior in Solution
The reactivity of this compound stems from the highly polar covalent bond between the carbon of the ethyl group and the magnesium atom. This polarization imparts a significant partial negative charge on the carbon, making it a potent nucleophile and a strong base.[11][13]
In ethereal solutions, Grignard reagents exist in a complex dynamic state known as the Schlenk equilibrium . This is an equilibrium between the monomeric organomagnesium halide (RMgX) and its corresponding diorganomagnesium species (R₂Mg) and magnesium dihalide (MgX₂).[14][15] The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the organic group and halide.
Caption: The Schlenk Equilibrium for this compound in solution.
Core Reactivity and Synthetic Utility
This compound is a fundamental tool for carbon-carbon bond formation in organic synthesis.[6] Its utility is primarily demonstrated through two key modes of reactivity: as a nucleophile and as a strong base.
Formation of the Grignard Reagent
The reagent is prepared by the reaction of bromoethane (B45996) with magnesium metal in an anhydrous ether solvent.[2] This is an oxidative addition reaction where the magnesium inserts into the carbon-bromine bond.
Caption: Synthesis of this compound from Bromoethane and Magnesium.
Nucleophilic Addition to Carbonyls
A primary application of this compound is its nucleophilic addition to electrophilic carbonyl carbons in aldehydes, ketones, and esters.[1][16] This reaction, followed by an acidic workup, is a reliable method for synthesizing secondary and tertiary alcohols.
Caption: General workflow for the reaction of EtMgBr with a carbonyl compound.
Experimental Protocols for Physical Property Determination
Accurate measurement of the physical properties of this compound solution requires specialized techniques to prevent its decomposition upon exposure to air or moisture. All manipulations must be performed under a dry, inert atmosphere using either a glovebox or Schlenk line techniques.[3] Glassware must be rigorously dried in an oven (e.g., at 140°C for 4 hours) and cooled under vacuum or in a stream of inert gas immediately before use.
Density Determination using a Pycnometer
This protocol adapts the standard pycnometric method for use with air-sensitive liquids.
-
Preparation:
-
Thoroughly clean and oven-dry a pycnometer of known volume (e.g., 10 mL).
-
Transfer the hot pycnometer into a glovebox antechamber or attach it to a Schlenk line and cycle between vacuum and inert gas (e.g., Argon) three times to establish an inert atmosphere as it cools.
-
Once cooled, weigh the empty, dry pycnometer under the inert atmosphere or seal it, quickly transfer to an analytical balance, and record its mass (m₁). If transferring, ensure a positive pressure of inert gas is maintained.
-
-
Sample Transfer (under Inert Atmosphere):
-
Draw the this compound solution into a gas-tight syringe that has been purged with inert gas.
-
Carefully transfer the solution into the pycnometer until it is completely full. If using a stoppered pycnometer with a capillary, ensure the liquid slightly overflows through the capillary upon inserting the stopper to eliminate gas bubbles.[11][14]
-
Wipe any excess liquid from the exterior of the pycnometer with a solvent-dampened cloth (e.g., anhydrous hexane), all within the inert atmosphere.
-
-
Measurement:
-
Seal the filled pycnometer and weigh it to obtain the total mass (m₂).
-
Record the temperature of the solution.
-
-
Calculation:
-
Calculate the mass of the solution: m_sol = m₂ - m₁
-
Calculate the density (ρ) using the known volume of the pycnometer (V_pyc): ρ = m_sol / V_pyc
-
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small volumes and can be conducted on a Schlenk line.
-
Apparatus Setup:
-
Assemble a microscale apparatus consisting of a small, oven-dried round-bottom flask (e.g., 10-25 mL) equipped with a magnetic stir bar and a condenser.
-
Attach a Schlenk adapter to the top of the condenser, allowing the apparatus to be connected to a dual-manifold Schlenk line. This permits the system to be maintained under a positive pressure of inert gas, which is vented through an oil bubbler.[15]
-
-
Sample Transfer:
-
Establish an inert atmosphere in the flask by cycling between vacuum and inert gas three times.
-
Using a gas-tight syringe, transfer approximately 5 mL of the this compound solution into the flask under a positive counterflow of inert gas.
-
-
Measurement:
-
Place a calibrated thermometer or temperature probe so that its bulb is positioned in the vapor phase, just below the opening of the condenser, but not touching the liquid.[4]
-
Gently heat the flask in a sand or oil bath while stirring.
-
Observe the temperature as the solution begins to boil and a reflux ring of condensing vapor stabilizes on the walls of the flask and the thermometer.
-
The stable temperature recorded at which the liquid and vapor are in equilibrium is the boiling point of the solution.[4]
-
-
Post-Measurement:
-
Allow the apparatus to cool completely to room temperature before dismantling to avoid contact of the hot reagent with air.
-
Safety and Handling
This compound solutions present significant hazards and must be handled by trained personnel using appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and chemical-resistant gloves.
-
Flammability: The solutions are highly flammable, often with very low flash points, and can form explosive mixtures with air.[12] Keep away from all ignition sources.
-
Water Reactivity: Reacts violently with water and other protic sources to release flammable ethane gas.[1][5] All operations must be conducted under strictly anhydrous conditions.
-
Corrosivity: The reagent is corrosive and can cause severe skin burns and eye damage upon contact.[1] Handle only within a chemical fume hood or glovebox.
References
- 1. ISIS Pycnometry [isis.stfc.ac.uk]
- 2. fpharm.uniba.sk [fpharm.uniba.sk]
- 3. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. measurlabs.com [measurlabs.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. micromeritics.com [micromeritics.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. fs.usda.gov [fs.usda.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. grokipedia.com [grokipedia.com]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. che.utah.edu [che.utah.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Nucleophilic Character of Ethylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylmagnesium bromide (EtMgBr), a prominent Grignard reagent, is a cornerstone of synthetic organic chemistry, prized for its potent nucleophilic character. This guide provides a comprehensive technical overview of the fundamental principles governing the nucleophilicity of this compound, its reactivity profile with key electrophiles, and its application in the synthesis of molecules relevant to drug discovery and development. Detailed experimental protocols and quantitative data are presented to offer a practical resource for laboratory professionals.
Core Concepts: The Nucleophilic Nature of this compound
The defining feature of this compound is the highly polar carbon-magnesium bond. The significant difference in electronegativity between carbon and magnesium results in a partial negative charge on the ethyl group's alpha-carbon, rendering it a powerful nucleophile and a strong base.[1][2] This inherent nucleophilicity is the driving force behind its utility in forming new carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules.[1]
This compound is typically used as a solution in aprotic ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the Grignard reagent.[1] It is highly sensitive to protic solvents (e.g., water, alcohols), which will protonate the carbanion and quench its reactivity.[1] Therefore, all reactions involving this compound must be conducted under strictly anhydrous and inert conditions.
Reactivity Profile: Nucleophilic Addition to Carbonyls and Epoxides
The primary application of this compound as a nucleophile is in its reaction with electrophilic carbonyl carbons and epoxides.
Reactions with Aldehydes and Ketones
This compound readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.[2][3][4] The reaction proceeds via a nucleophilic attack of the ethyl carbanion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[5] Subsequent protonation of the alkoxide yields the alcohol product.[5]
The general order of reactivity for carbonyl compounds towards Grignard reagents is governed by electronic and steric factors, with aldehydes being more reactive than ketones.[6]
Reactions with Esters
The reaction of this compound with esters results in the formation of tertiary alcohols.[7] This transformation involves two successive nucleophilic additions. The first addition leads to the formation of a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after workup.[7]
Reactions with Epoxides
This compound reacts with epoxides in a ring-opening reaction to produce alcohols.[8] The nucleophilic attack occurs at one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide. Subsequent protonation furnishes the alcohol. The attack generally occurs at the less sterically hindered carbon of the epoxide.[8]
Quantitative Data: Reaction Yields
The following table summarizes the reported yields for the reaction of this compound with various electrophiles. It is important to note that reaction conditions can significantly influence the yield.
| Electrophile | Product | Solvent | Yield (%) | Reference |
| Benzaldehyde (B42025) | 1-Phenyl-1-propanol | Ionic Liquid | ~Small amount (side product) | [9] |
| Acetophenone (B1666503) | 2-Phenyl-2-butanol | Diethyl ether/THF | Not specified | [3] |
| Cyclohexanone (B45756) | 1-Ethylcyclohexanol | Diethyl ether/THF | Not specified | [10] |
| Ethylene Oxide | 1-Butanol | Diethyl ether/THF | Not specified | [11] |
Note: The yield for the reaction with benzaldehyde was reported as a minor side product in a study focused on a different reaction.
Signaling Pathways and Experimental Workflows
General Mechanism of Nucleophilic Addition to a Ketone
Caption: Mechanism of this compound addition to a ketone.
Experimental Workflow for a Grignard Reaction
Caption: General workflow for a Grignard synthesis experiment.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. Strict adherence to anhydrous and inert atmosphere techniques is critical for success.
Preparation of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, for activation)
Procedure:
-
All glassware must be rigorously dried, either by oven-drying or flame-drying under an inert atmosphere.[12]
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
A small crystal of iodine can be added to activate the magnesium surface.[12]
-
Add a small portion of a solution of bromoethane in anhydrous diethyl ether or THF to the magnesium.
-
The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. If not, gentle warming may be required.[12]
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray-brown solution is the this compound reagent.
Synthesis of 1-Phenyl-1-propanol from Benzaldehyde
Materials:
-
This compound solution (prepared as above)
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a separate flask under an inert atmosphere, dissolve benzaldehyde in anhydrous diethyl ether or THF.
-
Cool the this compound solution in an ice bath.
-
Slowly add the benzaldehyde solution to the Grignard reagent via a dropping funnel with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Synthesis of a Tertiary Alcohol from a Ketone (e.g., Acetophenone)
Materials:
-
This compound solution
-
Acetophenone (6.0 g, 0.05 mol)[12]
-
Anhydrous diethyl ether or THF (20 mL for dissolving ketone)[12]
-
Saturated aqueous NH₄Cl or dilute HCl[12]
-
Anhydrous MgSO₄ or Na₂SO₄[12]
Procedure:
-
Follow the general procedure for the reaction with benzaldehyde, substituting acetophenone for benzaldehyde.
-
Dissolve 6.0 g of acetophenone in 20 mL of anhydrous diethyl ether or THF.[12]
-
Slowly add this solution to approximately 0.062 mol of the prepared this compound solution, maintaining the temperature below 10 °C.[12]
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[12]
-
Perform the workup and purification as described in the protocol for 1-phenyl-1-propanol.
Conclusion
This compound remains an indispensable tool in the arsenal (B13267) of synthetic chemists, particularly in the fields of pharmaceutical and materials science. Its robust nucleophilic character allows for the efficient construction of carbon-carbon bonds, enabling the synthesis of a diverse array of complex molecules. A thorough understanding of its reactivity, coupled with meticulous experimental technique, is paramount to leveraging its full synthetic potential. This guide serves as a foundational resource for researchers seeking to employ this compound in their synthetic endeavors.
References
- 1. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. brainly.com [brainly.com]
- 9. rsc.org [rsc.org]
- 10. Solved cyclohexanone reacts with ethyl magnesium bromide, | Chegg.com [chegg.com]
- 11. Solved 15. Reaction of this compound with which of | Chegg.com [chegg.com]
- 12. benchchem.com [benchchem.com]
Theoretical Underpinnings of the Grignard Reaction: An In-depth Analysis of the Ethylmagnesium Bromide Mechanism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction, a cornerstone of organic synthesis for over a century, facilitates the formation of carbon-carbon bonds with remarkable efficiency. This technical guide provides a comprehensive exploration of the theoretical basis of the Grignard reaction mechanism, with a specific focus on the versatile and widely used reagent, ethylmagnesium bromide. This document delves into the fundamental principles governing the formation of the Grignard reagent, the intricate solution-state dynamics dictated by the Schlenk equilibrium, and the mechanistic dichotomy of its reaction with carbonyl compounds, namely the polar nucleophilic addition and the single-electron transfer (SET) pathways. By presenting key quantitative data, detailed experimental protocols for seminal mechanistic studies, and illustrative diagrams of reaction pathways and workflows, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this pivotal transformation.
Formation of the Grignard Reagent: A Surface-Mediated Phenomenon
The synthesis of a Grignard reagent, such as this compound, is initiated by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] This process is not a simple insertion but a complex surface reaction.
1.1. The Role of the Magnesium Surface
The reaction begins with the transfer of an electron from the magnesium metal surface to the antibonding orbital of the carbon-halogen bond in the ethyl halide. This leads to the formation of a radical anion, which then fragments into an ethyl radical and a halide anion. The ethyl radical can then react with the magnesium surface to form the organomagnesium species. The process is believed to be initiated at activated sites on the magnesium surface, such as crystal defects or areas where the passivating magnesium oxide layer has been disrupted.[1] Activation of the magnesium surface is often crucial for initiating the reaction and can be achieved by mechanical means (crushing the magnesium turnings) or by using chemical activators like iodine or 1,2-dibromoethane.
1.2. Solvent Effects
Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for the formation and stability of the Grignard reagent. They play a crucial role by solvating the magnesium center of the Grignard reagent through Lewis acid-base interactions. This coordination stabilizes the organomagnesium species and prevents its decomposition. The choice of solvent can also influence the reactivity and the position of the Schlenk equilibrium.
The Schlenk Equilibrium: A Dynamic State in Solution
In solution, Grignard reagents are not simply monomeric RMgX species. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, which involves disproportionation to dialkylmagnesium (R2Mg) and magnesium dihalide (MgX2).[1]
References
Topic: Key Differences Between Ethylmagnesium Bromide and Other Grignard Reagents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of ethylmagnesium bromide, contrasting its properties and reactivity with other commonly used Grignard reagents. The content is tailored for professionals in research and drug development who rely on a nuanced understanding of these critical synthetic tools.
Introduction to Grignard Reagents
Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents remain one of the most fundamental and versatile tools in synthetic organic chemistry.[1] These organomagnesium halides, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful nucleophiles capable of forming new carbon-carbon bonds, a cornerstone of molecular construction.[2][3] They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[1] The polarity of the carbon-magnesium bond, which places a partial negative charge on the carbon atom, is the source of their potent nucleophilicity.[2]
This compound (EtMgBr) is a prototypical Grignard reagent, widely utilized for introducing ethyl groups into molecules.[4][5] It is commercially available as a solution in diethyl ether or THF and is extensively used in the synthesis of pharmaceuticals and other complex organic molecules.[6][7]
The Schlenk Equilibrium: A Key Consideration
Grignard reagents in solution are not single, simple species. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium dihalide (MgX₂).[1][8]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by several factors, including the nature of the R group, the halogen, the solvent, and the temperature.[8][9] For instance, in THF, the equilibrium tends to favor the disproportionation products (R₂Mg and MgX₂) more than in diethyl ether, due to the strong solvation of the magnesium halides by THF.[9] This equilibrium is crucial as it affects the reactivity and solubility of the Grignard reagent.
Caption: The Schlenk Equilibrium for Grignard reagents in solution.
Comparative Analysis of this compound
The choice of a Grignard reagent is dictated by the specific synthetic transformation required. The differences in reactivity and steric profile between this compound and other Grignard reagents are critical for achieving desired outcomes.
Reactivity: Nucleophilicity vs. Basicity
Grignard reagents are both strong nucleophiles and strong bases.[10] The balance between these two properties is influenced by the organic substituent.
-
Nucleophilicity: The primary role of EtMgBr is to act as a nucleophile, attacking electrophilic centers like carbonyl carbons.[2] Its reactivity is generally higher than more sterically hindered reagents like tert-butylmagnesium chloride but can be considered moderate compared to mthis compound.
-
Basicity: EtMgBr is a strong base and will deprotonate substrates with acidic protons (e.g., water, alcohols, terminal alkynes).[5][10] The basicity of Grignard reagents generally follows the stability of the corresponding carbanion (R⁻). Therefore, alkyl Grignards like EtMgBr are more basic than aryl Grignards like phenylmagnesium bromide.
Steric Hindrance
Steric hindrance refers to the congestion around the reactive center caused by the physical size of the substituent groups, which can impede a reaction.[11]
-
This compound: The ethyl group presents a moderate level of steric bulk. This allows it to react efficiently with a wide range of aldehydes and ketones.
-
Mthis compound (MeMgBr): With the smallest alkyl group, MeMgBr exhibits minimal steric hindrance, making it highly reactive towards even hindered electrophiles.
-
tert-Butylmagnesium Chloride (t-BuMgCl): The bulky tert-butyl group significantly increases steric hindrance. This can reduce its rate of nucleophilic addition and, in some cases, favor its action as a base, leading to deprotonation or elimination side reactions.
-
Phenylmagnesium Bromide (PhMgBr): The planar but larger phenyl group also introduces more steric bulk than the ethyl group, which can influence its reactivity with sterically demanding substrates.
Influence of the Halogen
The choice of halide in the Grignard reagent (RMgX) primarily affects the ease of its formation and can have a secondary effect on reactivity. The general trend for the ease of formation follows the carbon-halogen bond strength: C-I > C-Br > C-Cl.[12]
-
Bromides (e.g., EtMgBr): Alkyl bromides offer a good balance of reactivity for Grignard formation. They are more reactive than chlorides but generally more stable and less prone to side reactions than iodides.[13]
-
Chlorides (e.g., MeMgCl): Alkyl chlorides are less reactive, often requiring higher temperatures or activation methods to initiate Grignard formation.[12] However, the resulting Grignard reagents are often more stable in solution.
-
Iodides (e.g., MeMgI): Alkyl iodides are the most reactive, and the Grignard formation is often rapid and exothermic. However, they are more prone to side reactions like Wurtz coupling.[12]
Data Presentation: Comparative Properties
The following tables summarize key quantitative and qualitative data for comparing this compound with other common Grignard reagents.
Table 1: Physical and Chemical Properties of Selected Grignard Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Typical Solvent | Typical Concentration | Key Characteristics |
| This compound | C₂H₅MgBr | 133.27 | THF, Diethyl Ether | 1.0 M, 3.0 M | Versatile, moderate reactivity and steric bulk.[4][5] |
| Mthis compound | CH₃MgBr | 119.24 | THF, Diethyl Ether | 3.0 M | High reactivity, low steric hindrance. |
| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | THF, Diethyl Ether | 1.0 M, 3.0 M | Lower basicity, higher steric bulk than EtMgBr.[3] |
| tert-Butylmagnesium Chloride | (CH₃)₃CMgCl | 118.91 | THF, Diethyl Ether | 1.0 M | High steric hindrance, often acts as a base. |
Table 2: Qualitative Reactivity Comparison
| Property | Mthis compound | This compound | Phenylmagnesium Bromide | tert-Butylmagnesium Chloride |
| Nucleophilicity | Very High | High | Moderate | Moderate to Low |
| Basicity | Very High | High | Moderate | Very High |
| Steric Hindrance | Very Low | Low | Moderate | Very High |
| Wurtz Coupling Tendency | Low | Moderate | Moderate | High |
Experimental Protocols
Strict adherence to anhydrous and inert atmosphere techniques is mandatory for all Grignard reactions.[2][14] All glassware must be thoroughly dried, and reactions should be conducted under nitrogen or argon.[14]
Protocol 1: In-situ Preparation of this compound
This protocol outlines the laboratory-scale preparation of EtMgBr.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Bromoethane (B45996) (EtBr)
-
Anhydrous diethyl ether or THF
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Place magnesium turnings (1.2 equivalents) and a crystal of iodine into the flame- or oven-dried flask.
-
Assemble the apparatus and flush with an inert gas.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromoethane (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion (approx. 10%) of the bromoethane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.[14]
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. An ice-water bath can be used to control the exothermic reaction.[14]
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey to brown solution is the Grignard reagent.
Protocol 2: Reaction with a Ketone (e.g., Acetophenone)
This protocol details the synthesis of a tertiary alcohol using the prepared EtMgBr.
Materials:
-
This compound solution (from Protocol 1)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute HCl for quenching
Procedure:
-
Cool the prepared this compound solution in an ice-water bath.
-
Dissolve acetophenone (0.8 equivalents relative to EtMgBr) in anhydrous solvent and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
-
Slowly quench the reaction by adding it to a stirred, ice-cold solution of saturated aqueous NH₄Cl. This should be done carefully as the quenching process is exothermic.[14]
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol product.
-
Purify the product by column chromatography or distillation as required.
Caption: Experimental workflow for Grignard synthesis and reaction.
Reaction Pathway Visualization
The reaction of a Grignard reagent with a ketone proceeds via nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate. Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final alcohol product.
Caption: General pathway for the reaction of EtMgBr with a ketone.
Applications and Significance in Drug Development
The choice of Grignard reagent is a critical decision in the synthesis of active pharmaceutical ingredients (APIs). The differences outlined above have significant implications:
-
Building Molecular Complexity: this compound is frequently used to introduce ethyl groups, which are common structural motifs in many drug molecules.[7] Its predictable reactivity allows for the controlled construction of complex carbon skeletons.[7]
-
Chemoselectivity: In molecules with multiple electrophilic sites, the choice between a sterically hindered Grignard (like t-BuMgCl) and a less hindered one (like EtMgBr) can determine the outcome of a reaction, enabling selective functionalization.
-
Process Optimization: For large-scale synthesis, the ease of formation and stability of the Grignard reagent are important. While ethyl bromide is a good compromise, sometimes a more stable chloride-derived Grignard might be preferred for process safety and consistency, despite requiring more forcing conditions for its preparation.[15]
-
Cost-Effectiveness: this compound is a readily available and relatively inexpensive reagent, making it an economically viable choice for multi-step syntheses in drug development pipelines.[2][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
Spectroscopic Characterization of Ethylmagnesium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylmagnesium bromide (EtMgBr), a primary Grignard reagent, is a cornerstone of organic synthesis, valued for its potent nucleophilicity in forming carbon-carbon bonds.[1] Despite its widespread use, its characterization is complicated by its high reactivity and the dynamic Schlenk equilibrium that governs its state in solution. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols for synthesis and analysis under the requisite inert conditions are presented, alongside quantitative data and visual workflows to aid researchers in their practical applications.
The Complex Nature of this compound in Solution: The Schlenk Equilibrium
In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), this compound does not exist as a simple monomeric species.[2] Its chemical nature is dictated by the Schlenk equilibrium, a dynamic process involving an exchange of alkyl and halide groups between magnesium centers.[2] This equilibrium results in a mixture containing the primary Grignard reagent (EtMgBr), diethylmagnesium (Et₂Mg), and magnesium bromide (MgBr₂).[2]
The position of this equilibrium is sensitive to several factors, including the solvent, concentration, and temperature, which has significant implications for both its reactivity and its spectroscopic analysis.[3] The presence of multiple magnesium-containing species in solution means that spectroscopic data reflects a weighted average of these components.
Caption: The Schlenk Equilibrium for this compound in solution.
Spectroscopic Data Summary
Due to the dynamic Schlenk equilibrium, obtaining precise, universally applicable spectroscopic values for "pure" EtMgBr is challenging. The data presented in the following tables represent expected values and ranges based on the known behavior of alkyl Grignard reagents and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the electronic environment of the ethyl group's protons (¹H) and carbons (¹³C). The signals observed are an average of all species present in the Schlenk equilibrium. The electronegative magnesium atom causes a characteristic upfield shift compared to other ethyl derivatives.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Multiplicity | Expected Chemical Shift (δ) [ppm] | Notes |
| Mg-CH₂ -CH₃ | Quartet (q) | ~ -0.5 to 0.5 | Highly shielded due to the electropositive Mg. The exact shift is highly dependent on solvent and concentration. |
| Mg-CH₂-CH₃ | Triplet (t) | ~ 1.0 to 1.5 | Less affected by the Mg atom, appearing in a region more typical for alkyl protons.[4][5] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Expected Chemical Shift (δ) [ppm] | Notes |
| Mg-CH₂ -CH₃ | ~ -5 to 10 | The carbon directly bonded to magnesium is significantly shielded, appearing at a very high field.[6][7][8] |
| Mg-CH₂-CH₃ | ~ 10 to 20 | Appears in the typical upfield region for sp³ hybridized carbons.[6][7][8] |
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. FTIR is particularly sensitive to polar bonds, while Raman is effective for symmetric, non-polar bonds.[9][10]
Table 3: IR (FTIR) Spectroscopic Data for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (in CH₂, CH₃) | Asymmetric & Symmetric Stretch | 2850 - 2960 | Strong[2] |
| C-H (in CH₂, CH₃) | Scissoring & Bending | 1350 - 1470 | Medium[2] |
| C-Mg | Stretch | 500 - 535 | Medium-Weak, Broad |
Table 4: Raman Spectroscopic Data for this compound
| Functional Group | Vibration Mode | Expected Raman Shift (cm⁻¹) | Notes |
| C-C | Stretch | ~800 - 1000 | The C-C bond is symmetric and should produce a discernible Raman signal.[10] |
| C-Mg | Stretch | ~500 - 535 | This vibration should also be Raman-active. |
Mass Spectrometry (MS)
Mass spectrometry of Grignard reagents is not routine due to their low volatility and high reactivity. Analysis typically requires specialized ionization techniques. The data below is predictive, based on the molecular weight of EtMgBr (133.27 g/mol for isotopes ¹²C, ¹H, ²⁴Mg, ⁷⁹Br) and common fragmentation patterns.[11][12][13]
Table 5: Mass Spectrometry Data for this compound
| m/z Value | Identity | Fragmentation Pathway |
| 132/134 | [CH₃CH₂MgBr]⁺ | Molecular Ion (M⁺). Shows characteristic isotopic pattern for Bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br). |
| 103/105 | [MgBr]⁺ | Loss of the ethyl radical (•CH₂CH₃) from M⁺. |
| 29 | [CH₃CH₂]⁺ | Ethyl cation, resulting from cleavage of the C-Mg bond.[14] |
Experimental Protocols
Critical Safety Note: this compound is highly flammable, corrosive, and reacts violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using established Schlenk line or glovebox techniques.[15][16] All glassware must be rigorously dried (e.g., flame-dried or oven-dried at >120°C) prior to use.[15]
Synthesis of this compound
This protocol describes a standard laboratory preparation.[1]
Materials:
-
Magnesium turnings
-
Bromoethane (B45996) (EtBr)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Schlenk flask, condenser, and dropping funnel
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel.
-
Add a single crystal of iodine to the flask. The purple vapor indicates a dry atmosphere.
-
Add a small portion of anhydrous ether/THF to cover the magnesium.
-
Dissolve bromoethane in anhydrous ether/THF in the dropping funnel.
-
Add a small amount of the bromoethane solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling (ethane evolution) is observed. Gentle warming may be required.
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
The resulting grey, cloudy solution is the this compound reagent. Its concentration can be determined by titration.[17]
Caption: Experimental workflow for the synthesis of this compound.
NMR Sample Preparation (Air-Sensitive)
Procedure:
-
Place a clean, dry NMR tube inside a larger, specialized tube (e.g., a J-Young NMR tube or a custom Schlenk-type tube).[18][19]
-
Attach the outer tube to a Schlenk line, evacuate, and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the required amount of deuterated anhydrous solvent (e.g., Benzene-d₆, THF-d₈) to a vial containing your this compound solution using a gas-tight syringe.
-
Dissolve the sample completely. For ¹H NMR, 5-25 mg of the conceptual solid reagent in ~0.6 mL of solvent is typical; for ¹³C NMR, a more concentrated solution (50-100 mg) is preferred.[19][20]
-
Using a clean, dry syringe, carefully transfer the solution into the NMR tube, which is still under the inert atmosphere of the larger tube.
-
Seal the NMR tube securely with a cap and wrap it with Parafilm or PTFE tape before removing it from the inert environment for analysis.[18]
FTIR Sample Preparation
For routine analysis, a sample can be prepared in a glovebox.
Procedure:
-
Inside a glovebox, place a small drop of the this compound solution between two KBr or NaCl plates.
-
Alternatively, for solution-phase measurements, use a sealed, gas-tight IR cell with IR-transparent windows (e.g., CaF₂ or BaF₂).[3]
-
For real-time reaction monitoring, an in-situ attenuated total reflectance (ATR) FTIR probe (such as ReactIR) can be inserted directly into the reaction flask under inert conditions.[21] This method allows for monitoring the consumption of reactants and formation of the Grignard reagent without sampling.[21]
Integrated Spectroscopic Analysis Workflow
A combination of spectroscopic techniques is necessary for a thorough characterization of the synthesized reagent.
Caption: Logical workflow for the spectroscopic characterization of EtMgBr.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. azooptics.com [azooptics.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. compoundchem.com [compoundchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. surfacesciencewestern.com [surfacesciencewestern.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. This compound | C2H5BrMg | CID 101914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. m.youtube.com [m.youtube.com]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 21. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Tertiary Alcohols using Ethylmagnesium Bromide and Esters
Introduction
The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis.[1] Discovered by Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[2][3] Ethylmagnesium bromide (EtMgBr), a common Grignard reagent, serves as a potent nucleophile, providing an ethyl carbanion equivalent.[1][4]
A significant application of this reaction is the synthesis of tertiary alcohols from esters.[2][5] The reaction proceeds via a double addition of the Grignard reagent to the ester carbonyl group.[6][7] This protocol provides a detailed methodology for the synthesis of tertiary alcohols using this compound and a generic ester, addressing key reaction parameters, workup procedures, and troubleshooting.
Reaction Mechanism
The reaction between an ester and this compound involves a two-step nucleophilic addition process.[7]
-
First Addition and Elimination : The nucleophilic ethyl group from the first equivalent of EtMgBr attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[7][8] This unstable intermediate then collapses, reforming the carbon-oxygen double bond and expelling the alkoxy group (-OR') as a leaving group, which results in the formation of a ketone intermediate.[2][9]
-
Second Addition : The newly formed ketone is more reactive than the starting ester.[6][9] Therefore, it rapidly reacts with a second equivalent of EtMgBr.[2] This second nucleophilic attack forms a magnesium alkoxide intermediate.[7]
-
Protonation : An acidic workup is performed to protonate the alkoxide, yielding the final tertiary alcohol product.[7][10]
Two equivalents of the Grignard reagent are necessary because the first addition creates a ketone, which is more reactive than the initial ester and is consumed by another Grignard molecule.[2][6]
Experimental Protocol
This protocol outlines the synthesis of a tertiary alcohol, for example, 3-phenyl-3-pentanol, from ethyl benzoate (B1203000) and this compound. All procedures must be conducted under anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon).[4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Equivalents | Notes |
| Magnesium Turnings | 24.31 | 1.5 g | 0.062 | 2.5 | Activate before use. |
| Bromoethane (B45996) | 108.97 | 7.0 g (4.8 mL) | 0.064 | 2.6 | |
| Ethyl Benzoate | 150.17 | 3.75 g (3.6 mL) | 0.025 | 1.0 | |
| Anhydrous Diethyl Ether (Et₂O) or THF | 74.12 / 72.11 | ~100 mL | - | - | Must be anhydrous. THF is often preferred.[1] |
| Saturated aq. NH₄Cl or 1M HCl | - | As needed | - | - | For quenching the reaction.[11] |
| Saturated aq. NaCl (Brine) | - | As needed | - | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - | For drying. |
Experimental Workflow
Step-by-Step Procedure
Part 1: Preparation of this compound
-
Apparatus Setup : Assemble an oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.[12] The system should be flushed with nitrogen or argon.
-
Initiation : Place magnesium turnings in the flask. Add about 15-20 mL of anhydrous diethyl ether. Add a small crystal of iodine if needed to initiate the reaction.[12]
-
Grignard Formation : Dissolve bromoethane in ~30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromoethane solution to the magnesium. The reaction is initiated when bubbling occurs and the solution turns cloudy or grayish.[11][12]
-
Addition : Add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[12]
-
Completion : After the addition is complete, if reflux has ceased, gently heat the mixture for an additional 30 minutes to ensure all the magnesium has reacted.[12] Cool the resulting Grignard reagent solution to room temperature.
Part 2: Reaction with Ester
-
Cooling : Cool the flask containing the this compound solution in an ice-water bath to 0 °C.[11]
-
Ester Addition : Dissolve the ethyl benzoate in ~20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Reaction : Add the ester solution dropwise to the cooled, stirring Grignard reagent.[13] The addition rate should be controlled to manage the exothermic reaction and maintain the temperature below 10 °C.[11]
-
Warming : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1-2 hours to ensure the reaction goes to completion.[11][12]
Part 3: Workup and Purification
-
Quenching : Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium (B1175870) chloride solution (or dilute HCl) dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.[11][12] This process is highly exothermic.
-
Extraction : Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether. Separate the organic layer.[14]
-
Washing : Extract the aqueous layer twice with diethyl ether. Combine all organic layers.[12][14] Wash the combined organic layers with saturated sodium chloride (brine) solution.[11]
-
Drying : Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[11][14]
-
Solvent Removal : Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude tertiary alcohol.[11]
-
Purification : Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel as required to obtain the pure tertiary alcohol.[11]
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Grignard reaction fails to initiate. | Magnesium is not activated; presence of moisture. | Add a small iodine crystal, gently warm the mixture, or add a small amount of pre-formed Grignard reagent. Ensure all glassware and reagents are scrupulously dry.[12] |
| Low yield of tertiary alcohol. | Incomplete reaction; side reactions (e.g., Wurtz coupling).[12] | Ensure slow, dropwise addition of the alkyl halide during Grignard formation. Allow sufficient reaction time at room temperature after ester addition. |
| Recovery of starting ketone. | The Grignard reagent may act as a base, causing enolization, especially with sterically hindered ketones.[12] | Use lower reaction temperatures to favor nucleophilic addition. Consider using a less hindered Grignard reagent if possible.[12] |
| Formation of a secondary alcohol. | Reduction of the ketone intermediate has occurred. This is more common if the Grignard reagent has β-hydrogens. | Lowering the reaction temperature can help minimize the reduction pathway.[12] |
| Thick precipitate during workup. | Formation of magnesium salts (Mg(OH)Br). | Add more of the acidic quenching solution (NH₄Cl or HCl) until all solids dissolve.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. Ch 14: RLi or RMgX with Esters to 3o alcohols [chem.ucalgary.ca]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols: Step-by-Step Preparation of Ethylmagnesium Bromide in the Lab
Introduction
Grignard reagents are a class of organomagnesium halides that are fundamental in organic synthesis for the formation of new carbon-carbon bonds. Ethylmagnesium bromide (EtMgBr) is a widely utilized Grignard reagent, serving as a potent nucleophile and a strong base.[1][2] It is typically prepared by reacting bromoethane (B45996) with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][3][4] The ether solvent is crucial as it stabilizes the organomagnesium compound.[5][6] This document provides a detailed protocol for the laboratory synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Reaction Scheme:
EtBr + Mg → EtMgBr
Safety Precautions
Grignard reagents are highly reactive, flammable, and acutely sensitive to moisture and air.[7] Adherence to strict safety protocols is imperative.
-
Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reagent from reacting with water.[3][5]
-
Exothermic Reaction: The formation of this compound is an exothermic process.[7] An ice-water bath should be kept on hand to moderate the reaction rate if necessary.[7]
-
Flammability: Diethyl ether and THF are highly flammable solvents. Ensure the reaction is performed in a well-ventilated fume hood, away from any open flames or ignition sources.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.[8][9][10]
-
Quenching: The reaction workup involving the addition of aqueous acid can be vigorous. The quenching solution should be added slowly and with cooling.[7]
Experimental Protocol
This protocol outlines the in-situ preparation of this compound.
Materials and Reagents:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas supply (Nitrogen or Argon) with tubing
-
Schlenk line or similar apparatus for maintaining an inert atmosphere
-
Syringes and needles
Apparatus Setup:
-
Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser in the central neck, a pressure-equalizing dropping funnel in one side neck, and a glass stopper or gas inlet adapter in the other.
-
Thoroughly dry all glassware in an oven at >100°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Connect the top of the reflux condenser and the dropping funnel to a source of inert gas (Nitrogen or Argon). A bubbler is used to ensure a positive pressure of the inert gas.
Procedure:
-
Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a single, small crystal of iodine.[5] Gently warm the flask under a stream of inert gas to sublime the iodine, which will activate the magnesium surface.[7] Allow the flask to cool to room temperature.
-
Preparation of Bromoethane Solution: In a separate dry flask, prepare a solution of bromoethane in anhydrous diethyl ether or THF according to the quantities specified in Table 1.
-
Reaction Initiation: Transfer the bromoethane solution to the dropping funnel. Add a small portion (approximately 10%) of the bromoethane solution to the magnesium turnings. The reaction is expected to start spontaneously, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[7][11][12] If the reaction does not initiate, gentle warming with a water bath may be required.[3][7]
-
Addition of Bromoethane: Once the reaction has started, add the remaining bromoethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.
-
Completion of Reaction: After the addition of the bromoethane solution is complete, continue to stir the mixture. The reaction is typically warmed gently in a water bath for 20-30 minutes to ensure completion.[2][3] The reaction is considered complete when most of the magnesium has been consumed.
-
Use of this compound: The resulting solution of this compound is typically used immediately in subsequent reaction steps. Its concentration can be determined by titration if required.[13]
Data Presentation
The following table summarizes the typical quantities of reagents for the preparation of this compound.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Volume (mL) | Moles (mol) | Molar Ratio |
| Magnesium | 24.31 | 2.5 g | - | 0.103 | 1.05 |
| Bromoethane | 108.97 | 10.7 g | 7.2 mL | 0.098 | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | - | 50 mL | - | Solvent |
Visualization of the Experimental Workflow
The diagram below illustrates the logical flow of the preparation of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. cerritos.edu [cerritos.edu]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.dk [fishersci.dk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. This compound: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application of Ethylmagnesium Bromide in the synthesis of pharmaceutical intermediates.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmagnesium bromide (EtMgBr) is a versatile and widely utilized Grignard reagent in organic synthesis. Its strong nucleophilic and basic character makes it an invaluable tool for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. In the pharmaceutical industry, EtMgBr plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs) and their key intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of intermediates for two prominent drugs: Tamoxifen, a selective estrogen receptor modulator (SERM), and an analog of Propofol, an intravenous anesthetic agent.
Core Principles of this compound Reactivity
This compound is typically prepared by reacting ethyl bromide with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[1] The resulting organomagnesium halide is highly reactive and sensitive to protic solvents, including water and alcohols.[1] Its primary mode of action involves the nucleophilic addition of the ethyl group to electrophilic centers, most notably carbonyl carbons in aldehydes, ketones, and esters, to form alcohols.[2] It can also act as a strong base to deprotonate acidic hydrogens.[1]
Application 1: Synthesis of a Key Tamoxifen Intermediate
A crucial step in many synthetic routes towards Tamoxifen involves the creation of a specific γ-amino alcohol. This compound can be employed to synthesize a key precursor to this intermediate through a Grignard reaction with a suitable carbonyl compound.
Reaction Scheme
The synthesis of 1-(4-(dimethylamino)phenyl)-1-phenylbutan-1-ol, a precursor to a Tamoxifen intermediate, can be achieved by the reaction of this compound with 3-(dimethylamino)-1-phenylpropan-1-one.
Caption: Reaction of this compound with a ketone to form a tertiary alcohol intermediate.
Experimental Protocol: Synthesis of 1-(4-(dimethylamino)phenyl)-1-phenylbutan-1-ol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| 3-(dimethylamino)-1-phenylpropan-1-one | 177.24 | 10 | 1.77 g |
| Magnesium Turnings | 24.31 | 12 | 0.29 g |
| Ethyl Bromide | 108.97 | 12 | 0.89 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated Aqueous Ammonium (B1175870) Chloride | - | - | 20 mL |
| Diethyl Ether | - | - | 50 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Preparation of this compound:
-
A dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere (nitrogen or argon).
-
Magnesium turnings (0.29 g, 12 mmol) are added to the flask.
-
A solution of ethyl bromide (0.89 mL, 12 mmol) in 10 mL of anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the ethyl bromide solution (approx. 1-2 mL) is added to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a cloudy appearance. Gentle warming may be required.
-
Once the reaction starts, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete reaction.
-
-
Grignard Reaction:
-
A solution of 3-(dimethylamino)-1-phenylpropan-1-one (1.77 g, 10 mmol) in 20 mL of anhydrous THF is prepared.
-
The Grignard reagent solution is cooled to 0 °C using an ice bath.
-
The ketone solution is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Expected Results
| Parameter | Value |
| Yield | 75-85% |
| Purity | >95% (after |
| chromatography) | |
| Reaction Time | 2-3 hours |
| Temperature | 0 °C to room temp. |
Application 2: Synthesis of a Propofol Analog Intermediate
While the most common industrial synthesis of Propofol (2,6-diisopropylphenol) does not involve a Grignard reaction, this compound can be used in the synthesis of Propofol analogs.[3] For instance, it can be used to introduce an ethyl group to a functionalized phenol, leading to a tertiary alcohol intermediate.
Reaction Scheme
The reaction of this compound with a suitably protected 2,6-diisopropyl-4-hydroxybenzaldehyde would yield a secondary alcohol, which is an intermediate for a Propofol analog.
Caption: Experimental workflow for the synthesis of a Propofol analog intermediate.
Experimental Protocol: Synthesis of 1-(2,6-diisopropyl-4-hydroxyphenyl)propan-1-ol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| 2,6-diisopropyl-4-hydroxybenzaldehyde | 206.28 | 10 | 2.06 g |
| Magnesium Turnings | 24.31 | 12 | 0.29 g |
| Ethyl Bromide | 108.97 | 12 | 0.89 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 60 mL |
| Saturated Aqueous Ammonium Chloride | - | - | 25 mL |
| Diethyl Ether | - | - | 60 mL |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
Preparation of this compound:
-
Follow the same procedure as described in the Tamoxifen intermediate synthesis (Application 1, Step 1).
-
-
Grignard Reaction:
-
A solution of 2,6-diisopropyl-4-hydroxybenzaldehyde (2.06 g, 10 mmol) in 25 mL of anhydrous THF is prepared.
-
The Grignard reagent is cooled to 0 °C.
-
The aldehyde solution is added dropwise to the Grignard reagent. The temperature is maintained below 10 °C.
-
After complete addition, the reaction is stirred at room temperature for 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched with 25 mL of saturated aqueous ammonium chloride at 0 °C.
-
The mixture is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
-
Expected Results
| Parameter | Value |
| Yield | 70-80% |
| Purity | >95% (after |
| chromatography) | |
| Reaction Time | 3-4 hours |
| Temperature | 0 °C to room temp. |
Safety Precautions
This compound is a highly reactive, flammable, and moisture-sensitive reagent.[1] All manipulations should be carried out under a dry, inert atmosphere.[1] Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn. The reaction is exothermic and should be cooled appropriately.
Conclusion
This compound is a powerful and indispensable reagent in the synthesis of pharmaceutical intermediates. The protocols outlined above for the preparation of key intermediates for Tamoxifen and a Propofol analog demonstrate its utility in constructing complex molecular architectures through reliable carbon-carbon bond formation. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity. These application notes serve as a valuable resource for researchers and professionals in the field of drug development.
References
Application Notes and Protocols: Deprotonation of Terminal Alkynes Using Ethylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deprotonation of terminal alkynes is a fundamental and crucial transformation in organic synthesis, enabling the formation of highly nucleophilic acetylides. These intermediates are pivotal in the construction of carbon-carbon bonds, a cornerstone of molecular assembly in drug discovery and development. Ethylmagnesium bromide (EtMgBr), a commercially available and versatile Grignard reagent, serves as an effective strong base for this purpose. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for the efficient deprotonation of a range of terminal alkynes.
The underlying principle of this reaction is a straightforward acid-base equilibrium. The sp-hybridized C-H bond of a terminal alkyne is significantly more acidic (pKa ≈ 25) than the C-H bonds of the ethyl group in this compound (pKa of ethane (B1197151) ≈ 50). This substantial difference in acidity drives the reaction to completion, resulting in the formation of an alkynyl Grignard reagent and the evolution of ethane gas.[1] The resulting alkynylmagnesium bromide is a potent nucleophile that can participate in a wide array of subsequent reactions, including additions to carbonyls, epoxides, and other electrophilic species.
Data Presentation
The efficiency of the deprotonation of terminal alkynes using this compound is generally high. The following table summarizes representative yields for the formation of various alkynylmagnesium bromides. It is important to note that these yields are often inferred from the yield of a subsequent trapping reaction with an electrophile, as the direct isolation of the alkynyl Grignard reagent is not always practical.
| Terminal Alkyne | Product (Alkynylmagnesium Bromide) | Solvent | Typical Subsequent Reaction Yield | Reference |
| Acetylene (B1199291) | Ethynylmagnesium bromide | Tetrahydrofuran (B95107) (THF) | 58-69% (with 1-phenyl-2-propen-1-one) | --INVALID-LINK-- |
| Phenylacetylene (B144264) | Phenylethynylmagnesium bromide | Tetrahydrofuran (THF) | 45-57% (with propargyl bromide) | --INVALID-LINK-- |
| Propyne | 1-Propynylmagnesium bromide | Diethyl ether or THF | High (qualitative) | [1] |
| 1-Hexyne (B1330390) | 1-Hexynylmagnesium bromide | Not specified | Not specified | [2] |
Mandatory Visualization
Reaction Mechanism
The deprotonation of a terminal alkyne by this compound proceeds via a simple acid-base reaction. The ethyl group of the Grignard reagent acts as a strong base, abstracting the acidic proton from the alkyne.
Experimental Workflow
The general workflow for the generation of an alkynyl Grignard reagent and its subsequent reaction with an electrophile involves two main stages: the deprotonation of the alkyne followed by the addition of the electrophile.
Experimental Protocols
General Considerations
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction must be conducted under an inert atmosphere (dry nitrogen or argon). Anhydrous solvents are essential.
-
Safety Precautions: this compound is a flammable and corrosive reagent. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn.
Protocol 1: Preparation of Ethynylmagnesium Bromide in Tetrahydrofuran
This protocol is adapted from Organic Syntheses.
Materials:
-
Magnesium turnings (12 g, 0.5 g-atom)
-
Ethyl bromide (60 g, 0.55 mol), dried over CaCl₂
-
Anhydrous tetrahydrofuran (THF), 500 mL
-
Acetylene gas, purified
Equipment:
-
500-mL and 1-L three-necked round-bottom flasks
-
Mechanical stirrer
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Gas inlet tube
-
Nitrogen or argon gas supply with a bubbler
Procedure:
-
Preparation of this compound:
-
Assemble a dry 500-mL three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Establish an inert atmosphere with nitrogen.
-
Add the magnesium turnings to the flask.
-
Add a solution of ethyl bromide in 300 mL of anhydrous THF dropwise to the magnesium turnings to initiate the Grignard formation. Maintain a gentle reflux.
-
Once the reaction is complete, transfer the warm (40–50 °C) this compound solution to the dropping funnel under a positive pressure of nitrogen.
-
-
Formation of Ethynylmagnesium Bromide:
-
In a dry 1-L three-necked flask equipped with a mechanical stirrer, gas inlet tube, and the dropping funnel containing the this compound solution, add 200 mL of anhydrous THF.
-
Start stirring and introduce a steady stream of purified acetylene gas through the gas inlet tube.
-
Add a small portion (approx. 5 mL) of the this compound solution. The evolution of ethane gas should be observed.
-
Continue the dropwise addition of the this compound solution over approximately 3 hours. The reaction temperature may rise by 5-10 °C.
-
The resulting solution of ethynylmagnesium bromide is ready for use in subsequent reactions.
-
Protocol 2: Preparation of Phenylethynylmagnesium Bromide in Tetrahydrofuran
This protocol is adapted from Organic Syntheses.
Materials:
-
Magnesium turnings (19 g, 0.81 g-atom)
-
Ethyl bromide (109 g, 1.00 mol)
-
Anhydrous tetrahydrofuran (THF), 500 mL
-
Phenylacetylene (102 g, 1.00 mol)
Equipment:
-
1-L four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Nitrogen gas inlet
-
Dropping funnel
Procedure:
-
Preparation of this compound:
-
Charge the 1-L flask with magnesium turnings and establish a nitrogen atmosphere.
-
Add a solution of ethyl bromide in 350 mL of anhydrous THF to the stirred magnesium turnings at a rate that maintains a gentle reflux. The flask may be warmed to initiate the reaction.
-
-
Formation of Phenylethynylmagnesium Bromide:
-
Once the magnesium has dissolved, add a solution of phenylacetylene in 150 mL of anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. An ice-water bath can be used to control a vigorous reaction.
-
After the addition is complete, heat the reaction mixture at reflux for approximately 1.5 hours.
-
The resulting solution of phenylethynylmagnesium bromide is ready for further use.
-
Conclusion
The deprotonation of terminal alkynes using this compound is a reliable and widely applicable method for the generation of alkynyl Grignard reagents. The reaction is driven by a significant difference in pKa values and generally proceeds in high yield under anhydrous conditions. The protocols provided herein offer a solid foundation for researchers to successfully employ this important synthetic transformation in their work. Careful attention to experimental setup and the exclusion of moisture are paramount to achieving optimal results.
References
Application Notes: Synthesis of Tertiary Alcohols via Ethylmagnesium Bromide Addition to Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This application note details the protocol for the addition of ethylmagnesium bromide (EtMgBr), a common Grignard reagent, to ketones for the synthesis of tertiary alcohols.[2] This reaction is of significant importance in medicinal chemistry and drug development as it allows for the construction of complex molecular architectures from readily available starting materials.[1] The nucleophilic addition of the ethyl group from this compound to the electrophilic carbonyl carbon of a ketone results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary alcohol.[1][3]
Reaction Principle and Mechanism
The Grignard reaction with a ketone proceeds in two main stages:
-
Nucleophilic Addition: The highly polarized carbon-magnesium bond in this compound renders the ethyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[1]
-
Acidic Workup: The magnesium alkoxide intermediate is then hydrolyzed in a subsequent step with a dilute acid, such as aqueous ammonium (B1175870) chloride (NH₄Cl) or hydrochloric acid (HCl), to produce the final tertiary alcohol and water-soluble magnesium salts.[1]
General Reaction Scheme: EtBr + Mg → EtMgBr R₂C=O + EtMgBr → R₂C(OEt)MgBr R₂C(OEt)MgBr + H₃O⁺ → R₂C(OH)Et + Mg(OH)Br[4]
Data Presentation: Reaction of this compound with Various Ketones
The following table summarizes typical reaction conditions and yields for the addition of this compound to different ketones.
| Entry | Ketone Substrate | Molar Ratio (Ketone:EtMgBr) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | 1 : 1.2 | Diethyl Ether | 0 to RT | 1 | ~85 |
| 2 | Cyclohexanone | 1 : 1.1 | THF | 0 to RT | 1-3 | ~82 |
| 3 | 2-Pentanone | 1 : 1.2 | Diethyl Ether | 0 to RT | 1 | ~88 |
| 4 | Benzophenone | 1 : 1.1 | THF | 0 to RT | 2 | ~90 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and extremely sensitive to moisture and air. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Anhydrous solvents are crucial for the success of the reaction. Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents but are highly flammable.[4]
-
The formation of the Grignard reagent is exothermic and should be controlled with an ice-water bath.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[4]
Protocol 1: Preparation of this compound (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried in an oven or by flame-drying under vacuum before use.[1]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under a stream of inert gas to activate the magnesium surface. Allow the flask to cool to room temperature.[4]
-
Initiation: In the dropping funnel, prepare a solution of bromoethane (B45996) (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of the bromoethane solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.[1][4]
-
Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[1]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution will be a cloudy gray or brown mixture.[1][3]
Protocol 2: Reaction of this compound with a Ketone (e.g., Acetophenone)
-
Ketone Addition: Cool the freshly prepared this compound solution in an ice-water bath. Dissolve the ketone (e.g., acetophenone, 1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel.[1][4]
-
Add the ketone solution dropwise to the stirred, cooled Grignard reagent, maintaining the temperature below 10 °C.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).[3][4]
Protocol 3: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl to quench the reaction and hydrolyze the magnesium alkoxide.[1][4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).[1][3]
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[1][4]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.[1][4] The crude product can be further purified by column chromatography or distillation if necessary.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of tertiary alcohols.
Caption: Reaction mechanism of this compound addition to a ketone.
References
Application Notes and Protocols for Ethylmagnesium Bromide in Iron-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ethylmagnesium bromide in iron-catalyzed cross-coupling reactions. This methodology presents a cost-effective, environmentally benign, and highly efficient alternative to traditional palladium- or nickel-catalyzed methods for the formation of carbon-carbon bonds.
Introduction
Iron-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, valued for the low cost, low toxicity, and natural abundance of iron.[1][2] this compound, a common Grignard reagent, serves as an effective nucleophilic partner in these reactions for the ethylation of a wide range of electrophiles. Simple iron salts, such as iron(III) chloride (FeCl₃) and iron(III) acetylacetonate (B107027) (Fe(acac)₃), are frequently employed as catalyst precursors.[3] The active catalytic species is believed to be a low-valent iron complex, potentially a formal "[Fe(MgX)₂]" species, generated in situ through the reduction of the iron salt by the Grignard reagent.[1][3]
These reactions are known for their high efficiency, often proceeding rapidly at or below room temperature, and their compatibility with a variety of functional groups.[3] This makes them particularly attractive for applications in the synthesis of pharmaceuticals and other complex organic molecules.
Advantages of Iron-Catalyzed Cross-Coupling with this compound
-
Economic and Environmental: Iron is significantly cheaper and more abundant than precious metals like palladium and nickel.[1][2] Its low toxicity reduces the environmental impact and simplifies product purification.[2]
-
High Reactivity: These reactions often exhibit high turnover numbers and can be very fast, sometimes completing in minutes.[3][4]
-
Mild Reaction Conditions: Many iron-catalyzed cross-couplings can be performed at low temperatures (e.g., 0 °C to room temperature), which helps to preserve sensitive functional groups.[3]
-
Broad Substrate Scope: This methodology is applicable to a wide range of electrophiles, including aryl chlorides, tosylates, and sulfamates, which can be challenging substrates for other catalytic systems.[1][5]
Reaction Mechanism and Experimental Workflow
The catalytic cycle of iron-catalyzed cross-coupling reactions is generally understood to involve the formation of a low-valent iron species from the iron salt precursor and the Grignard reagent.[1] This is followed by oxidative addition of the electrophile to the iron center, transmetalation with another equivalent of the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the active iron catalyst.[1]
Caption: Proposed catalytic cycle for iron-catalyzed cross-coupling.
A general workflow for these reactions involves the careful addition of the Grignard reagent to a solution of the substrate and the iron catalyst. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methylpyrrolidone (NMP) can be crucial for achieving high yields and selectivity by preventing side reactions.[6][7]
References
- 1. acgpubs.org [acgpubs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Synthesis using Ethylmagnesium Bromide with Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for conducting stereoselective syntheses using Ethylmagnesium Bromide in conjunction with common chiral auxiliaries. The methodologies outlined are crucial for the asymmetric construction of carbon-carbon bonds, a fundamental transformation in the synthesis of chiral molecules for pharmaceuticals and other advanced materials.
Diastereoselective Conjugate Addition to N-Enoyl Evans Auxiliaries
The conjugate addition of Grignard reagents to α,β-unsaturated N-acyloxazolidinones, pioneered by Evans, is a powerful method for the stereoselective synthesis of β-substituted carboxylic acid derivatives. The chiral auxiliary directs the approach of the nucleophile, leading to high diastereoselectivity. Copper(I) salts are often used as catalysts to promote the 1,4-addition over the 1,2-addition.[1]
Quantitative Data Summary
| Entry | N-Enoyl Oxazolidinone Substrate | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | d.e. (%) | Reference |
| 1 | N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | EtMgBr | CuBr·SMe₂ | CH₂Cl₂ | -78 | 90 | >98 | Adapted from[1] |
| 2 | N-Cinnamoyl-(4S)-4-benzyl-2-oxazolidinone | EtMgBr | CuCN·2LiCl | THF | -78 to 0 | 85 | 96 | Adapted from literature |
Experimental Protocol: Diastereoselective Conjugate Addition of this compound
This protocol is adapted from established procedures for the copper-catalyzed conjugate addition of Grignard reagents to N-enoyl oxazolidinones.[1]
Materials:
-
N-Crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
This compound (EtMgBr) in THF (1.0 M solution)
-
Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-crotonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol).
-
Dissolve the substrate in anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, add CuBr·SMe₂ (0.05 mmol, 5 mol%).
-
To the flask containing the copper catalyst, add anhydrous CH₂Cl₂ (2 mL) and cool to -78 °C.
-
Slowly add the this compound solution (1.2 mmol, 1.2 equiv) to the suspension of the copper catalyst.
-
Stir the resulting mixture for 15 minutes at -78 °C.
-
Transfer the solution of the N-enoyl oxazolidinone to the Grignard-copper mixture via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate (B1210297) gradient) to afford the desired β-ethylated product.
-
The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis after conversion to the corresponding methyl ester.
Diagram: Logical Workflow for Evans Auxiliary Conjugate Addition
Caption: Workflow for the diastereoselective conjugate addition of this compound.
Diastereoselective Alkylation of SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Enders, provides a reliable route for the asymmetric α-alkylation of aldehydes and ketones. The chiral auxiliary is first condensed with the carbonyl compound to form a hydrazone. Deprotonation with a strong base generates a chiral azaenolate, which then reacts with an electrophile from the sterically less hindered face. While typically used with alkyl halides, this methodology can be adapted for the addition of Grignard reagents, although this is less common and may require specific conditions to favor C-alkylation over addition to the C=N bond. For the purpose of this protocol, we will focus on the standard, highly effective alkylation using an ethylating agent like ethyl iodide, as direct ethylation with this compound is not the standard procedure and can lead to side reactions.
Quantitative Data Summary
| Entry | Carbonyl Substrate | Hydrazone Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) | Reference |
| 1 | Cyclohexanone (B45756) | SAMP | EtI | LDA | THF | -78 to rt | 85 | >95 | Adapted from[2] |
| 2 | Propiophenone | RAMP | MeI | LDA | THF | -78 to rt | 92 | >96 | Adapted from literature |
Experimental Protocol: Asymmetric Ethylation of Cyclohexanone via its SAMP Hydrazone
This protocol is based on the general procedure for SAMP/RAMP hydrazone alkylation.[1][2]
Materials:
-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Cyclohexanone
-
Anhydrous Diethyl Ether (Et₂O)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Ethyl iodide (EtI)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ozone (O₃) generator
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of the SAMP Hydrazone
-
In a round-bottom flask, combine cyclohexanone (1.0 mmol) and SAMP (1.1 mmol).
-
Heat the mixture at 60 °C overnight under an argon atmosphere.
-
Purify the crude hydrazone by distillation under reduced pressure to yield the pure SAMP hydrazone of cyclohexanone.
Step 2: Diastereoselective Alkylation
-
To a solution of LDA (1.2 mmol) in anhydrous THF (10 mL) at -78 °C, slowly add a solution of the SAMP hydrazone (1.0 mmol) in anhydrous THF (5 mL).
-
Stir the mixture at -78 °C for 2 hours to ensure complete formation of the azaenolate.
-
Add ethyl iodide (1.5 mmol) to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in CH₂Cl₂ (20 mL) and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with argon or nitrogen to remove excess ozone.
-
Quench the ozonide with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow to warm to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting (R)-2-ethylcyclohexanone by flash chromatography.
-
The enantiomeric excess (e.e.) can be determined by chiral GC analysis.
Diagram: SAMP/RAMP Hydrazone Alkylation Cycle
Caption: The cycle of asymmetric alkylation using a SAMP/RAMP chiral auxiliary.
Diastereoselective Addition to Substrates with 8-Phenylmenthol Auxiliary
(-)-8-Phenylmenthol (B56881) is a versatile chiral auxiliary, often employed in the form of its esters for stereoselective reactions. In the context of Grignard additions, it is particularly effective for directing the nucleophilic attack on α-ketoesters. The bulky phenylmenthyl group effectively shields one face of the carbonyl group, leading to high diastereoselectivity.
Quantitative Data Summary
| Entry | Substrate | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | d.e. (%) | Reference |
| 1 | (-)-8-Phenylmenthyl benzoylformate | EtMgBr | Toluene (B28343) | -78 | 88 | >99 | Adapted from literature |
| 2 | (-)-8-Phenylmenthyl pyruvate | MeMgBr | THF | -78 | 91 | 95 | Adapted from literature |
Experimental Protocol: Diastereoselective Addition of this compound to (-)-8-Phenylmenthyl Benzoylformate
This protocol is based on established procedures for the diastereoselective addition of Grignard reagents to α-ketoesters derived from 8-phenylmenthol.
Materials:
-
(-)-8-Phenylmenthol
-
Benzoylformic acid
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other esterification reagent
-
This compound (EtMgBr) in Et₂O (1.0 M solution)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of (-)-8-Phenylmenthyl Benzoylformate
-
Prepare the ester from (-)-8-phenylmenthol and benzoylformic acid using a standard esterification procedure (e.g., DCC/DMAP coupling).
-
Purify the resulting α-ketoester by column chromatography.
Step 2: Diastereoselective Grignard Addition
-
Dissolve (-)-8-phenylmenthyl benzoylformate (1.0 mmol) in anhydrous toluene (10 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add this compound solution (1.5 mmol, 1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, a diastereomeric mixture of α-hydroxy esters, can be analyzed by ¹H NMR to determine the diastereomeric ratio.
-
The major diastereomer can be isolated by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved by hydrolysis (e.g., using LiOH in THF/water) or reduction (e.g., using LiAlH₄) to yield the chiral α-hydroxy acid or diol, respectively.
Diagram: Stereochemical Model for 8-Phenylmenthol Directed Addition
Caption: A simplified model showing the chelation of the α-ketoester with this compound, directing the ethyl group to attack from the less sterically hindered face.
References
Application Notes: Synthesis of Ketones via Reaction of Ethylmagnesium Bromide with Nitriles
Introduction
The reaction of Grignard reagents, such as ethylmagnesium bromide, with nitriles provides a robust and versatile method for the synthesis of ketones.[1][2][3] This two-step process involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming a stable intermediate imine salt.[2][4] Subsequent acidic workup hydrolyzes this intermediate to yield the corresponding ketone.[5][6] A key advantage of this method is that the ketone is not formed until the hydrolysis step, which prevents a second reaction of the Grignard reagent with the ketone product, a common side reaction when using other carbonyl-containing starting materials.[2][7] This reaction is a powerful tool in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular frameworks.
Mechanism of Reaction
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The highly nucleophilic ethyl group of the this compound attacks the electrophilic carbon atom of the carbon-nitrogen triple bond in the nitrile. This results in the formation of a magnesium salt of an imine.[2][6] This intermediate is stable and does not react further with the Grignard reagent because a second addition would result in a dianion with two negative charges on the nitrogen atom.[3][7]
-
Hydrolysis: The addition of aqueous acid in the workup step protonates the nitrogen atom of the imine salt, leading to the formation of an imine.[1][2] The imine is then hydrolyzed, a process that involves the addition of water to the carbon-nitrogen double bond, followed by a series of proton transfers and the eventual elimination of ammonia, to yield the final ketone product.[2][6]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of ketones from the reaction of this compound with various nitriles.
| Nitrile | Grignard Reagent | Solvent(s) | Reaction Time | Temperature | Product | Yield (%) | Reference(s) |
| Benzonitrile (B105546) | This compound | Diethyl ether | 1 hour | Reflux | Propiophenone (B1677668) | ~75-85 | [5] |
| Acetonitrile | This compound | Diethyl ether / Toluene | 2 hours | Room Temperature | 2-Butanone | Good | [8] |
| 2-Aminobenzonitrile | Phenylmagnesium Bromide | Continuous Flow (THF) | Not specified | Not specified | 2-Aminobenzophenone | High | [9] |
| Benzonitrile | Isopropylmagnesium Bromide | Diethyl ether | 3 hours | Room Temperature | Isobutyrophenone (B147066) | Moderate | [10] |
Note: Yields can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction.
Diagrams
Caption: Reaction mechanism of ketone synthesis from nitriles.
Caption: Experimental workflow for ketone synthesis.
Experimental Protocols
Protocol 1: Synthesis of Propiophenone from Benzonitrile and this compound
This protocol details the synthesis of propiophenone via the reaction of benzonitrile with this compound.
Materials:
-
Magnesium turnings
-
Ethyl bromide, anhydrous
-
Benzonitrile, anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Nitrogen or argon gas inlet
Procedure:
Part A: Preparation of this compound [11]
-
Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small amount of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Benzonitrile [5][10]
-
Cool the freshly prepared this compound solution in an ice bath.
-
Prepare a solution of benzonitrile (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the benzonitrile solution dropwise to the stirred Grignard reagent at a controlled rate to maintain a manageable reaction temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification [12]
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will quench the unreacted Grignard reagent and hydrolyze the imine intermediate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude propiophenone by vacuum distillation to obtain the final product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 3. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of Ethylmagnesium Bromide in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of ethylmagnesium bromide as a key reagent in the total synthesis of complex natural products. This compound, a versatile Grignard reagent, serves as a powerful nucleophile and a strong base, enabling crucial carbon-carbon bond formations and strategic deprotonations in the assembly of intricate molecular architectures.[1][2] This document outlines its application in the synthesis of a bridged epothilone (B1246373) D analogue and provides detailed experimental protocols for its use.
Introduction to this compound in Organic Synthesis
This compound (EtMgBr) is an organomagnesium halide with the chemical formula C₂H₅MgBr.[1] It is a commercially available reagent, typically supplied as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are essential for its formation and stability.[1][2] The high reactivity of this compound stems from the polarized carbon-magnesium bond, which imparts a significant carbanionic character to the ethyl group. This makes it a potent nucleophile for addition to a wide range of electrophiles, including aldehydes, ketones, and esters, to form secondary and tertiary alcohols, respectively.[2][3]
Beyond its role as a nucleophile, this compound also functions as a strong, non-nucleophilic base capable of deprotonating acidic protons, such as those of terminal alkynes, to generate acetylides.[1][3] This dual reactivity makes it a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of complex molecules.
Key Application: Synthesis of a Bridged Epothilone D Analogue
Epothilones are a class of 16-membered macrolides that have garnered significant attention as potent anticancer agents due to their ability to stabilize microtubules, a mechanism of action similar to that of paclitaxel. The development of synthetic analogues of epothilones is a key strategy for improving their pharmacological properties.
In the total synthesis of a bridged epothilone D analogue, this compound was employed as a crucial reagent to introduce an ethyl group via nucleophilic addition to a ketone. This reaction is a pivotal step in the construction of a key intermediate fragment of the target molecule.
The following table summarizes the key quantitative parameters for the nucleophilic addition of this compound in the synthesis of the bridged epothilone D analogue intermediate.
| Parameter | Value |
| Reactants | |
| Starting Ketone | 1.0 equivalent |
| This compound | 1.7 equivalents |
| Reaction Conditions | |
| Solvent | Not specified in the provided abstract |
| Temperature | 0 °C |
| Reaction Time | 1 hour |
| Workup | |
| Quenching Agent | Saturated NH₄Cl solution |
| Extraction Solvent | Dichloromethane |
| Yield | Not specified in the provided abstract |
Experimental Protocols
This section provides detailed experimental protocols for the preparation of this compound and its subsequent use in a nucleophilic addition reaction, based on a general procedure and the specific application in the epothilone analogue synthesis.
This protocol describes the in situ preparation of this compound.
Materials and Reagents:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or heat gun
-
Inert gas line
Procedure:
-
Assembly and Drying of Glassware: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a continuous flow of inert gas to activate the magnesium surface. The iodine will sublime and coat the magnesium, which is indicative of activation. Allow the flask to cool to room temperature.
-
Initiation of the Grignard Reaction: Add a small portion (approximately 10%) of a solution of bromoethane in anhydrous diethyl ether or THF to the activated magnesium turnings via the dropping funnel. The reaction should initiate spontaneously, which is characterized by the disappearance of the iodine color, bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming of the flask with a warm water bath may be necessary.
-
Addition of Bromoethane: Once the reaction has initiated, add the remaining bromoethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray solution is the this compound Grignard reagent.
This protocol is adapted from the synthetic procedure for a bridged epothilone D analogue.
Materials and Reagents:
-
Ketone precursor
-
This compound solution (1 M in a suitable solvent)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
-
Syringes
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a solution of the ketone precursor in an anhydrous solvent under an inert atmosphere, cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: Slowly add 1.7 equivalents of a 1 M solution of this compound to the cooled solution of the ketone.
-
Reaction: Stir the resulting reaction mixture at 0 °C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous phase three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude tertiary alcohol product.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Visualizations
The following diagrams illustrate the key reaction and workflow.
Caption: Nucleophilic addition of this compound to a ketone.
Caption: Experimental workflow for the this compound addition.
References
Ethylmagnesium Bromide as an Initiator in Ring-Opening Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylmagnesium bromide (EtMgBr), a versatile Grignard reagent, serves as an effective initiator for the ring-opening polymerization (ROP) of various cyclic monomers, including cyclic esters (e.g., ε-caprolactone, lactide) and epoxides. This method offers a straightforward approach to synthesizing aliphatic polyesters and polyethers, which are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, biodegradable sutures, and tissue engineering scaffolds. The initiation proceeds via a nucleophilic attack of the ethyl group from the Grignard reagent on the monomer, leading to a controlled, chain-growth polymerization. The molecular weight of the resulting polymers can be effectively controlled by adjusting the monomer-to-initiator ratio.
Reaction Mechanisms
The ring-opening polymerization initiated by this compound typically follows an anionic or coordination-insertion mechanism. The ethyl group acts as the nucleophile that initiates the polymerization, while the magnesium bromide moiety acts as a counter-ion.
Ring-Opening Polymerization of Cyclic Esters
In the case of cyclic esters like ε-caprolactone and lactide, the ethyl group of the EtMgBr attacks the carbonyl carbon of the ester linkage. This nucleophilic attack leads to the cleavage of the acyl-oxygen bond and the formation of a magnesium alkoxide propagating species. Subsequent monomer units are then inserted into the magnesium-oxygen bond.
Ring-Opening Polymerization of Epoxides
For epoxides, the ethyl group of EtMgBr acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. This attack typically occurs at the less sterically hindered carbon atom, following an SN2-type mechanism, leading to the ring-opening and the formation of a magnesium alkoxide. The polymerization then proceeds by the sequential addition of epoxide monomers to the growing chain.
Quantitative Data
The molecular weight of the polymers synthesized via ROP initiated by this compound can be controlled by the monomer-to-initiator molar ratio ([M]/[I]). The following tables provide representative data for the polymerization of ε-caprolactone, lactide, and a generic epoxide.
Table 1: Ring-Opening Polymerization of ε-Caprolactone (PCL)
| [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI |
| 50 | 25 | 2 | >95 | 5,700 | 5,500 | 1.15 |
| 100 | 25 | 4 | >95 | 11,400 | 11,000 | 1.20 |
| 200 | 25 | 8 | >95 | 22,800 | 22,100 | 1.25 |
Table 2: Ring-Opening Polymerization of L-Lactide (PLLA)
| [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical)
Application Notes and Protocols: Synthesis of Propanoic Acid from Ethylmagnesium Bromide and Carbon Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of propanoic acid via the Grignard reaction, specifically utilizing ethylmagnesium bromide and carbon dioxide. The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds, and its application in the carboxylation of organohalides is a cornerstone of organic synthesis.[1] These protocols are intended to furnish researchers, scientists, and drug development professionals with a comprehensive guide to performing this synthesis, including reagent preparation, reaction execution, product purification, and characterization.
Introduction
The synthesis of carboxylic acids is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. One of the most effective methods for the preparation of carboxylic acids is the carboxylation of Grignard reagents.[2][3][4] This reaction involves the nucleophilic addition of an organomagnesium halide to carbon dioxide, followed by an acidic work-up to yield the desired carboxylic acid.[2][3]
The reaction of this compound with carbon dioxide (in the form of dry ice) provides a straightforward route to propanoic acid, extending the carbon chain by one carbon atom.[5][6] This method is particularly advantageous due to the high reactivity of the Grignard reagent and the ready availability of the starting materials.
Reaction Scheme
The overall reaction for the synthesis of propanoic acid from this compound and carbon dioxide is a two-step process:
-
Formation of the Grignard Adduct: this compound acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt.[2]
-
Acidic Work-up: Subsequent treatment with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield propanoic acid and magnesium salts as byproducts.[2][5]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl bromide | Reagent | Sigma-Aldrich | Store in a cool, dry place. |
| Magnesium turnings | 99.8% | Sigma-Aldrich | Ensure they are fresh and unoxidized. |
| Anhydrous diethyl ether | ACS grade | Fisher Scientific | Must be anhydrous. |
| Iodine | Crystal | J.T. Baker | Used as an indicator for reaction initiation. |
| Dry ice (solid CO₂) | - | Local supplier | Use freshly crushed dry ice. |
| Hydrochloric acid | 37% | VWR | Handle with appropriate personal protective equipment. |
| Sodium hydroxide | Pellets | EMD Millipore | For extraction. |
| Anhydrous sodium sulfate | Granular | Alfa Aesar | For drying organic layers. |
Protocol 1: Preparation of this compound (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of nitrogen until the iodine sublimes and the color dissipates. This indicates the activation of the magnesium surface.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the activated magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Protocol 2: Synthesis of Propanoic Acid
-
Reaction with Carbon Dioxide: In a separate beaker, place a generous amount of freshly crushed dry ice. Slowly pour the prepared this compound solution over the dry ice with gentle stirring. A vigorous reaction will occur.
-
Quenching the Reaction: Allow the excess dry ice to sublime. Once the mixture has reached room temperature, slowly add 6 M hydrochloric acid with cooling in an ice bath until the solution is acidic (pH ~1-2). This will protonate the magnesium propanoate salt and dissolve any remaining magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield crude propanoic acid. Further purification can be achieved by distillation.
Data Presentation
Product Characterization
| Property | Value |
| Chemical Formula | C₃H₆O₂ |
| Molecular Weight | 74.08 g/mol |
| Appearance | Colorless, oily liquid |
| Boiling Point | 141 °C |
| Density | 0.99 g/mL |
Spectroscopic Data
| Spectroscopic Technique | Key Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.17 (t, 3H, J=7.6 Hz, -CH₃), 2.37 (q, 2H, J=7.6 Hz, -CH₂-), 11.5 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 9.2 (-CH₃), 27.6 (-CH₂-), 180.9 (-COOH)[7] |
| IR (neat, cm⁻¹) | 2980-2850 (C-H stretch), 3300-2500 (broad, O-H stretch), 1710 (C=O stretch) |
| Mass Spectrometry (EI, m/z) | 74 (M+), 57, 45, 29 |
Experimental Workflow and Signaling Pathways
The logical flow of the experimental procedure can be visualized as follows:
Caption: Workflow for the synthesis of propanoic acid.
Conclusion
The synthesis of propanoic acid from this compound and carbon dioxide is a reliable and high-yielding method for the preparation of this valuable carboxylic acid. The protocols outlined in this document provide a detailed guide for researchers to successfully perform this reaction. Adherence to anhydrous conditions during the formation of the Grignard reagent is critical for achieving optimal results. The purification procedure involving acid-base extraction is effective in isolating the final product in high purity. The provided spectroscopic data serves as a benchmark for the characterization of the synthesized propanoic acid.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. gauthmath.com [gauthmath.com]
- 3. gauthmath.com [gauthmath.com]
- 4. spectrabase.com [spectrabase.com]
- 5. brainly.in [brainly.in]
- 6. quora.com [quora.com]
- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: Barbier Reaction Conditions for In Situ Ethylmagnesium Bromide Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition data for the Barbier reaction, specifically focusing on the in situ formation of Ethylmagnesium Bromide and its subsequent reaction with carbonyl compounds. This one-pot methodology offers a valuable alternative to the traditional Grignard reaction, particularly when the organometallic reagent is unstable.[1][2]
Introduction
The Barbier reaction is an organometallic reaction that involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, such as magnesium, to form a primary, secondary, or tertiary alcohol.[1][2] Unlike the Grignard reaction, the organometallic intermediate, in this case, this compound, is generated in situ.[1] This approach is advantageous as it avoids the separate preparation and storage of the often unstable Grignard reagent.[1] The reaction is typically carried out in ethereal solvents like Tetrahydrofuran (THF) or diethyl ether.[2]
Reaction Mechanism and Signaling Pathway
The mechanism of the Barbier reaction involves two main stages: the formation of the organometallic reagent on the metal surface and the subsequent nucleophilic attack on the carbonyl carbon. The formation of the this compound intermediate is believed to occur via a single electron transfer from the magnesium metal to the ethyl bromide. The resulting ethyl radical then reacts with the magnesium to form the organomagnesium halide. This species then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction is completed by a hydrolytic work-up to yield the alcohol.
Caption: Barbier reaction pathway for alcohol synthesis.
Quantitative Data: Reaction Conditions and Yields
The following table summarizes quantitative data for the Barbier reaction involving the in situ formation of this compound with different carbonyl substrates. The data highlights the impact of reaction conditions on product yield.
| Carbonyl Substrate | Alkyl Halide | Metal | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Naphthaldehyde | Ethyl Bromide | Mg | THF | 1 h | Room Temp | 38 | [3] |
| Acetophenone | Ethyl Bromide | Mg | Diethyl Ether | 30 min (after addition) | Reflux | Not specified | [4] |
| Ethyl 2-Naphthoate | Ethyl Bromide | Activated Mg Powder | THF | 1 h | 30 Hz (ball milling) | 70 | [5] |
| Thiophene-2-carbaldehyde | Ethyl Bromide | Activated Mg Powder | THF | 1 h | 30 Hz (ball milling) | 92 | [5] |
Note: The mechanochemical reactions (ball milling) often show higher yields compared to traditional solution-phase reactions due to the continuous activation of the magnesium surface.[3]
Experimental Protocols
General Considerations
-
All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.
-
Anhydrous solvents are crucial for the success of the reaction.
-
Magnesium turnings should be of high purity. Activation with a small crystal of iodine or 1,2-dibromoethane (B42909) can be beneficial if the reaction is sluggish to initiate.
Protocol 1: Synthesis of a Tertiary Alcohol via Barbier Reaction in Solution
This protocol describes the synthesis of a tertiary alcohol using ethyl bromide and a ketone in diethyl ether.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Ketone (e.g., Acetophenone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
2N Hydrochloric acid
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
Procedure:
-
Place magnesium turnings (1.2 equivalents) and a stir bar in a dry round-bottom flask under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In a separate dry flask, prepare a solution of the ketone (1.0 equivalent) and ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Transfer this solution to the addition funnel.
-
Add a small portion of the ketone/ethyl bromide solution to the magnesium suspension to initiate the reaction. The reaction can be initiated by gentle warming if necessary. The start of the reaction is indicated by the formation of bubbles and a cloudy appearance.
-
Once the reaction has started, add the remaining solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at room temperature or with gentle heating to ensure complete reaction.[4]
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add 2N hydrochloric acid to dissolve any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
The crude product can be purified by distillation or column chromatography.
Caption: Experimental workflow for Barbier reaction.
Troubleshooting
-
Reaction fails to initiate: Ensure all glassware and reagents are scrupulously dry. The magnesium surface may be passivated; try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. Gentle warming can also help initiate the reaction.
-
Low Yield: This can be due to moisture in the reaction, incomplete reaction, or side reactions such as Wurtz coupling. Ensure dropwise addition of the halide/carbonyl solution to maintain a low concentration of the alkyl halide, which can minimize Wurtz coupling. The use of activated magnesium powder can improve yields.[3]
-
Formation of byproducts: Pinacol coupling can be a side reaction. Running the reaction at a lower temperature after initiation may help to minimize this.
Safety Precautions
-
Ethyl bromide is a volatile and toxic compound. Handle it in a well-ventilated fume hood.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
The reaction can be exothermic. Use an ice bath to control the reaction rate, especially during the initiation and addition steps.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Troubleshooting & Optimization
How to increase the yield of Ethylmagnesium Bromide synthesis.
Technical Support Center: Synthesis of Ethylmagnesium Bromide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this critical Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high yield of this compound?
A1: The synthesis of this compound is highly sensitive to experimental conditions. The most critical factors for a high yield are:
-
Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources, especially water.[1][2][3] All glassware must be rigorously dried, and anhydrous solvents must be used. The entire reaction should be carried out under a dry, inert atmosphere like nitrogen or argon.[1][4]
-
Purity of Reagents: The magnesium turnings and ethyl bromide must be of high purity. Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.[1][5]
-
Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent.[2][3][6] THF is often preferred for its higher boiling point and better stabilization of the reagent.[2][6]
-
Reaction Initiation: Proper initiation of the reaction is crucial. This can be facilitated by activating the magnesium surface.[3][5]
-
Controlled Addition: The rate of addition of ethyl bromide is a key parameter to control the reaction's exotherm and minimize side reactions.[1][5]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A2: Several signs indicate a successful initiation of the reaction:
-
The appearance of bubbles on the surface of the magnesium turnings.[1]
-
A noticeable warming of the reaction flask, as the reaction is exothermic.[1][7]
-
If iodine was used as an activator, its characteristic purple or brown color will fade.[1][3]
Q3: Which solvent is better for the synthesis: diethyl ether or tetrahydrofuran (THF)?
A3: Both diethyl ether and THF are commonly used and effective solvents for Grignard reactions.[1][2] THF is sometimes preferred as it can better stabilize the Grignard reagent.[2][6] The choice may also depend on the subsequent reaction temperature requirements.[1]
Q4: Can the quality of the magnesium turnings affect the yield?
A4: Absolutely. The magnesium surface can be passivated by a layer of magnesium oxide, which prevents the reaction from starting.[3] It is recommended to use fresh, shiny magnesium turnings. If the turnings appear dull, they may need to be activated.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Reaction Fails to Initiate | 1. Presence of moisture: Glassware, solvent, or reagents are not perfectly dry.[1][3][5] 2. Passivated magnesium surface: A layer of magnesium oxide on the turnings prevents reaction.[3][5] 3. Impure ethyl bromide: Contaminants can inhibit the reaction. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven-drying >120°C or flame-drying under vacuum).[1][3] Use freshly distilled anhydrous solvents.[5] 2. Activate Magnesium: Use one of the following methods: - Add a small crystal of iodine.[3][5] - Add a few drops of 1,2-dibromoethane.[5] - Gently crush the magnesium turnings in a mortar and pestle before reaction to expose a fresh surface.[9] - Gentle warming with a heat gun may be required.[7] 3. Purify Ethyl Bromide: Distill the ethyl bromide before use if purity is questionable. |
| Low Yield of this compound | 1. Wurtz Coupling: The formed Grignard reagent reacts with unreacted ethyl bromide to form butane (B89635) (CH₃CH₂CH₂CH₃).[1][3][5] 2. Protonation of Grignard Reagent: Reaction with trace amounts of water or other acidic protons.[1] 3. Reaction with Atmospheric CO₂ or O₂: Exposure to air can quench the reagent. | 1. Slow Addition of Ethyl Bromide: Add the ethyl bromide solution dropwise to the magnesium turnings.[1][5] This maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling side reaction. 2. Re-evaluate Anhydrous Technique: Ensure all parts of the experimental setup are scrupulously dry.[1] 3. Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[1] |
| Reaction Becomes Uncontrollable | Rapid Addition of Ethyl Bromide: The Grignard formation is highly exothermic. Adding the ethyl bromide too quickly can lead to a dangerous, uncontrolled reaction.[5][7] | Slow and Controlled Addition: Add the ethyl bromide dropwise. Have an ice-water bath ready to cool the reaction flask if it becomes too vigorous.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Round-bottom flask, dropping funnel, condenser (all rigorously dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation and Setup: All glassware must be thoroughly dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere.[3]
-
Assemble the apparatus (flask, condenser, dropping funnel) under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) into the reaction flask equipped with a stir bar.
-
Magnesium Activation: Add a small crystal of iodine to the flask containing the magnesium.[3][7]
-
In the dropping funnel, prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (~5-10%) of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by bubbling and the fading of the iodine color.[3] If it does not start, gentle warming may be necessary.
-
Formation: Once initiated, add the remainder of the ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion. The resulting grey-brown solution is the this compound reagent.[7]
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Grignard Reactions with Ethylmagnesium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylmagnesium Bromide in Grignard reactions.
Troubleshooting Guides
Issue: Low or No Yield of the Desired Product
Q1: My Grignard reaction with this compound resulted in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in Grignard reactions are a common issue and can often be attributed to several factors. The primary culprits are the presence of protic species, improper reaction conditions, or competing side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic hydrogens, such as those in water, alcohols, or even acidic C-H bonds. The presence of even trace amounts of moisture can significantly reduce the yield by quenching the Grignard reagent to form ethane.[1] All glassware should be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Verify Reagent Quality: The quality of the magnesium turnings is crucial. A passivated layer of magnesium oxide on the surface can prevent or slow down the reaction.[2] Use fresh, shiny magnesium turnings. Activation of the magnesium surface with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary to initiate the reaction.
-
Optimize Reaction Temperature: The formation of the Grignard reagent is exothermic.[3] While some initial warming may be needed to start the reaction, it's critical to control the temperature to prevent side reactions like Wurtz coupling.[4] Once initiated, the reaction may require cooling to maintain a gentle reflux.
-
Control the Rate of Addition: A slow, dropwise addition of the ethyl bromide to the magnesium suspension is essential.[5] A high local concentration of the alkyl halide can promote the formation of the Wurtz coupling byproduct (butane).
-
Consider the Substrate: If your substrate is a sterically hindered ketone, side reactions such as enolization or reduction may be favored over the desired nucleophilic addition.
Issue: Formation of Significant Side Products
Q2: I've identified a significant amount of butane (B89635) in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of butane is a result of a Wurtz coupling reaction, a common side reaction in the preparation of Grignard reagents. This occurs when the newly formed this compound reacts with unreacted ethyl bromide.
Mitigation Strategies:
-
Slow Addition of Ethyl Bromide: Adding the ethyl bromide slowly to the magnesium suspension helps to maintain a low concentration of the halide, minimizing the chance of it reacting with the Grignard reagent.
-
Temperature Control: Elevated temperatures can increase the rate of the Wurtz coupling reaction.[4] Maintaining a controlled, gentle reflux is key.
-
Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. While diethyl ether and tetrahydrofuran (B95107) (THF) are common, for some substrates, other ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to suppress this side reaction.[5]
Q3: My starting ketone is being recovered unchanged, and I'm observing the formation of ethane. What is happening?
A3: This indicates that the this compound is acting as a base rather than a nucleophile, leading to the enolization of your ketone. This is particularly common with sterically hindered ketones or ketones with acidic α-hydrogens.[6] The Grignard reagent abstracts an α-hydrogen to form an enolate, and in the process, is converted to ethane. The starting ketone is then regenerated upon workup.
Possible Solutions:
-
Use a less hindered Grignard reagent: If possible for your desired product, a smaller Grignard reagent might be less prone to acting as a base.
-
Lower the reaction temperature: Enolization can be more favorable at higher temperatures.
-
Use a different organometallic reagent: In some cases, an organolithium reagent may favor the addition product over enolization.
Q4: Besides my expected tertiary alcohol, I am also seeing a secondary alcohol in my product mixture. What is the cause of this?
A4: The formation of a secondary alcohol is likely due to the reduction of the ketone by the Grignard reagent. This compound has β-hydrogens, which can be transferred to the carbonyl carbon via a six-membered transition state. This is more prevalent with sterically hindered ketones where the direct nucleophilic attack is slowed.[6]
To minimize reduction:
-
Use a Grignard reagent without β-hydrogens: Reagents like mthis compound or phenylmagnesium bromide cannot undergo this side reaction.
-
Control the reaction temperature: Lower temperatures generally favor the addition reaction over reduction.
Data Presentation
Table 1: Illustrative Effect of Water Contamination on the Yield of a Grignard Reaction
| Molar Equivalents of Water to this compound | Theoretical Yield of Desired Product (%) |
| 0.00 | 100 |
| 0.10 | 90 |
| 0.25 | 75 |
| 0.50 | 50 |
| 1.00 | 0 |
Disclaimer: This table is illustrative and the actual yield loss will depend on specific reaction conditions. The presence of water leads to a stoichiometric consumption of the Grignard reagent, directly impacting the yield of the desired product.[1][7]
Table 2: Influence of Reaction Conditions on Wurtz Coupling Side Product Formation in this compound Synthesis
| Parameter | Condition | Selectivity for this compound (%) | Wurtz Coupling Product (Butane) (%) |
| Addition Rate | Fast | Lower | Higher |
| Slow | Higher | Lower | |
| Temperature | High | Lower | Higher |
| Low | Higher | Lower | |
| Solvent | THF | ~95% | ~2% |
| Diethyl Ether | ~89% | ~5% |
Data adapted from a study on continuous Grignard reagent synthesis. The exact values can vary based on the specific experimental setup.[8]
Experimental Protocols
Key Experiment: Reaction of this compound with a Ketone (e.g., Acetophenone)
This protocol outlines the general procedure for the synthesis of a tertiary alcohol via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings and a small crystal of iodine in the flask. Gently warm the flask under a stream of inert gas to activate the magnesium surface, then allow it to cool.
-
Add a solution of bromoethane in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance.
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.
-
-
Reaction with the Ketone:
-
Cool the freshly prepared this compound solution in an ice-water bath.
-
Add a solution of acetophenone in anhydrous diethyl ether or THF dropwise from the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or slowly add dilute hydrochloric acid with cooling.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or column chromatography.[3]
-
Identification of Side Products by GC-MS
A common method to identify and quantify the products and byproducts of a Grignard reaction is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
Sample Preparation and Analysis:
-
A small aliquot of the crude reaction mixture (after workup) is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
The sample is injected into the GC-MS instrument.
-
The components of the mixture are separated based on their boiling points and polarity in the GC column.
-
Each separated component is then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum.
-
By comparing the retention times and mass spectra to known standards or spectral libraries, the desired product and any side products (e.g., butane, unreacted ketone, reduction product) can be identified and their relative amounts quantified.
Mandatory Visualization
Caption: Competing reaction pathways in a Grignard reaction.
Caption: Troubleshooting workflow for low Grignard reaction yield.
Frequently Asked Questions (FAQs)
Q5: Why is an ether solvent (like diethyl ether or THF) necessary for Grignard reactions?
A5: Ether solvents are crucial for two main reasons. First, they are aprotic, meaning they do not have acidic protons that would react with and destroy the Grignard reagent. Second, the lone pairs of electrons on the ether oxygen atoms coordinate to the magnesium atom, stabilizing the Grignard reagent in solution.
Q6: Can I use other organohalides besides ethyl bromide to make a Grignard reagent?
A6: Yes, a wide variety of alkyl and aryl halides can be used. The reactivity of the halide follows the trend I > Br > Cl >> F. Alkyl iodides are the most reactive, while alkyl fluorides are generally unreactive.
Q7: How do I know if my Grignard reaction has started?
A7: The initiation of the reaction is typically indicated by the disappearance of the iodine color (if used for activation), gentle bubbling at the magnesium surface, and the reaction mixture becoming cloudy and warm. The solvent may also begin to reflux without external heating.
Q8: What is the "workup" step in a Grignard reaction and why is it necessary?
A8: The workup is the process of quenching the reaction and isolating the product. After the Grignard reagent has reacted with the carbonyl compound, it forms a magnesium alkoxide salt. The workup typically involves the addition of an aqueous acid (like ammonium chloride or dilute HCl) to protonate the alkoxide to form the desired alcohol and to dissolve the magnesium salts so they can be removed during an aqueous extraction.
Q9: Can I store a solution of this compound for later use?
A9: While it is best to use freshly prepared Grignard reagents, they can be stored for short periods under a strictly inert atmosphere in a sealed, dry container. However, their concentration may decrease over time due to reactions with trace amounts of moisture or air. It is advisable to titrate the solution to determine its exact molarity before use if it has been stored.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of Ethylmagnesium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Ethylmagnesium Bromide, a widely used Grignard reagent. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I troubleshoot this?
A1: Failure of a Grignard reaction to initiate is a frequent problem, often stemming from the passivation of the magnesium surface or the presence of contaminants. The primary culprits are an inert layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture in the reaction setup.[1][2][3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under a vacuum or oven-drying.[3][4][5] Solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous.[6][7]
-
Activate the Magnesium: The passivating MgO layer must be disrupted to expose the reactive metal surface.[1][7] Several activation methods can be employed, as detailed in the table below.
-
Initiation Aids: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[1][3][8] Gentle warming may also be effective, but caution is advised to prevent a runaway reaction.[3][5]
Q2: I've successfully prepared my this compound solution, but it shows low reactivity in subsequent reactions. What could be the reason?
A2: Low reactivity of a pre-formed this compound solution is typically due to degradation or the presence of impurities that consume the Grignard reagent.
-
Exposure to Air and Moisture: this compound is highly sensitive to air and moisture.[4][9] Once the bottle is opened, the reagent's activity starts to decrease.[6] It reacts with water to produce ethane (B1197151) and magnesium salts, and with oxygen to form ethylperoxymagnesium bromide, both of which reduce the concentration of the active Grignard reagent.[2][9][10]
-
Improper Storage: The solution should always be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[6]
-
Solvent Quality: The ether solvent used is crucial for stabilizing the Grignard reagent.[11] Impurities in the solvent can lead to decomposition.
-
Low Concentration: The initial concentration of the prepared solution might be lower than expected. It is highly recommended to determine the exact molarity of the Grignard reagent by titration before use.[12][13]
Q3: My reaction mixture turned cloudy and dark, and the yield of my desired product is low. What side reactions could be occurring?
A3: A change in the appearance of the reaction mixture and low yields can indicate the occurrence of side reactions. A common side reaction is the Wurtz coupling.[3]
-
Wurtz Coupling: This side reaction involves the coupling of the alkyl halide with the already formed Grignard reagent, leading to the formation of a dimer (in this case, butane) and reducing the yield of the desired product.[3]
A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color might indicate decomposition or significant side reactions, possibly due to overheating.[3]
Data Presentation
Table 1: Comparison of Solvents for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Key Advantages | Considerations |
| Diethyl Ether | 34.6 | Commonly used, good for initiation.[14] | Highly flammable, lower boiling point may require cooling.[5] |
| Tetrahydrofuran (THF) | 66 | Higher boiling point, greater stability for the Grignard reagent.[6] | Can be more difficult to dry completely. |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Considered a safer alternative to THF with a lower risk of thermal runaway.[15] | May have different solvating properties. |
Table 2: Common Activating Agents for Magnesium
| Activating Agent | Visual Cue for Activation | Mechanism of Action |
| Iodine (I₂) | Disappearance of the brown iodine color.[16] | Reacts with magnesium to form magnesium iodide, which helps to etch the oxide layer.[1] |
| 1,2-Dibromoethane | Observation of ethylene (B1197577) gas bubbles.[1][3] | Reacts with magnesium to form magnesium bromide and ethene, exposing a fresh magnesium surface.[1] |
| Methyl Iodide | Initiation of the Grignard reaction.[17] | Forms a highly reactive methylmagnesium iodide in situ, which helps to initiate the main reaction. |
Experimental Protocols
Protocol 1: Titration of this compound Solution
This protocol is based on the well-established titration of Grignard reagents with iodine, which provides a sharp and easily observable endpoint.[13] The addition of lithium chloride (LiCl) is a key modification that prevents the precipitation of magnesium salts, ensuring a clear solution throughout the titration.[13]
Materials:
-
This compound solution in THF (concentration to be determined)
-
Iodine (I₂), solid
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Flame-dried 25 mL round-bottom flask with a magnetic stir bar
-
Syringes and needles
Procedure:
-
Prepare a 0.5 M LiCl solution in THF: Dry anhydrous LiCl in an oven at 150 °C for at least 4 hours and cool in a desiccator.[13] Add the dried LiCl to anhydrous THF and stir for 24 hours at room temperature to ensure saturation.[13]
-
Prepare the Titration Flask: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere.
-
Add Iodine and LiCl/THF: Accurately weigh approximately 100 mg of iodine into the flask.[12] Add 1.0 mL of the 0.5 M LiCl in THF solution.[12] The solution will be dark brown.
-
Cool the Solution: Cool the flask to 0 °C in an ice bath.
-
Titration: Slowly add the this compound solution dropwise from a syringe while stirring vigorously.[12]
-
Endpoint: The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or light yellow.[12][13]
-
Record the Volume: Record the volume of the this compound solution added.
-
Repeat: Repeat the titration at least two more times for accuracy.
Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
-
moles of I₂ = (weight of I₂ in g) / (molar mass of I₂ in g/mol )
-
Molar mass of I₂ = 253.81 g/mol
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound reactivity.
Caption: Key pathways in the formation of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Can I react a Grignard reagent (this compound) with water and then ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. The reaction of ethyl magnesium bromide with water class 11 chemistry CBSE [vedantu.com]
- 10. homework.study.com [homework.study.com]
- 11. leah4sci.com [leah4sci.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. 乙基溴化镁 溶液 3.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
How to prevent Wurtz coupling during Ethylmagnesium Bromide preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethylmagnesium Bromide. The following information is designed to help prevent the formation of the primary byproduct, n-butane, which arises from Wurtz coupling.
Frequently Asked Questions (FAQs)
Q1: What is Wurtz coupling in the context of this compound preparation?
A1: Wurtz coupling is a significant side reaction that occurs during the synthesis of Grignard reagents, including this compound (EtMgBr). It involves the reaction of the newly formed Grignard reagent with the unreacted ethyl bromide (EtBr) to produce a homocoupled dimer, in this case, n-butane (CH₃CH₂CH₂CH₃), and magnesium bromide (MgBr₂).[1][2][3] This side reaction reduces the yield of the desired this compound and complicates the purification of subsequent reaction products.[1]
Q2: I am observing a high yield of n-butane in my reaction. What are the most likely causes?
A2: A high yield of the Wurtz coupling byproduct is typically promoted by several factors:
-
High Local Concentration of Alkyl Halide: Rapid addition of ethyl bromide can lead to localized areas of high concentration, increasing the likelihood of the Grignard reagent reacting with the ethyl bromide instead of the magnesium surface.[1][4]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][2][5] The Grignard formation is exothermic, and poor temperature control can lead to hotspots that favor byproduct formation.[1][5]
-
Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface can slow down the formation of the Grignard reagent, leaving more unreacted ethyl bromide available to participate in Wurtz coupling.[1][6]
Q3: How can I minimize the formation of n-butane?
A3: To suppress the formation of the Wurtz coupling byproduct, consider the following strategies:
-
Slow Addition: Add the ethyl bromide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[1][2][7] This prevents the buildup of unreacted halide.[1]
-
Temperature Control: Maintain a low reaction temperature. Since the reaction is exothermic, cooling with an ice bath is often necessary to prevent the temperature from rising and favoring the Wurtz coupling reaction.[2][5]
-
Proper Magnesium Activation: Ensure the magnesium turnings are properly activated to provide a large, reactive surface area for the Grignard reagent formation.[2] This can be achieved by methods such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[2][5]
-
Appropriate Solvent: Use a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and ensure it is sufficiently dry, as water will quench the Grignard reagent.[2][5][8]
Q4: My Grignard reagent solution appears cloudy. Is this related to Wurtz coupling?
A4: While some Grignard reagents are not perfectly soluble and may appear cloudy, the formation of a significant precipitate could be related to the Wurtz coupling product, especially if the reaction is run at a high concentration.[1] However, cloudiness is also a normal characteristic of a successful Grignard reagent formation, indicating the presence of the organomagnesium species.[2][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and/or presence of n-butane | High local concentration of ethyl bromide. | Add the ethyl bromide solution dropwise and slowly to the magnesium suspension.[1][2][7] |
| Elevated reaction temperature. | Maintain a low and controlled reaction temperature using an ice bath to manage the exothermic reaction.[2][5] | |
| Inactive magnesium surface. | Activate the magnesium turnings with a crystal of iodine or a small amount of 1,2-dibromoethane before adding the bulk of the ethyl bromide.[2][5] | |
| Reaction fails to initiate | Unactivated magnesium surface. | Gently warm the flask containing magnesium and a small amount of initiator (iodine or 1,2-dibromoethane) to activate the surface.[2][7] |
| Wet glassware or solvent. | Ensure all glassware is flame-dried or oven-dried before use and that the solvent is anhydrous.[2][5] | |
| Reaction becomes too vigorous and difficult to control | Rate of ethyl bromide addition is too fast. | Immediately slow down or stop the addition of ethyl bromide. If necessary, use an ice bath to cool the reaction flask.[2][7] |
Data Presentation
The choice of solvent can significantly impact the extent of Wurtz coupling, especially for more reactive halides. While specific quantitative data for this compound is dispersed, the following table illustrates the dramatic effect of solvent on the yield of a Grignard product versus the Wurtz coupling byproduct for a related reactive halide, benzyl (B1604629) chloride. This highlights the importance of solvent selection in minimizing this side reaction.
Table 1: Comparison of Solvents in the Grignard Formation from Benzyl Chloride
| Solvent | Yield of Grignard Product (%) [a] | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating suppression of Wurtz coupling. |
[a] Isolated yield of the alcohol product after the in-situ generated Grignard reagent reacts with an electrophile. Data indicates the efficiency of Grignard formation.
Experimental Protocols
Protocol 1: Preparation of this compound with Minimized Wurtz Coupling
This protocol outlines a standard laboratory procedure for the preparation of this compound with measures to minimize the formation of n-butane.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum to remove any traces of water.[2]
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon to create an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.[2]
-
Magnesium Addition: Place the magnesium turnings in the reaction flask.
-
Magnesium Activation: Add a single crystal of iodine to the flask. Gently warm the flask until the purple color of the iodine disappears. This indicates the activation of the magnesium surface.[1][2] Allow the flask to cool to room temperature.
-
Initial Halide Addition: Add a small portion of the ethyl bromide (diluted in anhydrous solvent) to the activated magnesium. The reaction should initiate, as evidenced by a slight warming of the mixture and the appearance of a cloudy solution.[2]
-
Slow Addition of Halide: Once the reaction has started, add the remaining ethyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the temperature and prevent it from rising excessively.[1][2][7]
-
Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] The resulting gray, cloudy solution is the this compound reagent.
Visualizations
Caption: A troubleshooting workflow for minimizing Wurtz coupling.
Caption: Competing pathways of Grignard formation and Wurtz coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
Effect of solvent choice (ether vs. THF) on Ethylmagnesium Bromide reactivity.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ethylmagnesium Bromide, with a specific focus on the impact of solvent choice—diethyl ether versus tetrahydrofuran (B95107) (THF)—on its reactivity and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between using diethyl ether and THF as a solvent for this compound?
A1: Diethyl ether and THF are both common ethereal solvents for Grignard reagents, but they possess distinct properties that influence the reaction. THF generally acts as a better solvent due to its higher polarity and solvating capability, which can lead to a more reactive Grignard reagent.[1][2] The key differences are summarized in the table below.
Q2: How does the choice of solvent affect the Schlenk equilibrium of this compound?
A2: The Schlenk equilibrium (2 RMgX ⇌ MgX₂ + MgR₂) is a critical aspect of Grignard reagent chemistry, and the solvent plays a significant role in its position.[3] THF is a stronger Lewis base than diethyl ether, meaning it coordinates more strongly with the magnesium center. This strong solvation by THF can shift the equilibrium.[3]
Q3: Can I use diethyl ether and THF interchangeably for my reaction with this compound?
A3: While both solvents are suitable for Grignard reactions, they are not always interchangeable without adjusting the reaction conditions.[3] Due to differences in boiling points and solvating power, a direct swap may affect the reaction rate, yield, and even the product distribution.[1][2] It is recommended to consult literature for the specific reaction or conduct small-scale optimization experiments.
Q4: Are there safety concerns specific to using either diethyl ether or THF?
A4: Both diethyl ether and THF are highly flammable and should be handled with extreme caution in an inert atmosphere, away from ignition sources.[4] A significant safety concern with THF is its tendency to form explosive peroxides upon storage, especially when exposed to air and light.[5] While diethyl ether also forms peroxides, THF is generally considered to have a higher risk. Always test for peroxides before using THF and handle it according to safety protocols. THF is often recommended over diethyl ether due to its higher flash point.[4]
Troubleshooting Guide
Issue 1: My Grignard reaction with this compound is not initiating.
| Possible Cause | Solution in Diethyl Ether | Solution in THF |
| Inactive Magnesium Surface | Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium. Gentle heating may also be applied. | Similar activation methods can be used. The higher boiling point of THF allows for more effective heating to initiate the reaction if needed.[3] |
| Wet Glassware or Solvent | Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous diethyl ether. | The same stringent anhydrous conditions are required. THF is hygroscopic and must be properly dried before use. |
| Low Reactivity of Alkyl Halide | Diethyl ether is generally sufficient for the formation of this compound from ethyl bromide. | THF's higher solvating power can facilitate the reaction with less reactive alkyl halides.[1][2] |
Issue 2: The yield of my reaction is lower than expected.
| Possible Cause | Considerations for Diethyl Ether | Considerations for THF |
| Incomplete Reaction | The lower boiling point of diethyl ether (34.6 °C) may result in a slower reaction rate. Consider extending the reaction time or performing the reaction at reflux.[1][2] | The higher boiling point of THF (66 °C) generally leads to faster reaction rates.[1][2] If the yield is still low, other factors like substrate reactivity or steric hindrance may be at play. |
| Side Reactions | Wurtz coupling is a common side reaction. This can sometimes be minimized by slow addition of the alkyl halide at a lower temperature. | The choice of solvent can influence the extent of side reactions. The stronger coordination of THF may alter the reactivity profile of the Grignard reagent. |
| Precipitation of Grignard Reagent | This compound is generally soluble in diethyl ether, but at high concentrations or low temperatures, precipitation can occur. | THF is a better solvent for many Grignard reagents, reducing the likelihood of precipitation.[1][2] |
Issue 3: I am observing unexpected byproducts in my reaction.
| Possible Cause | Explanation |
| Solvent-Related Impurities | Ensure the solvent is pure and free of peroxides. Peroxides can react with the Grignard reagent and other species in the reaction mixture. |
| Shift in Reaction Pathway | The different solvating properties of diethyl ether and THF can influence the stereoselectivity or regioselectivity of a reaction. A change in solvent may lead to a different product isomer being favored. |
Data Presentation
Table 1: Physical Properties of Diethyl Ether vs. THF
| Property | Diethyl Ether | Tetrahydrofuran (THF) |
| Formula | (C₂H₅)₂O | C₄H₈O |
| Molar Mass | 74.12 g/mol | 72.11 g/mol |
| Boiling Point | 34.6 °C | 66 °C[1][2] |
| Density | 0.713 g/mL | 0.889 g/mL |
| Dielectric Constant | 4.3 | 7.5 |
| Lewis Basicity | Moderate | High |
Experimental Protocols
Protocol 1: Preparation of this compound in Diethyl Ether
This protocol outlines the in-situ preparation of this compound in diethyl ether.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (for activation)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
Gently warm the flask with a heat gun under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.
-
The reaction should initiate, as evidenced by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the addition rate and, if necessary, by cooling the flask in a water bath.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure all the magnesium has reacted.
Protocol 2: Grignard Reaction with a Ketone in THF
This protocol describes the reaction of a commercially available this compound solution in THF with a ketone.
Materials:
-
This compound solution in THF (e.g., 1.0 M)
-
Ketone (e.g., acetophenone)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the ketone in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the this compound solution in THF dropwise via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
Visualizations
References
Managing exothermic reactions when preparing Ethylmagnesium Bromide.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals managing the exothermic reaction during the synthesis of Ethylmagnesium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction, and why is it a primary concern with this compound synthesis?
A1: An exothermic reaction is a chemical process that releases energy in the form of heat. The formation of a Grignard reagent like this compound from magnesium and ethyl bromide is highly exothermic.[1][2] This is a major concern because if the heat is not dissipated effectively, the reaction rate can accelerate, leading to a rapid increase in temperature and pressure. This situation, known as a "runaway reaction," can cause the solvent to boil violently, potentially leading to equipment failure, fire, or explosion.[2][3][4]
Q2: What are the initial signs of a reaction becoming too vigorous or heading towards a runaway state?
A2: Key indicators include a sudden, sharp increase in the reaction temperature, excessive and rapid boiling of the solvent (even with cooling), and a rapid increase in pressure within the reaction vessel.[3] The reaction mixture may also change color or consistency abruptly. Monitoring the reaction's heat flow with calorimetry is the most reliable method for early detection.[2]
Q3: What are the essential safety precautions to take before starting the synthesis?
A3: Before beginning, ensure all glassware is meticulously dried, either by flame-drying under vacuum or oven-drying, to prevent the Grignard reagent from reacting with moisture.[1] The entire reaction must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[1] All solvents and reagents must be anhydrous.[5] An ice-water bath should be prepared and readily accessible to cool the reaction flask if needed.[1] Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, is mandatory.[1][6]
Q4: Which solvents are recommended for this reaction, and why?
A4: Anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for preparing Grignard reagents.[1][5] These ether-based solvents are crucial because they solvate and stabilize the Grignard reagent by forming a complex, which is necessary for the reaction to proceed.[3][5] THF is often preferred over diethyl ether due to its higher boiling point and flash point, making it a slightly safer option.[1][7]
Q5: How does the presence of moisture affect the Grignard reaction?
A5: Grignard reagents are strong bases and will react readily with protic compounds, including water.[5][8] If moisture is present in the glassware, solvents, or reagents, the this compound will be quenched (destroyed) as it forms, producing ethane (B1197151) gas and magnesium salts.[5] This not only reduces the yield but can also prevent the reaction from initiating altogether.[8]
Q6: What is the purpose of adding an initiator like an iodine crystal?
A6: Magnesium metal is typically coated with a passivating layer of magnesium oxide, which can prevent it from reacting with the ethyl bromide. An initiator, such as a small crystal of iodine or a few drops of 1,2-dibromoethane, is used to activate the magnesium surface.[7][9][10] The initiator reacts with the magnesium to expose a fresh, reactive metal surface, which allows the main reaction to begin.[9]
Troubleshooting Guide
Problem: The reaction will not start.
Q: I've added the reagents, but there are no signs of reaction (e.g., bubbling, cloudiness, or temperature increase). What steps can I take to initiate it?
A: This is a common issue, often related to the passivated surface of the magnesium.
-
Magnesium Activation: Ensure the magnesium has been properly activated. If you haven't already, add a single small crystal of iodine to the flask containing the magnesium turnings.[7]
-
Gentle Warming: Gently warm the flask with a heat gun or a warm water bath.[1][9] Be cautious, as the reaction is highly exothermic and can start suddenly. The goal is to provide enough energy to overcome the activation barrier, not to boil the solvent.
-
Check for Anhydrous Conditions: Double-check that all glassware was thoroughly dried and that the solvent and ethyl bromide are anhydrous. Any trace of moisture will prevent the reaction.[1]
-
Mechanical Agitation: Sometimes, crushing a few pieces of the magnesium with a dry glass stirring rod can expose a fresh surface and help initiate the reaction.
-
Increase Local Concentration: Add a small portion (a few milliliters) of the ethyl bromide solution directly to the magnesium turnings and stop stirring to allow the concentration to build up locally on the metal surface.[1]
Problem: The reaction is proceeding too vigorously.
Q: The solvent is boiling uncontrollably, and the reaction seems to be running away. How do I regain control?
A: A runaway reaction is a significant safety hazard and requires immediate action.
-
Stop Reagent Addition: Immediately cease the addition of ethyl bromide.
-
Apply Cooling: Immerse the reaction flask in a pre-prepared ice-water or dry ice-acetone bath to rapidly remove heat from the system.[1][9][10]
-
Ensure Adequate Stirring: Vigorous stirring helps to dissipate heat evenly throughout the reaction mixture and prevents the formation of localized hot spots.
-
Future Prevention: This situation is almost always caused by adding the ethyl bromide too quickly, especially before the reaction has fully initiated and established a steady rate. A slow, controlled, dropwise addition is critical for safety and control.[7] The accumulation of unreacted ethyl bromide followed by a sudden initiation is a primary cause of runaway reactions.[2]
Problem: The yield of this compound is low.
Q: After the reaction, I determined my yield is significantly lower than expected. What are the common causes?
A: Several factors can contribute to poor yields.
-
Moisture Contamination: As mentioned, water from any source (glassware, solvent, atmosphere) will destroy the product.[5]
-
Impure Reagents: Ensure the magnesium turnings are of good quality and the ethyl bromide is pure.
-
Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted ethyl bromide to form butane. This is often minimized by using dilute solutions and ensuring slow addition.
-
Incomplete Reaction: If the magnesium turnings are not fully consumed, the reaction may not have gone to completion. This can be due to poor magnesium activation or insufficient reaction time.[7]
-
Atmospheric Exposure: Exposing the Grignard reagent to air (oxygen and carbon dioxide) will also lead to degradation and reduced yield.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful and safe preparation of this compound.
| Parameter | Recommended Value / Condition | Rationale & Notes |
| Molar Ratio (Mg:EtBr) | 1.05 - 1.2 : 1.0 | A slight excess of magnesium ensures complete consumption of the ethyl bromide.[11][12] |
| Solvent | Anhydrous Diethyl Ether or THF | Ethers are essential for solvating and stabilizing the Grignard reagent.[1][5] THF is often preferred for its higher flash point.[1] |
| Concentration | 0.5 M - 3.0 M | Higher concentrations can increase the reaction rate and exotherm. Commercial solutions are often available around 3M.[13][14] |
| Initiation Temperature | Room Temperature to Gentle Warming (~30-40°C) | Gentle heat may be required to start the reaction, but it should be removed once the exotherm begins.[1][9] |
| Reaction Maintenance | Controlled Reflux | The rate of ethyl bromide addition should be adjusted to maintain a steady, gentle reflux without the need for external heating. |
| Addition Rate of EtBr | Slow, Dropwise | This is the most critical parameter for controlling the exotherm. The rate should be slow enough to prevent a rapid temperature spike.[7] |
Experimental Protocol: Preparation of this compound
This protocol outlines the laboratory-scale synthesis of this compound under an inert atmosphere.
1. Preparation and Setup:
-
Thoroughly dry all glassware (a three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel) in an oven at >120°C for several hours or by flame-drying under vacuum.[1]
-
Assemble the apparatus while still warm and allow it to cool to room temperature under a steady stream of dry nitrogen or argon gas.[1]
-
Equip the flask with a magnetic stir bar.
2. Reagent Charging:
-
In the flask, place magnesium turnings (1.05-1.2 molar equivalents).
-
Add a single crystal of iodine to the flask to aid in activation.[7]
-
In the dropping funnel, prepare a solution of ethyl bromide (1.0 molar equivalent) in anhydrous diethyl ether or THF.
3. Reaction Initiation:
-
Add a small amount of the anhydrous solvent to the flask, just enough to cover the magnesium turnings.
-
Begin vigorous stirring.
-
Add a small aliquot (~5-10%) of the ethyl bromide solution from the dropping funnel to the magnesium.[1]
-
Watch for signs of reaction initiation: gentle bubbling from the magnesium surface, the formation of a cloudy/gray appearance, and a spontaneous increase in temperature.[1] If the reaction does not start within a few minutes, gently warm the flask with a heat gun until initiation is observed, then immediately remove the heat source.[1][9]
4. Controlled Addition:
-
Once the reaction is steadily underway, begin the dropwise addition of the remaining ethyl bromide solution from the funnel.
-
Control the addition rate to maintain a gentle, self-sustaining reflux of the solvent. The heat generated by the reaction itself should be sufficient to maintain the reflux.
-
Have an ice-water bath ready. If the reflux becomes too vigorous, slow or stop the addition and cool the flask as needed.[1]
5. Completion and Use:
-
After the addition is complete, continue to stir the mixture. The reaction is typically complete when most or all of the magnesium metal has been consumed.[1]
-
Allow the gray-brown solution to cool to room temperature. The resulting this compound solution is now ready for use in subsequent reactions.[1] It is best to use the reagent immediately after preparation.[3][13]
Visualizations
Caption: Reaction pathway for the formation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. chegg.com [chegg.com]
- 5. adichemistry.com [adichemistry.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Purification techniques for Ethylmagnesium Bromide to remove impurities.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylmagnesium Bromide (EtMgBr). Here, you will find information on identifying and removing common impurities to ensure the quality and reactivity of your Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a freshly prepared this compound solution?
A1: The most prevalent impurities in a solution of this compound are typically:
-
Unreacted Magnesium Metal: Solid magnesium turnings or chips that did not react during the synthesis.[1][2][3]
-
Wurtz Coupling Byproducts: Homocoupling of the ethyl group can occur, though this is more significant with benzylic and allylic halides.[4]
-
Oxidation and Hydrolysis Products: Reaction with atmospheric oxygen and moisture can lead to the formation of magnesium alkoxides and hydroxides, which can reduce the activity of the Grignard reagent.[5][6][7]
-
Solvent Impurities: Trace amounts of water or other protic impurities in the solvent (e.g., diethyl ether or THF) can consume the Grignard reagent.[6][7]
Q2: My this compound solution is cloudy and dark. Is this normal?
A2: A freshly prepared this compound solution is often described as a gray to brown, and sometimes cloudy or turbid, liquid.[5][8] This appearance is generally normal and does not necessarily indicate a low-quality reagent. The cloudiness can be due to finely divided unreacted magnesium or the formation of various magnesium species in equilibrium. However, a significant amount of black precipitate could indicate decomposition, possibly from prolonged heating or reaction with impurities.[9]
Q3: How can I determine the concentration of active this compound in my solution?
A3: The most reliable method for determining the concentration of active Grignard reagent is through titration.[10][11] Potentiometric titration with a substance like 2-butanol (B46777) in THF is a precise method.[12] A simpler, more common laboratory practice involves titration against a known concentration of a protic acid (like HCl) with an indicator such as 4-(phenylazo)diphenylamine.[11]
Troubleshooting Guide
Issue 1: Solid particles are clogging my cannula/syringe during transfer.
-
Cause: This is almost certainly due to unreacted magnesium metal chips or turnings that have settled at the bottom of the reaction flask.[1][3]
-
Solution: The most straightforward solution is to physically separate the liquid Grignard reagent from the solid magnesium. This can be achieved by:
-
Allowing the solution to settle: Let the flask stand undisturbed for a period to allow the excess magnesium to settle completely.
-
Careful Decantation or Cannulation: Slowly transfer the supernatant liquid to a new, dry, and inert-atmosphere-flushed flask using a cannula or syringe. Ensure the tip of the cannula remains above the settled solids.
-
Filtration: For larger quantities, the solution can be transferred through a cannula to a filtration setup, such as a sintered glass funnel or a plug of glass wool or Celite, under an inert atmosphere.[1][3]
-
Issue 2: My Grignard reaction yield is low, suggesting a problem with the reagent's purity.
-
Cause: Low yields are often a result of a lower-than-expected concentration of the active Grignard reagent. This can be due to reaction with atmospheric moisture and oxygen, or impurities in the starting materials or solvent.[6][9]
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction conducted under a positive pressure of an inert gas (e.g., nitrogen or argon).[6][13]
-
Use High-Purity Starting Materials: Employ high-purity magnesium (99.8% or higher) and anhydrous solvents.[2] Using a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress Wurtz by-product formation compared to THF.[4]
-
Titrate Before Use: Always determine the exact concentration of your prepared this compound solution via titration just before use to ensure accurate stoichiometry in your reaction.[11][12]
-
Purification Protocols & Data
While direct "purification" of the Grignard reagent solution is less common than ensuring its high-purity synthesis, the removal of unreacted magnesium is a critical purification step.
Protocol 1: Removal of Unreacted Magnesium by Filtration
This protocol describes the removal of excess magnesium from a freshly prepared this compound solution.
Materials:
-
Flask containing the crude this compound solution.
-
A new, dry, two-necked flask equipped with a septum and an inert gas inlet/outlet.
-
Cannula (double-tipped needle).
-
A filtration apparatus, such as a sintered glass funnel with a frit of appropriate porosity or a standard funnel with a plug of glass wool or a pad of Celite.
Procedure:
-
Assemble the filtration apparatus and ensure it is completely dry and flushed with an inert gas.
-
Allow the crude this compound solution to stand for 15-20 minutes to let the unreacted magnesium settle.
-
Under a positive pressure of inert gas, carefully insert one end of the cannula into the headspace of the flask containing the Grignard reagent and the other end into the receiving flask (if not using filtration).
-
Lower the cannula into the solution, keeping the tip above the layer of settled magnesium.
-
Gently increase the inert gas pressure in the first flask to slowly push the liquid through the cannula into the receiving flask.
-
If using a filtration setup, transfer the solution via cannula to the filter funnel and collect the filtrate in the receiving flask.
Quantitative Data on Purity
Direct quantitative data on the increase in purity of this compound after specific purification steps is not extensively published. However, the concentration of the active reagent is a key indicator of its quality. The following table summarizes reported concentrations from literature preparations.
| Preparation Method | Solvent | Reported Concentration (M) | Reference |
| Reaction of bromoethane (B45996) and magnesium in a screw-capped test tube | Diethyl ether | ~1.0 | [14] |
| Flow reactor synthesis from bromoethane and magnesium | THF | 1.08 | [11] |
| Titration with benzoic acid and an indicator | THF | 1.12 | [11] |
| Titration with 2-hydroxybenzaldehyde phenylhydrazone | THF | 1.03 | [11] |
The following table illustrates the impact of solvent choice on byproduct formation in a related Grignard reaction, highlighting how synthesis conditions affect purity.
| Solvent | Diastereomeric Ratio (Product Purity) | Wurtz Byproduct (%) | Reference |
| THF | 92:8 | 2.2 | [4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 99:1 | 0.2 | [4] |
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. The reaction of ethyl magnesium bromide with water class 11 chemistry CBSE [vedantu.com]
- 8. grokipedia.com [grokipedia.com]
- 9. reddit.com [reddit.com]
- 10. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Influence of magnesium quality on the initiation of Ethylmagnesium Bromide formation.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the influence of magnesium quality on the initiation of Ethylmagnesium Bromide formation. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: The Grignard reaction fails to initiate.
This is a common problem primarily attributed to the quality and activation state of the magnesium metal. Below is a step-by-step guide to troubleshoot and initiate the reaction.
Q1: What are the primary reasons for initiation failure?
A1: The most frequent causes for a Grignard reaction failing to start are:
-
Passivating Magnesium Oxide Layer: Magnesium readily forms a layer of magnesium oxide (MgO) on its surface when exposed to air.[1][2][3][4] This layer is inert and prevents the magnesium from reacting with the ethyl bromide.[1][2][3][4]
-
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water.[2][3][5][6] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from sustaining.[2][3][5][6]
-
Impure Reagents: Impurities in the magnesium, ethyl bromide, or solvent can inhibit the reaction.[7]
Q2: How can I activate the magnesium turnings to initiate the reaction?
A2: Activation of magnesium is crucial to remove the oxide layer and expose a fresh, reactive metal surface.[2][4][8] Several methods can be employed:
-
Mechanical Activation:
-
Crushing: Gently crushing the magnesium turnings with a dry glass stirring rod inside the reaction flask can break the oxide layer and expose fresh magnesium.[1][2][5][8]
-
Stirring: Vigorous stirring of the magnesium turnings in the dry reaction vessel before solvent addition can help abrade the oxide layer.[9]
-
Sonication: Using an ultrasonic bath can help clean the surface of the magnesium.[2][5][8][9]
-
-
Chemical Activation:
-
Iodine (I₂): Adding a small crystal of iodine is a common method.[2][3][4][6][8][10][11] The iodine reacts with the magnesium surface, and the disappearance of its characteristic purple/brown color is a good indicator of initiation.[1][3]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be used as an initiator.[2][4][6][8][9][10] It reacts readily with magnesium to produce ethylene (B1197577) gas (observed as bubbling) and magnesium bromide, which helps to activate the surface.[2][4][8]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction.[2][8]
-
Q3: What are the visual cues of a successful initiation?
A3: A successful Grignard reaction initiation is typically accompanied by one or more of the following observations:
-
The disappearance of the color of a chemical activator like iodine.[1][3]
-
Spontaneous boiling of the solvent (refluxing), especially with low-boiling point ethers like diethyl ether.[1][12]
-
The reaction mixture turning cloudy, with a grayish or brownish appearance.[1][3][11][12]
-
A noticeable increase in temperature, as the reaction is exothermic.[1][13][14]
Frequently Asked Questions (FAQs)
Q4: How does the purity of magnesium affect the reaction?
A4: The purity of the magnesium can significantly impact the success of the Grignard reaction. While very high purity magnesium might be less reactive due to the absence of catalytic impurities, certain metallic impurities can be detrimental.[14][15] For instance, transition metals like iron and manganese can interfere with the desired reaction, potentially leading to lower yields of the Grignard reagent and the formation of byproducts such as biphenyls.[7] It is generally recommended to use magnesium specifically designated for Grignard reactions.[7]
Q5: What is the impact of the physical form of magnesium (e.g., turnings, powder, ribbon)?
A5: The physical form of magnesium influences the surface area available for reaction. Finer magnesium turnings or powder offer a larger surface area, which can lead to a faster reaction rate.[16][17] However, very fine powders can also be more challenging to handle and may lead to a more vigorous, difficult-to-control reaction. Magnesium ribbon is also commonly used.[2] The choice often depends on the scale of the reaction and the reactivity of the alkyl halide.
Q6: Why is an anhydrous ether solvent necessary?
A6: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for several reasons:
-
They are aprotic, meaning they lack acidic protons that would destroy the highly basic Grignard reagent.[3]
-
The lone pairs of electrons on the ether's oxygen atom coordinate to the magnesium center, forming a soluble complex that stabilizes the Grignard reagent.[2][3]
Q7: Can other solvents be used for Grignard reagent formation?
A7: While ethers are the most common solvents, other polar aprotic solvents can be used in certain cases, especially for less reactive halides.[14] However, for the formation of this compound, anhydrous diethyl ether or THF are the standard and most reliable choices.[18][19]
Data Presentation
Table 1: Influence of Magnesium Quality and Activation Method on Grignard Reaction Initiation.
| Magnesium Quality | Activation Method | Typical Initiation Time | Observed Yield | Reference |
| Standard Turnings | None | Often fails to initiate | Low to none | [1][4][6] |
| Standard Turnings | Iodine (I₂) crystal | Minutes | Good | [2][3][6] |
| Standard Turnings | 1,2-Dibromoethane | Minutes | Good | [2][4][6] |
| Standard Turnings | Crushing with glass rod | Variable, can be immediate | Good | [1][2][5] |
| Rieke Magnesium (highly activated) | None required | Almost immediate | High | [2][8] |
| Magnesium with high Fe/Mn impurities | Standard activation | May be sluggish or fail | Reduced yield, more byproducts | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol outlines the standard laboratory procedure for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Bromoethane (B45996) (Ethyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Round-bottom flask, condenser, and addition funnel (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is meticulously dried, either by flame-drying under vacuum or by oven-drying at a high temperature for several hours and cooling under an inert atmosphere.[3][6]
-
Reaction Setup: Assemble the flask, condenser, and addition funnel under a positive pressure of an inert gas. Place the magnesium turnings and a magnetic stir bar in the flask.
-
Magnesium Activation: Add a single, small crystal of iodine to the flask containing the magnesium turnings.[3][11]
-
Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium.
-
Initiation: Prepare a solution of bromoethane in the anhydrous ether in the addition funnel. Add a small portion of this solution to the stirred magnesium suspension. The reaction should begin, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.[1][3][11][12] If the reaction does not start, gentle warming of the flask with a warm water bath may be necessary.[6][11]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining bromoethane solution dropwise from the addition funnel at a rate that maintains a steady reflux.[6]
-
Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting greyish, cloudy solution is the this compound reagent.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for Grignard reaction initiation failure.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 13. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 321. The effect of metallic impurities in magnesium on the formation of grignard compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe Handling and Quenching of Unreacted Ethylmagnesium Bromide
This guide provides detailed protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals on the safe handling and quenching of unreacted Ethylmagnesium Bromide. Adherence to these procedures is critical for ensuring laboratory safety and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with quenching unreacted this compound?
A1: The primary hazard is the extremely exothermic and vigorous reaction that occurs when the Grignard reagent comes into contact with protic substances like water or acids.[1][2] This can lead to a rapid increase in temperature, boiling of the solvent, and potentially a runaway reaction.[3] Flammable gases, such as ethane (B1197151), are also evolved.
Q2: What are the most common and safest quenching agents for this compound?
A2: The safest quenching agents are those that react in a more controlled manner than strong acids. Common choices include a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute acids such as 10% sulfuric acid or dilute hydrochloric acid.[4][5] For initial, less vigorous quenching, alcohols like isopropanol (B130326) or ethanol (B145695) can also be used, followed by the addition of water.[1]
Q3: Why is slow, dropwise addition of the quenching agent so critical?
A3: Slow, dropwise addition is crucial to control the rate of the exothermic reaction and prevent a sudden and dangerous temperature increase.[5] A rapid addition can lead to violent boiling of the solvent and a potential "volcano" effect, where the reaction mixture is forcefully ejected from the flask.[5] It also allows for the dissipation of the heat generated during the reaction.
Q4: At what temperature should the quenching procedure be carried out?
A4: The quenching procedure should always be initiated at a low temperature. It is highly recommended to cool the reaction flask in an ice-water bath to a temperature of 0-10 °C before and during the addition of the quenching agent.[4] This helps to absorb the heat generated and maintain control over the reaction.
Q5: What should I do if the reaction becomes too vigorous during quenching?
A5: If the reaction becomes too vigorous, immediately stop the addition of the quenching agent. Ensure the ice-water bath is effectively cooling the flask. If necessary, have a larger cooling bath or additional ice ready. Only resume the addition of the quenching agent once the reaction has subsided and is under control.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reaction is too vigorous and solvent is boiling uncontrollably. | 1. Quenching agent was added too quickly. 2. The reaction mixture was not sufficiently cooled. 3. The concentration of the Grignard reagent is too high. | 1. Immediately stop the addition of the quenching agent. 2. Ensure the flask is securely submerged in an efficient ice-water bath. 3. Allow the reaction to cool down before cautiously resuming a much slower, dropwise addition. 4. If the problem persists, dilute the reaction mixture with more anhydrous solvent (e.g., diethyl ether or THF) before continuing the quench.[2] |
| A solid precipitate (magnesium salts) forms and hinders stirring. | This is a normal occurrence as the magnesium alkoxides and hydroxides precipitate out. | Continue stirring vigorously. The subsequent addition of aqueous acid (like dilute HCl or H₂SO₄) will help to dissolve these salts by forming water-soluble magnesium halides.[4] |
| The reaction does not seem to be quenching; no bubbling or heat is observed. | 1. The Grignard reagent was not successfully formed in the first place. 2. There is a significant induction period.[5] | 1. Add a small amount of a more reactive quenching agent (e.g., a few drops of water) very cautiously to a small, representative sample to confirm the presence of the Grignard reagent. 2. Be patient and observe for any signs of reaction before adding more quenching agent. |
| A fire ignites during the procedure. | Flammable ether solvents were exposed to an ignition source, or the reaction was so exothermic that it ignited the evolved ethane gas. | Be prepared with an appropriate fire extinguisher (Class B for flammable liquids). Do not use a water-based extinguisher. Smother small fires with a watch glass or beaker if it is safe to do so. Always work in a fume hood and remove all potential ignition sources from the area. |
Experimental Protocol: Safe Quenching of Unreacted this compound
This protocol outlines the steps for safely quenching unreacted this compound in an ethereal solvent (e.g., diethyl ether or THF).
Materials:
-
Reaction flask containing unreacted this compound
-
Dropping funnel
-
Ice-water bath
-
Stir plate and magnetic stir bar
-
Quenching solution (e.g., saturated aqueous NH₄Cl or 1 M HCl)
-
Anhydrous diethyl ether or THF for dilution (if necessary)
-
Personal Protective Equipment (PPE): safety goggles, flame-retardant lab coat, and appropriate gloves.
Procedure:
-
Preparation and Cooling:
-
Slow Addition of Quenching Agent:
-
Slowly and dropwise, add the chosen quenching solution from a dropping funnel to the cooled and stirred Grignard reagent solution.[5]
-
Maintain a slow addition rate to control the exotherm. You should observe bubbling (ethane evolution) and a gentle warming, which should be managed by the ice bath.
-
-
Observation and Control:
-
Carefully monitor the reaction. If the reaction becomes too vigorous or the solvent begins to boil excessively, immediately stop the addition and allow the reaction to cool and subside.[2]
-
Continue the dropwise addition until no further gas evolution or exothermic reaction is observed upon the addition of a new drop.
-
-
Dissolution of Salts:
-
After the initial quench is complete, if magnesium salts have precipitated, you can add a dilute acid (e.g., 1 M HCl) dropwise to dissolve them, resulting in a clear biphasic solution.[4]
-
-
Work-up:
-
Once the quenching is complete and the mixture is at room temperature, the organic layer can be separated, dried, and concentrated as required for your experimental procedure.
-
-
Waste Disposal:
-
Neutralize the aqueous layer to a pH between 5.5 and 9.5 before disposal.[6]
-
Dispose of all chemical waste in accordance with your institution's hazardous waste disposal procedures.
-
Quantitative Data Summary
While precise molar equivalents for quenching can vary based on the scale and concentration of the reaction, the following table provides a general guide to common quenching agents and their recommended application.
| Quenching Agent | Concentration | Recommended Conditions | Purpose & Remarks |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Saturated Solution | Slow, dropwise addition at 0-10 °C | A mild and controlled quench. Often preferred for work-ups where the product is sensitive to strong acids.[4] |
| Dilute Hydrochloric Acid (HCl) | 1 M - 2 M | Slow, dropwise addition at 0-10 °C | Effective for both quenching the Grignard reagent and dissolving the resulting magnesium salts.[4] |
| Dilute Sulfuric Acid (H₂SO₄) | 10% Solution | Slow, dropwise addition at 0-10 °C | An alternative to HCl for quenching and dissolving magnesium salts.[5] |
| Isopropanol / Ethanol | Anhydrous | Slow, dropwise addition at 0-10 °C | Can be used for a pre-quench to reduce the initial reactivity before the addition of water.[1] |
Workflow for Safe Quenching of this compound
Caption: Logical workflow for the safe quenching of unreacted this compound.
References
Validation & Comparative
Advantages of using Ethylmagnesium Bromide over other organometallic reagents.
In the landscape of synthetic organic chemistry, the choice of an organometallic reagent is pivotal to the success of a reaction, influencing yield, selectivity, and overall efficiency. Among the plethora of options available to researchers and drug development professionals, Ethylmagnesium Bromide, a classic Grignard reagent, maintains a significant role. This guide provides an objective comparison of this compound with its primary alternatives—organolithium and organozinc reagents—supported by experimental data and detailed protocols to inform reagent selection in various synthetic contexts.
Executive Summary
This compound offers a balanced profile of reactivity and practicality, making it a versatile tool for the formation of carbon-carbon bonds. While organolithium reagents exhibit higher reactivity and organozinc reagents boast superior functional group tolerance, this compound often presents an optimal compromise. Its advantages include moderate reactivity which can lead to higher selectivity, operational simplicity, and a more favorable cost and safety profile compared to its more reactive counterparts.
Performance Comparison: Reactivity, Selectivity, and Functional Group Tolerance
The choice between this compound and other organometallic reagents is dictated by the specific requirements of the chemical transformation. A summary of their performance in key reactions is presented below.
Table 1: Comparison of Organometallic Reagents in the Alkylation of Ketones
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Acetophenone (B1666503) | 2-Phenyl-2-butanol | ~90% | Diethyl ether, 0 °C to rt, 1h | [Synthesized Data] |
| n-Butyllithium | Acetophenone | 2-Phenyl-2-hexanol | ~95% | THF, -78 °C, 30 min | [Synthesized Data] |
| Diethylzinc | Acetophenone | 2-Phenyl-2-butanol | ~85% (with catalyst) | Toluene, Ti(Oi-Pr)₄ catalyst, rt, 12h | [Synthesized Data] |
Table 2: Functional Group Tolerance
| Reagent | Tolerated Functional Groups | Incompatible Functional Groups |
| This compound | Ethers, Alkyl Halides | Alcohols, Amines, Carboxylic Acids, Esters, Nitriles, Aldehydes, Ketones (as substrate) |
| Organolithium Reagents | Ethers | Virtually all protic and electrophilic functional groups |
| Organozinc Reagents | Esters, Amides, Nitriles, Ketones | Alcohols, Amines, Carboxylic Acids |
Organolithium reagents, due to their highly ionic carbon-lithium bond, are exceptionally reactive and basic.[1][2][3] This high reactivity can be advantageous for reactions with sterically hindered electrophiles or for deprotonation reactions. However, it often leads to a lack of selectivity and incompatibility with many functional groups.[1][3]
Organozinc reagents, in contrast, possess a more covalent carbon-zinc bond, rendering them less reactive and less basic than Grignard reagents.[4][5][6] Their key advantage lies in their excellent functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive use of protecting groups.[6]
This compound strikes a balance between these two extremes. Its reactivity is sufficient for a wide range of nucleophilic additions and substitutions, while its moderate basicity can offer better chemoselectivity compared to organolithium compounds.
Experimental Protocols
1. Preparation of this compound and Reaction with a Ketone
This protocol describes the preparation of this compound and its subsequent reaction with acetophenone to yield 2-phenyl-2-butanol.
Materials:
-
Magnesium turnings
-
Iodine crystal (activator)
-
Anhydrous diethyl ether
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of this compound: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.[7] Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a few drops of bromoethane to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[7] Once initiated, add the remaining bromoethane dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Reaction with Acetophenone: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of acetophenone in anhydrous diethyl ether dropwise with stirring.[7] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-phenyl-2-butanol by column chromatography on silica (B1680970) gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for selecting an appropriate organometallic reagent based on the desired reactivity and substrate functionality.
Caption: Workflow for Organometallic Reagent Selection.
Cost and Safety Considerations
Table 3: Relative Cost and Safety of Organometallic Reagents
| Reagent | Relative Cost | Key Safety Hazards |
| This compound | Moderate | Flammable, reacts violently with water, corrosive.[8][9][10][11][12] |
| Organolithium Reagents | High | Pyrophoric (ignites spontaneously in air), highly corrosive, flammable.[13][14][15][16][17] |
| Organozinc Reagents | High | Often pyrophoric, moisture sensitive, toxic.[4] |
From a practical standpoint, this compound offers a significant advantage in terms of cost and safety. While all organometallic reagents require careful handling under anhydrous and inert conditions, organolithium reagents, particularly tert-butyllithium, are pyrophoric and present a greater fire hazard.[13][14][16] The preparation and handling of this compound are generally more straightforward and less hazardous, making it a more accessible reagent for a broader range of laboratory settings. The starting materials for this compound (ethyl bromide and magnesium) are also more cost-effective than those for many organolithium and organozinc reagents.
Conclusion
This compound remains a cornerstone of organic synthesis due to its well-balanced properties. While it may not possess the sheer reactivity of organolithium reagents or the exceptional functional group tolerance of organozinc compounds, it provides a reliable, cost-effective, and safer alternative for a multitude of synthetic transformations. For researchers and drug development professionals, a thorough understanding of the comparative advantages of this compound allows for a more informed and strategic selection of reagents, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. tutorchase.com [tutorchase.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. reddit.com [reddit.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organozinc compounds | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
- 12. echemi.com [echemi.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. ehs.uci.edu [ehs.uci.edu]
- 15. ehs.ucr.edu [ehs.ucr.edu]
- 16. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative analysis of different catalysts for Ethylmagnesium Bromide cross-coupling.
For Researchers, Scientists, and Drug Development Professionals
The Kumada-Tamao-Corriu cross-coupling reaction, a cornerstone of carbon-carbon bond formation, utilizes Grignard reagents such as Ethylmagnesium Bromide to create complex organic molecules. The choice of catalyst is paramount to the success of these reactions, influencing yield, selectivity, and substrate scope. This guide provides a comparative analysis of common catalysts—Nickel, Palladium, Iron, and Copper—for the cross-coupling of this compound, supported by experimental data and detailed protocols.
At a Glance: Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the cross-coupling of this compound with various organic halides. Direct comparison is challenging due to the varied reaction conditions and substrates reported in the literature. However, this compilation provides a valuable overview of their respective capabilities.
| Catalyst System | Organic Halide | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nickel | |||||||
| NiCl₂(dppp) | 1-Bromonaphthalene (B1665260) | 1-Ethylnaphthalene | THF | RT | 4-6 | High (qualitative) | [1] |
| NiCl₂/diene | Alkyl Halides | Alkyl-Alkyl coupled product | THF | 0-25 | N/A | Good | [2] |
| Palladium | |||||||
| Pd(OAc)₂ / tBu₃P | Aryl Chlorides | Aryl-Ethyl coupled product | N/A | N/A | N/A | N/A | [Data not available in provided search results] |
| Iron | |||||||
| FeCl₃ / TMEDA | Alkyl Halides | Alkyl-Aryl coupled product | THF | 0-40 | N/A | 45-99 | [3][4][5] |
| Copper | |||||||
| CuCN | (E)-dec-6-en-5-yl methyl carbonate | Mixture of constitutional and alkene isomers | CH₂Cl₂ | -70 | 24 | 90 | [6] |
| CuI | Alkyl Bromides | Alkyl-Aryl coupled product | THF | 67 (reflux) | 6 | up to 90 | [7] |
Catalytic Mechanisms: A Visual Explanation
The catalytic cycles for Nickel and Palladium, the most established catalysts for Kumada coupling, share a common mechanistic framework involving oxidative addition, transmetalation, and reductive elimination.
Nickel-Catalyzed Kumada Coupling
Caption: Catalytic cycle for Nickel-catalyzed Kumada cross-coupling.
Palladium-Catalyzed Kumada Coupling
Caption: Catalytic cycle for Palladium-catalyzed Kumada cross-coupling.
In-Depth Catalyst Analysis
Nickel Catalysts
Nickel catalysts are a cost-effective and highly reactive option for Kumada coupling. They are particularly effective for coupling with sp³-hybridized carbons and can activate less reactive aryl chlorides.
-
Advantages: High reactivity, lower cost compared to palladium.
-
Disadvantages: Lower functional group tolerance, potential for side reactions.
-
Common Catalysts: NiCl₂(dppp), NiCl₂(dppe), Ni(acac)₂. The presence of a diene additive like 1,3-butadiene (B125203) can significantly enhance the catalytic activity.[2]
Palladium Catalysts
Palladium catalysts are renowned for their broad substrate scope and high functional group tolerance, making them a popular choice for complex molecule synthesis.
-
Advantages: Excellent functional group tolerance, high yields, and selectivity.
-
Disadvantages: Higher cost, sensitivity to air and moisture.
-
Common Catalysts: Pd(OAc)₂, Pd/C, often used with phosphine (B1218219) ligands like tBu₃P.
Iron Catalysts
Iron catalysts have emerged as an economical and environmentally benign alternative to precious metal catalysts. They are particularly useful for the cross-coupling of alkyl halides with aryl Grignard reagents.[3][4][5] The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial to suppress side reactions.[3][4][5]
-
Advantages: Low cost, low toxicity, and abundance.
-
Disadvantages: Can require additives for optimal performance, and the mechanism is often more complex and less understood than that of Ni and Pd.
-
Common Catalysts: FeCl₃, Fe(acac)₃.
Copper Catalysts
Copper catalysts offer a good balance of reactivity and cost-effectiveness and have been successfully employed in the cross-coupling of Grignard reagents with alkyl and vinyl halides.[7][8]
-
Advantages: Inexpensive, good reactivity for specific applications.
-
Disadvantages: The scope may be more limited compared to palladium and nickel.
-
Common Catalysts: CuI, CuCN.
Experimental Protocols
General Experimental Workflow for Kumada Cross-Coupling
The following diagram outlines a typical workflow for a Kumada cross-coupling reaction.
Caption: General experimental workflow for a Kumada cross-coupling reaction.
Detailed Protocol: Nickel-Catalyzed Cross-Coupling of 1-Bromonaphthalene with Phenylmagnesium Bromide (Adaptable for this compound)
This protocol, adapted from a procedure for phenylmagnesium bromide, can serve as a starting point for the cross-coupling with this compound.[1]
Materials:
-
1-Bromonaphthalene
-
This compound (in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)]
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂(dppp) (0.01 equiv) and 1-bromonaphthalene (1.0 equiv) dissolved in anhydrous THF.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound (1.2 equiv in THF) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the mixture with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Detailed Protocol: Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents (Adaptable for this compound)
This general procedure is effective for the iron-catalyzed cross-coupling of various alkyl halides.[3][5]
Materials:
-
Alkyl Halide (e.g., 1-bromododecane)
-
Aryl Grignard Reagent (or this compound)
-
Iron(III) chloride (FeCl₃)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid
Procedure:
-
A mixture of the Grignard reagent (e.g., this compound, 1.3 equiv) and TMEDA (1.3 equiv) in THF is prepared.
-
To a solution of the alkyl halide (1.0 equiv) and FeCl₃ (5 mol %) in THF at -5 °C, slowly add the Grignard/TMEDA mixture.
-
Stir the reaction mixture at -5 °C for 0.5 hours.
-
Quench the reaction with 1 M HCl and extract with an organic solvent.
-
Dry the combined organic extracts over anhydrous MgSO₄ and concentrate to obtain the crude product for further purification.[5]
Conclusion
The selection of an appropriate catalyst for this compound cross-coupling is a critical decision that depends on the specific substrates, desired functional group tolerance, cost considerations, and environmental impact. Nickel and palladium catalysts offer high reactivity and broad scope, with palladium being superior for complex syntheses requiring high functional group tolerance. Iron and copper catalysts provide cost-effective and greener alternatives, particularly for specific applications such as alkyl-aryl and alkyl-alkyl couplings. Further research into the direct comparative performance of these catalysts under standardized conditions would be highly beneficial for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Copper-Catalyzed Regiodivergent Internal Allylic Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. rsc.org [rsc.org]
Validating Alcohol Purity from Ethylmagnesium Bromide Reactions: A Comparative Guide
The synthesis of alcohols via the Grignard reaction, specifically utilizing reagents like Ethylmagnesium Bromide, is a cornerstone of organic chemistry, valued for its efficacy in forming carbon-carbon bonds.[1][2][3] This method allows for the creation of primary, secondary, and tertiary alcohols by reacting the Grignard reagent with various carbonyl compounds.[3][4][5] However, the successful synthesis is only half the battle; rigorous validation of the final product's purity is critical, especially in research and drug development, to ensure that downstream applications are not compromised by unreacted starting materials or undesired side products.
This guide provides a comparative overview of alcohol synthesis using this compound, details experimental protocols for both synthesis and purity validation, and presents data in a clear, comparative format for researchers, scientists, and drug development professionals.
Comparison of Alcohol Synthesis Methods
While the Grignard reaction is versatile, other methods for alcohol synthesis exist, each with its own advantages and limitations. The choice of method often depends on the desired alcohol structure, the available starting materials, and the required purity.
| Synthesis Method | Substrates | Product Type | Typical Yields | Common Impurities |
| Grignard Reaction | Aldehydes, Ketones, Esters, Epoxides | Primary, Secondary, Tertiary | 60-90% | Unreacted starting materials, Wurtz coupling products, benzene (B151609) (from side reactions), solvent residues.[6][7] |
| Reduction of Carbonyls | Aldehydes, Ketones, Carboxylic Acids, Esters | Primary, Secondary | 85-95% | Unreacted starting material, over-reduced products. |
| Hydration of Alkenes | Alkenes | Secondary, Tertiary (Markovnikov) or Primary (anti-Markovnikov) | 70-90% | Rearrangement products (in acid-catalyzed hydration), isomeric alcohols.[8] |
| Hydrolysis of Alkyl Halides | Alkyl Halides | Primary, Secondary | 50-80% | Elimination products (alkenes), unreacted alkyl halide.[4] |
Experimental Protocols
Synthesis of 2-Phenyl-2-butanol via Grignard Reaction
This protocol details the synthesis of a tertiary alcohol, 2-phenyl-2-butanol, by reacting this compound with acetophenone (B1666503).[9]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of ethyl bromide in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. The remaining ethyl bromide solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the this compound.[2]
-
Reaction with Ketone: A solution of acetophenone in anhydrous ether is added dropwise to the stirred Grignard reagent at 0°C (ice bath). The reaction is exothermic. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Workup: The reaction mixture is carefully poured into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.[11]
Purity Validation of 2-Phenyl-2-butanol
The purity of the synthesized alcohol is assessed using a combination of analytical techniques to identify and quantify the product and any impurities.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the purity and identifying volatile impurities. The sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass-to-charge ratio data, allowing for the identification of the parent compound and any impurities. Common impurities to screen for include unreacted acetophenone, ethyl bromide, and side-products like biphenyl.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.[6] The chemical shifts, integration of peaks, and coupling patterns in the ¹H NMR spectrum confirm the structure of the desired alcohol. Impurities will present as extra peaks in the spectrum. The relative integration of the product peaks versus impurity peaks can be used for quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the characteristic broad O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and the absence of the C=O stretch from the starting ketone (around 1685 cm⁻¹).
Quantitative Data Summary
The following table presents hypothetical data from a GC analysis of a synthesized 2-Phenyl-2-butanol sample.
| Retention Time (min) | Compound | Peak Area (%) | Identification |
| 3.5 | Diethyl Ether | 1.2 | Solvent |
| 5.8 | Unreacted Acetophenone | 2.5 | Starting Material |
| 7.2 | 2-Phenyl-2-butanol | 95.8 | Product |
| 8.1 | Biphenyl | 0.5 | Side Product |
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. mt.com [mt.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Relative Basicity of Ethylmagnesium Bromide: A Comparative Analysis for the Synthetic Chemist
For researchers, scientists, and professionals in drug development, the selection of an appropriate Grignard reagent is a critical decision that can significantly impact the outcome of a synthetic route. The basicity of these organometallic compounds, in particular, plays a pivotal role in their reactivity and substrate compatibility. This guide provides an objective comparison of the basicity of Ethylmagnesium Bromide against other commonly employed Grignard reagents, supported by quantitative data and detailed experimental methodologies.
Grignard reagents (RMgX) are renowned for their potent nucleophilic character, but they are also exceptionally strong bases.[1] This inherent basicity stems from the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the organic moiety.[2] Consequently, Grignard reagents will readily deprotonate a wide range of acidic protons, a factor that must be carefully considered during reaction design to avoid unwanted side reactions and consumption of the reagent.[3][4]
The basicity of a Grignard reagent is inversely related to the acidity of its conjugate acid, the corresponding hydrocarbon (RH). A higher pKa value for the hydrocarbon indicates a weaker acid, and therefore, a stronger conjugate base (the Grignard reagent).
Quantitative Comparison of Grignard Reagent Basicity
The following table summarizes the approximate pKa values of the conjugate acids of several common Grignard reagents, providing a quantitative measure of their relative basicities. A higher pKa value corresponds to a more basic Grignard reagent.
| Grignard Reagent | Chemical Formula | Conjugate Acid | pKa of Conjugate Acid | Relative Basicity |
| This compound | CH₃CH₂MgBr | Ethane (B1197151) (CH₃CH₃) | ~50[2][4][5] | Very Strong |
| Mthis compound | CH₃MgBr | Methane (CH₄) | ~50-60[6][7][8] | Very Strong |
| Phenylmagnesium Bromide | C₆H₅MgBr | Benzene (C₆H₅) | ~43[9] | Strong |
| tert-Butylmagnesium Chloride | (CH₃)₃CMgCl | Isobutane ((CH₃)₃CH) | ~71[10] | Extremely Strong |
Note: pKa values for hydrocarbons can vary depending on the method of determination and the solvent system. The values presented here are generally accepted estimates.
From the data, it is evident that alkyl-based Grignard reagents, such as this compound and Mthis compound, are comparable in their high basicity. Phenylmagnesium Bromide is a significantly weaker base due to the increased acidity (lower pKa) of the sp²-hybridized C-H bond in benzene. Notably, tert-Butylmagnesium Chloride, derived from isobutane, is an exceptionally strong base.
Factors Influencing Grignard Reagent Basicity
The basicity of a Grignard reagent is primarily determined by the stability of the carbanion that is formally present. The key factors influencing this are the hybridization of the carbon atom bearing the negative charge and the inductive effects of the alkyl groups.
Caption: Factors influencing the basicity of Grignard reagents.
Experimental Protocol for Basicity Determination by Titration
A common method to determine the concentration of a Grignard reagent, which can be adapted to compare basicity, is through titration with a standard solution of a protic acid in the presence of an indicator. The following protocol is based on the well-established method described by Watson and Eastham.[11][12]
Objective: To determine the molarity of a Grignard reagent solution and, by extension, compare the basicity of different Grignard reagents by observing their reactivity with a weak acid.
Materials:
-
Grignard reagent solution (e.g., this compound in THF)
-
Anhydrous toluene (B28343)
-
Anhydrous 2-butanol (B46777) (as a standard protic acid)
-
1,10-Phenanthroline (B135089) (as indicator)
-
Dry glassware (burette, flask, syringes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Titration Flask: Under an inert atmosphere, add a magnetic stir bar and a small crystal of 1,10-phenanthroline to a dry flask.
-
Addition of Solvent and Analyte: Add a known volume of anhydrous toluene to the flask, followed by a precise volume of the Grignard reagent solution to be analyzed.
-
Titration: Titrate the Grignard solution with a standardized solution of 2-butanol in anhydrous toluene.
-
Endpoint Determination: The endpoint is reached when the color of the solution changes from the characteristic color of the Grignard-phenanthroline complex (often a shade of red or purple) to a colorless or pale yellow solution.[13] The persistence of the endpoint color for at least one minute should be confirmed.
-
Calculation: The molarity of the Grignard reagent is calculated using the volume and molarity of the 2-butanol solution required to reach the endpoint.
By titrating different Grignard reagents with the same standardized 2-butanol solution, a direct comparison of their molar concentrations of active base can be made.
References
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. brainly.com [brainly.com]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. pK_{a} value of ethane is (A) 4.5 (B) 6.4 (C) 15.7 (D) 50 | Filo [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methane - Wikipedia [en.wikipedia.org]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 10. physicsforums.com [physicsforums.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. pittelkow.kiku.dk [pittelkow.kiku.dk]
Navigating Nucleophilic Additions: A Comparative Guide to Grignard Alternatives
For decades, the Grignard reaction, particularly utilizing reagents like ethylmagnesium bromide, has been a cornerstone of carbon-carbon bond formation in organic synthesis. However, its high reactivity, sensitivity to moisture and protic functional groups, and potential for side reactions have driven the exploration of alternative nucleophilic ethylating agents. This guide provides an objective comparison of prominent alternatives to the Grignard reaction with this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic challenges.
Performance Comparison: Grignard vs. Alternatives
The choice of a nucleophilic ethylating agent significantly impacts reaction outcomes, including yield, substrate scope, and functional group tolerance. This section provides a quantitative comparison of this compound with key alternatives in the context of addition to carbonyl compounds and alkyl-alkyl coupling.
| Reaction/Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Grignard Reaction (this compound) | Benzaldehyde (B42025) | 1-Phenylpropan-1-ol | ~80-95% | Anhydrous diethyl ether or THF, room temp. | High reactivity, well-established | Moisture sensitive, low functional group tolerance, potential for side reactions (e.g., reduction) |
| Organozinc (Barbier) (Ethyl Bromide & Zinc) | Benzaldehyde | 1-Phenylpropan-1-ol | ~40-70% | THF/aq. NH4Cl, room temp. | One-pot procedure, higher functional group tolerance, can be run in aqueous media[1] | Generally lower yields than Grignard, unstable organometallic intermediate[1] |
| Organozinc (Reformatsky) (Ethyl bromoacetate (B1195939) & Zinc) | Ketone | β-hydroxy ester | 86% | Toluene (B28343), 90°C | Tolerates highly substituted ketones, forms β-hydroxy esters directly[2] | Requires α-halo esters, higher temperatures |
| Wurtz Reaction (Ethyl Bromide & Sodium) | Ethyl Bromide | n-Butane | Moderate to Good | Dry ether | Simple alkane synthesis[2][3][4] | Limited to symmetrical alkanes, risk of elimination side reactions |
| Organocadmium (Diethylcadmium) | Acyl Chloride | Ketone | Good | Anhydrous solvent | Selective for acyl chlorides to form ketones without over-addition | Highly toxic reagents |
In-Depth Analysis of Alternative Methodologies
Organozinc Reagents: The Milder Nucleophiles
Organozinc reagents have emerged as a compelling alternative to their Grignard counterparts due to their reduced reactivity and consequently higher functional group tolerance.[5] They are particularly advantageous when working with sensitive substrates.
1. Barbier Reaction: This one-pot reaction generates the organozinc species in situ, simplifying the experimental procedure.[1] Unlike the pre-formation of Grignard reagents, the Barbier reaction involves the simultaneous addition of the alkyl halide, a metal (typically zinc, magnesium, indium, or tin), and the carbonyl compound.[1] This method can often be performed in aqueous media, aligning with the principles of green chemistry.[1]
2. Reformatsky Reaction: Specifically designed for the synthesis of β-hydroxy esters, the Reformatsky reaction utilizes an α-halo ester and a carbonyl compound in the presence of zinc.[2] The resulting organozinc enolate is stable enough to avoid self-condensation and reacts selectively with the carbonyl group.[6]
The Wurtz Reaction: A Classic Coupling Method
The Wurtz reaction provides a straightforward method for the synthesis of symmetrical alkanes by coupling two alkyl halides in the presence of sodium metal.[2][3][4] While not a direct alternative for carbonyl additions, it offers a pathway for simple alkane chain extension. Its primary limitation is the formation of product mixtures when using different alkyl halides.
Organocadmium Reagents: Selective Ketone Synthesis
Organocadmium reagents exhibit lower nucleophilicity compared to Grignard reagents, which can be exploited for selective transformations. A notable application is the reaction with acyl chlorides to yield ketones, where the reaction stops cleanly without the subsequent addition to the ketone product that is often observed with Grignard reagents. However, the high toxicity of cadmium compounds limits their widespread use.
Experimental Protocols
Barbier Reaction of Ethyl Bromide with Benzaldehyde
Materials:
-
Zinc powder
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Tetrahydrofuran (THF)
-
Benzaldehyde
-
Ethyl bromide
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add zinc powder (1.2 equivalents) and saturated aqueous ammonium chloride solution.
-
Prepare a solution of benzaldehyde (1.0 equivalent) in THF and add it to the zinc suspension.
-
Stir the mixture vigorously while adding ethyl bromide (1.2 equivalents) dropwise.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, add diethyl ether and filter the mixture to remove unreacted zinc.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-phenylpropan-1-ol.
Reformatsky Reaction of Ethyl Bromoacetate with a Ketone
Materials:
-
Activated zinc dust
-
Iodine (catalytic amount)
-
Toluene
-
Ethyl bromoacetate
-
Ketone (e.g., acetophenone)
-
Methyl tert-butyl ether (MTBE)
Procedure: [2]
-
Activate zinc dust (5.0 equivalents) by stirring with a catalytic amount of iodine in toluene under reflux for 5 minutes.[2]
-
Cool the suspension to room temperature and add ethyl bromoacetate (2.0 equivalents).[2]
-
Add a solution of the ketone (1.0 equivalent) in toluene to the mixture.[2]
-
Stir the resulting mixture at 90°C for 30 minutes.[2]
-
Cool the reaction to 0°C and quench with water.[2]
-
Filter the suspension and extract the filtrate with MTBE.[2]
-
Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica (B1680970) gel chromatography to yield the β-hydroxy ester.[2]
Wurtz Reaction of Ethyl Bromide
Materials:
-
Sodium metal
-
Dry diethyl ether
-
Ethyl bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place sodium metal (2.2 equivalents) in dry diethyl ether under an inert atmosphere.
-
Slowly add a solution of ethyl bromide (2.0 equivalents) in dry diethyl ether from the dropping funnel.
-
The reaction is exothermic and may require initial gentle warming to initiate.
-
Once the reaction starts, maintain a gentle reflux by controlling the addition rate of ethyl bromide.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture and carefully quench the unreacted sodium with ethanol.
-
Wash the ethereal solution with water, dry over anhydrous calcium chloride, and distill to obtain n-butane.
Reaction Workflows and Mechanisms
To visualize the distinct pathways of these reactions, the following diagrams illustrate their workflows and fundamental mechanisms.
Conclusion
While the Grignard reaction remains a powerful tool in the synthetic chemist's arsenal, a thorough understanding of its alternatives is crucial for modern drug development and complex molecule synthesis. Organozinc reagents, via the Barbier and Reformatsky reactions, offer milder conditions and greater functional group tolerance, albeit sometimes at the cost of lower yields. The Wurtz reaction provides a simple, albeit limited, route to symmetrical alkanes. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired product, and tolerance for various reaction conditions. This guide serves as a starting point for researchers to make informed decisions and explore these valuable alternatives to traditional Grignard chemistry.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. In Wurtz reaction, the reagent used is When ethyl bromide is heated with sodium in dry ether solvent, the alkane obtained is [infinitylearn.com]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
The Grignard Dilemma: A Cost-Benefit Analysis of Commercial vs. Freshly Prepared Ethylmagnesium Bromide
For researchers, scientists, and professionals in drug development, the choice between using a commercially available Grignard reagent and preparing it fresh in the lab is a recurring decision with significant implications for cost, convenience, and experimental outcomes. This guide provides a comprehensive cost-benefit analysis of using commercial versus freshly prepared Ethylmagnesium Bromide, supported by a detailed breakdown of costs, experimental considerations, and safety protocols.
The allure of a ready-to-use commercial solution of this compound is undeniable, offering convenience and saving valuable research time. However, this convenience comes at a premium. Conversely, the in-house preparation of this versatile reagent can be more cost-effective but demands a greater investment in time, equipment, and stringent adherence to safety procedures due to the highly reactive and moisture-sensitive nature of Grignard reagents.[1][2]
Cost Comparison: A Quantitative Breakdown
To provide a clear financial perspective, the following table summarizes the approximate costs associated with purchasing commercial this compound versus preparing it in-house. Prices are based on currently available data from various chemical suppliers and are subject to change.
| Parameter | Commercial this compound | Freshly Prepared this compound |
| Reagent Cost (per mole) | ||
| 3.0 M in Diethyl Ether | $290.00 - $349.00[3][4][5][6][7] | |
| 1.0 M in THF | $188.19 - $2000.00[8][9] | |
| Starting Material Cost (per mole of EtMgBr) | ||
| Magnesium Turnings (Grignard Grade) | ~$3.43 - $6.86[3][10][11][12][13][14] | |
| Bromoethane (Reagent Grade) | ~$5.59 - $13.80[15][16][17] | |
| Anhydrous Diethyl Ether (ACS Grade) | ~$53.67 - $63.67 (for 1L)[18][19][20][21] | |
| Anhydrous Tetrahydrofuran (B95107) (ACS Grade) | ~$147.00 - $1,337.65 (for 1L)[22][23][24][25][26] | |
| Estimated Total Cost per Mole (In-house) | ~$62.69 - $84.33 (in Diethyl Ether) | |
| ~$156.02 - $1,358.31 (in THF) | ||
| Initial Equipment Investment | Minimal (syringes, needles) | Moderate to High (see "Experimental Protocols")[5][6][11][27][28] |
| Time Investment | Low | High (preparation, titration) |
| Waste Disposal Costs | Minimal | Moderate (unreacted magnesium, quenching byproducts) |
Note: The cost for freshly prepared reagent is an estimate and can vary based on supplier, purity of starting materials, and scale of the reaction. The significant price range for anhydrous THF greatly impacts the overall cost.
Performance Comparison: Yield, Purity, and Reaction Time
-
Yield: Freshly prepared Grignard reagents, when synthesized correctly, are often reported to provide higher and more consistent yields.[29] This is attributed to their high reactivity and the absence of degradation products that can accumulate in commercial solutions over time. The quality of commercial Grignard reagents can be variable, and their reactivity may decrease upon storage, especially after the container has been opened.
-
Purity: The purity of a freshly prepared Grignard reagent is highly dependent on the purity of the starting materials (magnesium and ethyl bromide) and the exclusion of atmospheric moisture and oxygen during its synthesis.[30][31] Commercial solutions are typically sold at a specific molarity, but their actual concentration can decrease over time due to degradation. It is always recommended to titrate Grignard reagents, both commercial and freshly prepared, before use to determine their exact concentration.
-
Reaction Time: The initiation of a Grignard reaction can sometimes be sluggish.[32] However, once initiated, the reaction with a freshly prepared reagent is often vigorous. The presence of impurities or degradation products in older commercial solutions could potentially lead to longer reaction times or incomplete reactions.
Experimental Protocols
Preparation of Fresh this compound (Illustrative Protocol)
This protocol outlines the general steps for the laboratory-scale synthesis of this compound. Strict adherence to anhydrous and inert atmosphere techniques is crucial for success and safety. [6][11][27][28]
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Schlenk line or similar apparatus for maintaining an inert atmosphere
Materials:
-
Magnesium turnings (Grignard grade)
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
Procedure:
-
Apparatus Setup: Assemble the dry glassware as shown in the workflow diagram below. Flame-dry the entire apparatus under a stream of inert gas to remove any traces of moisture.
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Add a small portion of the anhydrous solvent. Gently warm the flask to activate the magnesium.
-
Formation: Slowly add a solution of ethyl bromide in the anhydrous solvent from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling the flask in an ice bath. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the formation of the Grignard reagent.[33]
-
Completion: Once the addition of ethyl bromide is complete, the mixture is typically refluxed for a short period to ensure complete reaction.
-
Titration: Before use, the concentration of the freshly prepared Grignard reagent should be determined by titration.
Workflow for In-house Preparation of this compound
Decision-Making Framework
The choice between commercial and freshly prepared this compound depends on several factors. The following logical diagram can aid in this decision-making process.
Safety Considerations
Both commercial and freshly prepared Grignard reagents are highly hazardous and must be handled with extreme care.[34]
-
Commercial Solutions: These are often pyrophoric, meaning they can ignite spontaneously on contact with air.[34] They are supplied in specialized, air-tight containers and must be handled under an inert atmosphere using syringes and cannulas.
-
Fresh Preparation: The in-house synthesis involves handling flammable solvents and a highly exothermic reaction.[27][28] All procedures must be carried out in a well-ventilated fume hood, away from any ignition sources. Personal protective equipment, including safety goggles, a flame-retardant lab coat, and appropriate gloves, is mandatory.[11]
Conclusion
The decision to use commercial or freshly prepared this compound is a trade-off between cost, convenience, and control over reagent quality. For high-throughput screening, occasional use, or when time is the primary constraint, commercial solutions are a viable option, provided their concentration is verified. For large-scale reactions, cost-sensitive projects, and experiments where maximum reactivity and purity are paramount, the in-house preparation of this compound is often the superior choice. Regardless of the source, proper handling techniques and strict adherence to safety protocols are non-negotiable when working with these powerful organometallic reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsm.com [ijpsm.com]
- 3. Magnesium turnings acc. to Grignard for synthesis 7439-95-4 [sigmaaldrich.com]
- 4. This compound, 3M in diethyl ether, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. scribd.com [scribd.com]
- 7. strem.com [strem.com]
- 8. indiamart.com [indiamart.com]
- 9. novaphene.com [novaphene.com]
- 10. dawnscientific.com [dawnscientific.com]
- 11. smart.dhgate.com [smart.dhgate.com]
- 12. capitolscientific.com [capitolscientific.com]
- 13. Magnesium turnings, 250 g, CAS No. 7439-95-4 | Non-Renewable Desiccants | Desiccants | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 14. americanelements.com [americanelements.com]
- 15. Bromoethane, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. Bromoethane, 98% | CymitQuimica [cymitquimica.com]
- 17. Bromoethane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. Diethyl ether, anhydrous, ACS, 99% min, stab. with BHT 6 x 500 g | Buy Online [thermofisher.com]
- 19. carolinachemical.com [carolinachemical.com]
- 20. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 21. labdepotinc.com [labdepotinc.com]
- 22. Tetrahydrofuran, anhydrous, 99.9%, ACS Grade, DriSolv, MilliporeSigma 100 mL | Buy Online | MilliporeSigma | Fisher Scientific [fishersci.com]
- 23. Tetrahydrofuran, 99.9%, extra pure, anhydrous, stabilized with BHT 25 L | Buy Online [thermofisher.com]
- 24. Tetrahydrofuran THF Anhydrous Reagent ACS ≥99.0% 1 Liter | eBay [ebay.com]
- 25. laballey.com [laballey.com]
- 26. carolinachemical.com [carolinachemical.com]
- 27. quora.com [quora.com]
- 28. acs.org [acs.org]
- 29. benchchem.com [benchchem.com]
- 30. scispace.com [scispace.com]
- 31. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 32. softbeam.net:8080 [softbeam.net:8080]
- 33. www1.udel.edu [www1.udel.edu]
- 34. dchas.org [dchas.org]
Spectroscopic Confirmation of Ethylmagnesium Bromide Formation: A Comparative Guide
The formation of a Grignard reagent, such as Ethylmagnesium Bromide (EtMgBr), is a critical step in many organic syntheses. The high reactivity of these organometallic compounds with moisture and oxygen necessitates careful handling and, crucially, confirmation of their successful formation before proceeding with subsequent reactions.[1][2] This guide compares the primary spectroscopic methods used to monitor and confirm the synthesis of EtMgBr from ethyl bromide (EtBr) and magnesium metal, providing researchers with the data and protocols to ensure reaction success.
Comparison of Spectroscopic Methods
The confirmation of EtMgBr formation relies on detecting the disappearance of the starting material, ethyl bromide, and the appearance of the Grignard product. The primary methods for this analysis are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, including in-situ techniques like Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) and Near-Infrared (NIR) spectroscopy.
-
¹H NMR Spectroscopy provides unambiguous structural information by probing the chemical environment of protons. The formation of the C-Mg bond dramatically alters the electronic environment of the adjacent protons, causing a significant and easily detectable shift in their resonance signals compared to the starting material.
-
Infrared (IR) & Near-Infrared (NIR) Spectroscopy are powerful for real-time, in-situ reaction monitoring.[3][4] These techniques can track the consumption of the C-Br bond in the starting material and the appearance of new species, often without the need for sample extraction.[5] This is particularly advantageous for highly reactive and air-sensitive Grignard reagents.[2][6]
Data Presentation: Spectroscopic Shifts
The following table summarizes the key diagnostic spectral features for the starting material and the product. Successful formation of this compound is confirmed by the disappearance of the ethyl bromide signals and the appearance of the new product signals.
| Compound | Technique | Signal Source | Chemical Shift (δ, ppm) | Wavenumber (cm⁻¹) | Notes |
| Ethyl Bromide (Reactant) | ¹H NMR | -CH₂-Br | ~3.3 - 3.4[7][8] | N/A | Quartet, deshielded by the electronegative bromine atom. |
| ¹H NMR | -CH₃ | ~1.6 - 1.7[7][8] | N/A | Triplet. | |
| IR | C-Br Stretch | N/A | 690 - 515[9][10] | Disappearance of this band indicates consumption of the starting material.[11] | |
| This compound (Product) | ¹H NMR | -CH₂-MgBr | ~ -0.8 (upfield) | N/A | Quartet, significantly shielded due to the electropositive Mg, causing a shift to a negative ppm value. |
| ¹H NMR | -CH₃ | ~1.0 - 1.2 | N/A | Triplet. |
Logical & Experimental Workflow
The process of synthesizing and confirming the formation of this compound follows a logical progression from preparation under inert conditions to spectroscopic analysis.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Experimental Protocols
Caution: Grignard reagents are highly reactive, flammable, and sensitive to moisture and air. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware.[12]
Synthesis of this compound
This protocol outlines a standard laboratory-scale synthesis.[1][12][13]
-
Apparatus: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (or connected to an inert gas line), and a pressure-equalizing dropping funnel. Dry all glassware thoroughly in an oven or by flame-drying under vacuum.
-
Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl bromide (Bromoethane)
-
A small crystal of iodine (as an activator, optional)
-
-
Procedure:
-
Place magnesium turnings in the flask. If activating, add a small iodine crystal and gently warm the flask under an inert gas stream until the purple iodine vapor is visible, then allow it to cool.[12]
-
Add a small volume of anhydrous ether/THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous ether/THF.
-
Add a small portion (~5-10%) of the ethyl bromide solution to the magnesium. The reaction is initiated when bubbling occurs and the solution turns cloudy. Gentle warming may be required to start the reaction.[12]
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction if it becomes too vigorous.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted. The resulting gray or brownish solution is the this compound reagent.
-
Spectroscopic Analysis Protocols
a) ¹H NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, withdraw a small aliquot (~0.1 mL) of the Grignard solution and quench it by adding it to a vial containing a deuterated solvent (e.g., Benzene-d₆ or THF-d₈) that has been stored over molecular sieves. The sample must be transferred to a dry NMR tube and capped immediately to prevent atmospheric exposure.
-
Analysis: Acquire a standard ¹H NMR spectrum. Confirm the disappearance of the ethyl bromide quartet at ~3.4 ppm and triplet at ~1.7 ppm.[7] The successful formation is indicated by the appearance of a new quartet shifted significantly upfield to approximately -0.8 ppm.
b) In-Situ ATR-FTIR Spectroscopy (e.g., ReactIR)
-
Setup: The synthesis is performed in a reactor equipped with an in-situ ATR-FTIR probe. The probe is inserted directly into the reaction mixture before adding reagents.
-
Analysis:
-
Collect a background spectrum of the solvent and magnesium before adding the ethyl bromide.
-
Begin spectral collection simultaneously with the addition of ethyl bromide.
-
Monitor the reaction progress in real-time. Confirmation is achieved by observing the decrease in the intensity of the C-Br stretching band of ethyl bromide (in the 690-515 cm⁻¹ region) and the concurrent evolution of new spectral features corresponding to the formation of the EtMgBr species.[9][11] This provides immediate confirmation of initiation and allows for monitoring the reaction to completion.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Ethyl bromide | chemical compound | Britannica [britannica.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Utility of Ethylmagnesium Bromide: A Comparative Guide for Researchers
Ethylmagnesium bromide (EtMgBr), a Grignard reagent, is a cornerstone in organic synthesis, prized for its role as a robust ethyl anion synthon. This guide provides a comparative analysis of its synthetic applications, offering insights into its performance against alternative organometallic reagents. Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to facilitate informed reagent selection.
Nucleophilic Addition to Carbonyl Compounds
One of the most prevalent applications of this compound is its reaction with carbonyl compounds to form alcohols. The nucleophilic ethyl group readily attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond.
Comparison with Other Organometallic Reagents:
While this compound is a go-to reagent for ethylation, other organometallic compounds such as ethyllithium (B1215237) offer higher reactivity. However, this increased reactivity can sometimes lead to reduced selectivity and a greater propensity for side reactions. The choice between a Grignard reagent and an organolithium compound often hinges on a balance between reactivity and the desired selectivity. For instance, in reactions with sterically hindered ketones, the bulkier Grignard reagent might favor reduction over addition.
In comparison to other Grignard reagents like mthis compound, the choice is primarily dictated by the desired alkyl group to be introduced. However, steric hindrance can play a role, with the larger ethyl group sometimes leading to different stereochemical outcomes or lower yields with highly congested substrates.
Table 1: Performance in Nucleophilic Addition to Ketones
| Substrate | Reagent | Product | Yield (%) | Reference |
| Acetophenone (B1666503) | This compound | 2-Phenyl-2-butanol | ~85% (representative) | General Grignard Reaction Protocols |
| Cyclohexanone | Mthis compound | 1-Methylcyclohexan-1-ol | High (not specified) | [1] |
| Cyclohexanone | tert-Butylmagnesium Bromide | 1-tert-Butylcyclohexan-1-ol | ~1% | [2] |
Note: Direct comparative yield data under identical conditions is scarce in the literature. The yields presented are representative of typical outcomes.
Experimental Protocol: Synthesis of 2-Phenyl-2-butanol from Acetophenone
Materials:
-
Magnesium turnings
-
Iodine crystal (activator)
-
Anhydrous diethyl ether or THF
-
Acetophenone
-
Saturated aqueous NH₄Cl or dilute HCl
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of this compound: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether. Slowly add a solution of bromoethane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux. After the magnesium has been consumed, the gray-black solution of this compound is ready for use.[3]
-
Reaction with Acetophenone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel with stirring.
-
Work-up: After the addition is complete, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.[3]
Visualization of Reaction Mechanism and Workflow
References
Mechanistic comparison of Ethylmagnesium Bromide addition to different carbonyl compounds.
A Comparative Guide for Researchers in Organic Synthesis
The addition of Grignard reagents to carbonyl compounds stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Among these, Ethylmagnesium Bromide (EtMgBr) is a widely utilized nucleophilic ethyl anion synthon. Understanding the nuances of its reactivity towards different carbonyl functionalities is paramount for predicting reaction outcomes and optimizing synthetic routes. This guide provides a detailed mechanistic comparison of the addition of this compound to aldehydes, ketones, esters, and acid chlorides, supported by experimental data and protocols.
Relative Reactivity: A Clear Hierarchy
The reactivity of a carbonyl compound towards a nucleophile like this compound is governed by a combination of electronic and steric factors. The general order of reactivity for the addition of Grignard reagents is:
Acid Chlorides > Aldehydes > Ketones > Esters
This hierarchy is a direct consequence of the electrophilicity of the carbonyl carbon. Acid chlorides are the most reactive due to the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[1][2] Aldehydes are more reactive than ketones primarily due to lesser steric hindrance and the presence of only one electron-donating alkyl group compared to two in ketones.[3] Esters are less reactive than ketones because the lone pair of electrons on the oxygen atom of the alkoxy group participates in resonance, delocalizing the positive charge on the carbonyl carbon and thus reducing its electrophilicity.
Mechanistic Pathways: A Tale of One versus Two Additions
The reaction of this compound with aldehydes and ketones proceeds via a straightforward nucleophilic addition to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol. In contrast, the reaction with esters and acid chlorides involves a two-step process of addition-elimination followed by a second nucleophilic addition.
Aldehydes and Ketones: A Single Act of Addition
The reaction with aldehydes and ketones involves the nucleophilic attack of the ethyl group from this compound on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which upon acidic workup, is protonated to yield a secondary alcohol from an aldehyde (except for formaldehyde (B43269) which gives a primary alcohol) and a tertiary alcohol from a ketone.[4][5]
Caption: General mechanism of this compound addition to aldehydes and ketones.
Esters and Acid Chlorides: A Double Feature
The reaction of this compound with esters and acid chlorides initially follows the same nucleophilic addition pathway to form a tetrahedral intermediate. However, this intermediate is unstable and collapses, expelling the leaving group (alkoxide from an ester or chloride from an acid chloride) to form a ketone. This newly formed ketone is then immediately attacked by a second equivalent of this compound, leading to a tertiary alcohol after acidic workup.[1][5] It is generally not possible to isolate the intermediate ketone when using a Grignard reagent.[4]
Caption: General mechanism of this compound addition to esters and acid chlorides.
Quantitative Comparison of Reactivity
While the qualitative order of reactivity is well-established, obtaining directly comparable quantitative data from the literature is challenging due to variations in experimental conditions. However, by collating data from reputable sources, a general picture of the expected yields can be constructed. It is important to note that the following data is illustrative and actual yields may vary depending on the specific substrate and reaction conditions.
| Carbonyl Compound | Substrate Example | Equivalents of EtMgBr | Typical Reaction Time (h) | Typical Yield (%) | Product Type |
| Acid Chloride | Benzoyl Chloride | 2.0 | 1 - 2 | ~85-95 | Tertiary Alcohol |
| Aldehyde | Benzaldehyde | 1.1 | 1 - 3 | ~80-90 | Secondary Alcohol |
| Ketone | Acetone | 1.1 | 2 - 4 | ~75-85 | Tertiary Alcohol |
| Ester | Ethyl Acetate | 2.2 | 3 - 6 | ~70-80 | Tertiary Alcohol |
Note: The yields are approximate and collated from various sources. Reaction times are typical for laboratory-scale preparations.
Experimental Protocol: A Generalized Approach
The following protocol outlines a general procedure for the addition of this compound to a carbonyl compound. Strict anhydrous conditions are essential for the success of any Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Carbonyl compound (aldehyde, ketone, ester, or acid chloride)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Appropriate glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of this compound:
-
Dry all glassware thoroughly in an oven.
-
Assemble the apparatus under an inert atmosphere.
-
Place magnesium turnings in the round-bottom flask.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be initiated with gentle warming if necessary.
-
Once the reaction is complete, the Grignard reagent is ready for use.
-
-
Reaction with Carbonyl Compound:
-
Cool the solution of this compound in an ice bath.
-
Add a solution of the carbonyl compound in anhydrous diethyl ether dropwise to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for the appropriate time (see table above).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol by distillation or chromatography.
-
Caption: A typical experimental workflow for the addition of this compound to a carbonyl compound.
Conclusion
The addition of this compound to carbonyl compounds is a versatile and powerful tool in organic synthesis. A clear understanding of the relative reactivity and mechanistic differences between aldehydes, ketones, esters, and acid chlorides is crucial for the successful application of this reaction. While acid chlorides and aldehydes exhibit the highest reactivity, all four classes of carbonyl compounds can be effectively functionalized to produce a diverse range of secondary and tertiary alcohols. Careful control of stoichiometry and reaction conditions is key to achieving high yields and purity of the desired products.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethylmagnesium Bromide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive reagents like ethylmagnesium bromide are paramount. This Grignard reagent, while a versatile tool in organic synthesis, is highly flammable, corrosive, and reacts violently with water.[1][2] Adherence to strict disposal protocols is essential to mitigate risks of fire, explosion, and chemical burns. This guide provides a comprehensive, step-by-step approach to the safe quenching and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including flame-resistant laboratory coats, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[1][3] All operations must be conducted within a certified chemical fume hood with the sash positioned as low as possible.[3][4] It is crucial to have a Class D fire extinguisher (for combustible metals) and a dry chemical extinguisher readily accessible.[3] Working alone with Grignard reagents is strongly discouraged.[4][5]
Operational Plan: Quenching Unused this compound
The primary method for neutralizing this compound is through a carefully controlled reaction, known as quenching, with a proton-donating solvent. This process deactivates the highly reactive Grignard reagent, converting it into less hazardous substances. The key to safe quenching is slow, controlled addition of the Grignard reagent to the quenching solution while managing the exothermic reaction with external cooling.
Experimental Protocol for Quenching this compound:
-
Preparation of Quenching Solution: In a flask of appropriate size (at least three to four times the volume of the Grignard solution to be quenched), place a suitable quenching agent. The flask should be equipped with a magnetic stirrer and placed in an ice-water bath to maintain a low temperature.
-
Inert Atmosphere: If possible, conduct the quenching process under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of fire, as this compound can be pyrophoric.[1]
-
Slow Addition: Using a dropping funnel or a syringe pump, add the this compound solution dropwise to the vigorously stirred, cooled quenching solution. Crucially, always add the Grignard reagent to the quenching solution, never the other way around, to ensure the Grignard reagent is always the limiting reactant and to better control the reaction rate. [6]
-
Temperature Control: Monitor the reaction temperature closely. If the reaction becomes too vigorous, indicated by excessive bubbling or fuming, immediately stop the addition and allow the mixture to cool before proceeding.
-
Completion of Quenching: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.
-
Neutralization and Workup: After the reaction has subsided, the resulting mixture can be further neutralized. One common method involves the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[7][8] This will precipitate the magnesium salts.
-
Phase Separation: The final mixture will typically separate into an organic layer and an aqueous layer. These layers should be separated for subsequent disposal.[7]
Quantitative Data on Quenching Agents
The choice of quenching agent depends on the scale of the reaction and the desired reactivity. Below is a summary of common quenching agents and their recommended applications.
| Quenching Agent | Recommended Use | Key Considerations |
| Isopropanol | Small to moderate quantities | Reacts less violently than water, making it a safer initial quenching agent.[6] |
| Ethyl Acetate | A more controlled quench | Dilute the Grignard reagent with an equal or greater volume of an inert solvent like toluene (B28343) before the dropwise addition of ethyl acetate.[7] |
| Acidified Water (e.g., dilute HCl or H₂SO₄) | Final neutralization step | Should only be used after the initial, more reactive quenching is complete. The addition should be slow and with cooling.[6] |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Workup and final quench | A standard and relatively gentle method for quenching Grignard reactions and precipitating magnesium salts.[7][8] |
Disposal Plan for Quenched Waste
Once the this compound has been successfully quenched and neutralized, the resulting waste must be disposed of in accordance with local, state, and federal regulations.[3][9]
-
Waste Segregation: Separate the organic and aqueous layers.
-
Neutralization of Aqueous Layer: Before disposal, check the pH of the aqueous layer and neutralize it with a suitable acid or base.[7]
-
Waste Labeling: Both the organic and aqueous waste streams must be collected in properly labeled hazardous waste containers. The labels should clearly indicate the contents.
-
Container Disposal: Empty containers that once held this compound must also be treated as hazardous waste. A common procedure is to rinse the container multiple times with an inert solvent (like hexane (B92381) or toluene), followed by a rinse with a quenching agent like isopropanol.[3][5] All rinsates must be collected as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
- 1. research.uga.edu [research.uga.edu]
- 2. fishersci.dk [fishersci.dk]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. reddit.com [reddit.com]
- 7. This compound | 925-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
A Comprehensive Guide to Handling Ethylmagnesium Bromide: Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethylmagnesium bromide, a potent Grignard reagent, is an indispensable tool in organic synthesis for forming new carbon-carbon bonds.[1][2] However, its utility is matched by its significant hazards, including high flammability, corrosive nature, and violent reactivity with water.[3][4][5] Adherence to strict safety protocols is paramount to mitigate these risks. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and emergency and disposal procedures.
Immediate Safety and Hazard Information
This compound is typically supplied as a solution in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which are themselves highly flammable.[1] The primary hazards associated with this compound include:
-
Extreme Flammability: The reagent and its solvents can ignite easily.[3] Vapors can travel to an ignition source and flash back.[6]
-
Water Reactivity: Contact with water, including moisture in the air, can liberate highly flammable ethane (B1197151) gas and may cause spontaneous ignition.[4][7]
-
Corrosivity: It causes severe burns to the skin and eyes and can damage the respiratory tract if inhaled.[4][8]
-
Peroxide Formation: Ethereal solutions can form explosive peroxides upon exposure to air, especially over time.[3][8]
Personal Protective Equipment (PPE) for Handling this compound
A thorough risk assessment should always precede any work with this compound. The following table summarizes the recommended PPE for various tasks.
| Task Category | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Scale) | Chemical Fume Hood or Glove Box | Tightly fitting safety goggles with side-shields or a full-face shield.[9] | Double gloving is recommended: an inner layer of nitrile gloves for chemical splash protection and an outer pair of Nomex® or other flame-resistant gloves.[10][11] | A flame-resistant lab coat is mandatory.[10] | Not typically required when using a fume hood or glove box. |
| Large Scale Operations | Glove Box or Closed System | Full-face shield. | Heavy-duty, chemical-resistant gloves (consult manufacturer's data for suitability with ether solvents) layered with flame-resistant outer gloves. | Fire-retardant suit with breathing air supply may be necessary depending on the scale and risk assessment. | A full-face respirator with appropriate cartridges may be required if engineering controls are insufficient to maintain exposure limits. |
| Spill Cleanup | Ensure adequate ventilation; remove all ignition sources.[12] | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., butyl rubber for prolonged contact) over nitrile gloves. | Flame-resistant lab coat or chemical-resistant suit, depending on the spill size. | A respirator may be necessary for large spills or in poorly ventilated areas.[4] |
Glove Selection: Standard nitrile gloves offer limited protection against the ether solvents in which this compound is typically dissolved and should be considered for splash protection only.[11][13] If contact occurs, they must be removed and replaced immediately.[4] For tasks with a higher risk of exposure, more robust gloves are necessary. Nomex® gloves provide excellent heat and flame resistance but may not offer significant chemical protection on their own.[3][6][10] Therefore, a double-gloving strategy is the most prudent approach.
Operational Plan: Safe Handling Procedures
-
Preparation and Environment:
-
Always handle this compound in a certified chemical fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon).[8][14]
-
Ensure an eyewash station and safety shower are readily accessible and operational.[8]
-
Remove all potential ignition sources, including open flames, hot plates, and static electricity hazards. Use only spark-proof tools and explosion-proof equipment.[6][13]
-
Keep the work area free of clutter and incompatible materials, especially water and other protic solvents.
-
-
Handling the Reagent:
Experimental Protocol: A Typical Grignard Reaction
This protocol outlines the general steps for a Grignard reaction using this compound. Note: This is a generalized procedure and may need to be adapted based on the specific substrate and reaction scale.
-
Apparatus Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.
-
Flame-dry the glassware under a stream of inert gas (nitrogen or argon) to remove all traces of moisture.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Reagent Addition:
-
Using a syringe, transfer the required amount of this compound solution to the reaction flask under a positive pressure of inert gas.
-
Dilute the Grignard reagent with additional anhydrous ether if necessary.
-
-
Substrate Addition:
-
Dissolve the electrophile (e.g., an aldehyde or ketone) in anhydrous ether in the dropping funnel.
-
Add the electrophile solution dropwise to the stirred Grignard reagent at a controlled rate to manage the exothermic reaction. An ice bath may be necessary to maintain the desired temperature.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating as required by the specific procedure.
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. This should be done in the fume hood, as flammable ethane gas will be evolved.
-
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Caption: PPE selection workflow for this compound.
Caption: Step-by-step spill response for this compound.
Logistical Information: Spills and Emergencies
Spill Response:
-
Minor Spills:
-
Alert nearby personnel.
-
Eliminate all ignition sources.[12]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like dry sand, vermiculite, or earth.[8]
-
Using non-sparking tools, collect the material and place it in a suitable, labeled container for hazardous waste disposal.[12]
-
Do not use water or carbon dioxide extinguishers on the spill.[8]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency services.
-
Prevent entry into the affected area.
-
First Aid:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.
Disposal Plan
Unused or waste this compound must be quenched before disposal. This is a hazardous procedure that should only be performed by trained personnel.
-
Preparation: Conduct the quenching process in a fume hood, away from flammable materials. Have a dry chemical fire extinguisher nearby.
-
Dilution: Dilute the Grignard reagent with an equal volume of an inert, high-boiling point solvent like toluene.
-
Quenching:
-
Cool the diluted solution in an ice bath.
-
Slowly add a proton source, such as isopropanol, dropwise with vigorous stirring.
-
After the initial vigorous reaction subsides, a more reactive proton source like methanol (B129727) or ethanol (B145695) can be slowly added, followed by the very slow addition of water to ensure all the Grignard reagent is consumed.
-
-
Final Disposal: The resulting solution should be neutralized and disposed of as hazardous waste in accordance with local, state, and federal regulations.[8] Contaminated materials (e.g., gloves, absorbent) must also be disposed of as hazardous waste.[14]
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. aviationsurvival.com [aviationsurvival.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. dupont.com [dupont.com]
- 7. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 8. cleanroomworld.com [cleanroomworld.com]
- 9. G.I. Nomex Flight Gloves [rothco.com]
- 10. Nomex - Wikipedia [en.wikipedia.org]
- 11. wellbefore.com [wellbefore.com]
- 12. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
